(rac)-AG-205
Descripción
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNBAISSZRNGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (rac)-AG-205
(rac)-AG-205 is a small molecule inhibitor primarily recognized for its antagonism of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a protein implicated in various cellular processes, including tumorigenesis and apoptosis.[1] However, recent studies have revealed that its mechanism of action is more complex, involving off-target effects, notably the inhibition of galactosylceramide and sulfatide synthesis.[2][3] This guide provides a comprehensive overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Quantitative Data
The following table summarizes the quantitative data regarding the inhibitory effects of this compound from the cited literature.
| Target/Process | Cell Line/System | Effective Concentration | Observed Effect | Reference |
| Sulfatide Synthesis | SMKT-R3 (human renal cancer) | Low µM | Strong inhibition | [2] |
| Galactosylceramide Synthesis | CHO (Chinese hamster ovary) | Low µM | Strong reduction | [2] |
| Galactosylceramide Synthesis | Wild type CHO and PGRMC1/2 knockout CHO | Similar to wild type | Inhibition | [2][3] |
| Apoptosis | Human granulosa/luteal cells | Not specified | Eliminates Progesterone's anti-apoptotic effect | [4][5] |
| Harakiri (Hrk) mRNA expression | Human granulosa/luteal cells | Not specified | ~8-fold increase | [4][5] |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound can be understood through two primary pathways: its interaction with the PGRMC1 signaling cascade and its direct enzymatic inhibition of galactosylceramide synthesis.
1. PGRMC1-Mediated Apoptotic Signaling
This compound acts as an antagonist of PGRMC1, thereby modulating its downstream effects on apoptosis. In human granulosa/luteal cells, progesterone (P4) signaling through PGRMC1 normally suppresses apoptosis induced by oxidative stress (e.g., H2O2). AG-205 blocks this protective effect.[4][5] A key mechanism is the alteration of PGRMC1's oligomeric state, leading to an increase in its monomeric form and a decrease in dimers and higher-order oligomers.[4][5] This change in PGRMC1 conformation is associated with a significant upregulation of the pro-apoptotic gene Harakiri (Hrk), a BH3-only member of the BCL2 family.[4][5] Hrk, in turn, antagonizes anti-apoptotic BCL2 proteins, leading to apoptosis.
Caption: PGRMC1 signaling pathway and its inhibition by this compound.
2. Inhibition of Galactosylceramide Synthesis
A significant off-target effect of this compound is the direct inhibition of UDP-galactose: ceramide galactosyltransferase (CGT).[2][3] This enzyme is crucial for the synthesis of galactosylceramide, a precursor for sulfatides. By inhibiting CGT, AG-205 effectively blocks the production of both galactosylceramide and sulfatide.[2] This inhibitory action is independent of PGRMC1, as it is observed in cells lacking PGRMC1 and/or PGRMC2.[2][3]
Caption: Inhibition of galactosylceramide and sulfatide synthesis by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Enzyme Activity Assay for UDP-galactose: ceramide galactosyltransferase (CGT)
-
Objective: To determine the direct inhibitory effect of this compound on CGT activity.
-
Methodology:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a ceramide substrate, and radiolabeled UDP-[14C]galactose.
-
Add purified or recombinant CGT enzyme to the reaction mixture.
-
Introduce varying concentrations of this compound or a vehicle control (e.g., DMSO) to different reaction tubes.
-
Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Separate the radiolabeled galactosylceramide product from the unreacted UDP-[14C]galactose using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled product using a phosphorimager or liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.
-
2. Cellular Apoptosis Assay
-
Objective: To assess the effect of this compound on apoptosis in the presence of an apoptotic stimulus and progesterone.
-
Methodology:
-
Culture human granulosa/luteal cells in appropriate media.
-
Pre-treat the cells with progesterone (P4) to induce a protective effect.
-
Simultaneously treat the cells with this compound at a desired concentration.
-
Induce apoptosis by adding an oxidative stressor, such as hydrogen peroxide (H2O2).
-
Include control groups: untreated cells, cells treated with H2O2 alone, cells treated with P4 and H2O2, and cells treated with AG-205 alone.
-
After a specific incubation period (e.g., 2.5 hours), harvest the cells.
-
Assess apoptosis using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase-3/7 Activity Assay: Lyse the cells and measure the activity of executioner caspases using a luminogenic or fluorogenic substrate.
-
-
Quantify the percentage of apoptotic cells or the level of caspase activity in each treatment group to determine if AG-205 ablates the anti-apoptotic effect of progesterone.[4][5]
-
3. Gene Expression Analysis by Quantitative PCR (qPCR)
-
Objective: To measure the change in the expression of apoptosis-related genes, such as Harakiri (Hrk), upon treatment with this compound.
-
Methodology:
-
Treat cultured cells (e.g., human granulosa/luteal cells) with this compound or a vehicle control for a specified duration.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform qPCR using gene-specific primers for Hrk and one or more housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Use a qPCR instrument to amplify and detect the target cDNA in real-time.
-
Calculate the relative fold change in Hrk mRNA expression in AG-205-treated cells compared to control cells using the ΔΔCt method.[4][5]
-
The following DOT script represents a generalized workflow for a cell-based assay to evaluate the effect of this compound.
Caption: A generalized experimental workflow for studying the effects of this compound.
References
- 1. ag-205-pgrmc1-inhibitor [timtec.net]
- 2. mdpi.com [mdpi.com]
- 3. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. health.uconn.edu [health.uconn.edu]
AG-205: A Technical Guide on its Function and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-205 is a small molecule initially identified as a ligand and inhibitor of the Progesterone (B1679170) Receptor Membrane Component 1 (Pgrmc1). It has been investigated for its potential anti-cancer properties, demonstrating cytotoxicity against a range of cancer cell lines. The primary proposed mechanism for its anti-tumor activity involves the destabilization of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. However, recent research has revealed a more complex pharmacological profile for AG-205, indicating that its effects are not exclusively mediated by Pgrmc1. Studies have shown that AG-205 can modulate cellular metabolism, specifically by upregulating genes involved in cholesterol biosynthesis and inhibiting the synthesis of certain sphingolipids, independent of Pgrmc1 and its related proteins. This guide provides a comprehensive technical overview of the function of AG-205, detailing its dual mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated cellular pathways.
Core Functions and Mechanisms of Action
AG-205 exhibits a multifaceted mechanism of action, impacting both cell signaling pathways critical for cancer progression and fundamental metabolic processes.
Inhibition of Pgrmc1 and Destabilization of EGFR
AG-205 was first identified through an in silico screen as a ligand for the Arabidopsis thaliana homolog of Pgrmc1. Subsequent studies demonstrated its ability to bind to human Pgrmc1.[1] Pgrmc1 is a heme-binding protein implicated in various cellular processes, including cell proliferation and survival. AG-205 is thought to compete with heme for binding to the cytochrome b5-like heme-binding domain of Pgrmc1.[2] This interaction is believed to disrupt the normal function of Pgrmc1, including its ability to form dimers and oligomers, which are important for its activity.[2]
A key consequence of AG-205-mediated Pgrmc1 inhibition is the destabilization of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[3][4] By destabilizing EGFR, AG-205 effectively dampens these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Pgrmc1-Independent Effects on Cellular Metabolism
More recent evidence has challenged the specificity of AG-205 for Pgrmc1. Studies have demonstrated that AG-205 can exert significant biological effects even in cells where Pgrmc1 and its related membrane-associated progesterone receptor (MAPR) family members have been knocked down.[5][6] These findings suggest that AG-205 has off-target effects or interacts with other cellular components.
Specifically, AG-205 has been shown to:
-
Upregulate Cholesterol Biosynthesis: Transcriptomic analysis of endometrial cells treated with AG-205 revealed a significant increase in the expression of genes encoding enzymes involved in the cholesterol biosynthetic pathway.[5] This effect was observed to be independent of Pgrmc1.[5]
-
Inhibit Sphingolipid Synthesis: AG-205 has been found to inhibit the synthesis of galactosylceramide and sulfatide, which are important components of cell membranes and are involved in various cellular processes.[6] This inhibition was shown to be independent of Pgrmc1 and Pgrmc2 expression and was attributed to the direct inhibition of UDP-galactose:ceramide galactosyltransferase (CGT).[7]
These findings highlight a dual functionality for AG-205, acting as both a putative Pgrmc1 inhibitor and a modulator of lipid metabolism. This has important implications for its therapeutic potential and necessitates careful consideration of its off-target effects.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of AG-205.
Table 1: In Vitro Cytotoxicity of AG-205 in Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) in Serum-Starved Conditions | Reference |
| MDA-MB-468 | Breast | 12 | [8] |
| MDA-MB-231 | Breast | 18 | [8] |
| A549 | Lung | 15 | [8] |
| H157 | Lung | 10 | [8] |
Note: The cytotoxic activity of AG-205 is reported to be more potent in low serum conditions.[8]
Table 2: Binding Affinity of AG-205
| Target | Binding Affinity (Kd) | Method | Reference |
| Pgrmc1 | Not explicitly reported in the reviewed literature. | - | - |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of AG-205.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of AG-205 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, A549)
-
96-well plates
-
Cell culture medium (with and without serum)
-
AG-205 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium (with or without serum) containing various concentrations of AG-205 or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10][11][12]
Western Blot Analysis
This protocol is used to determine the effect of AG-205 on the protein levels of EGFR and Pgrmc1.
Materials:
-
Cancer cell lines
-
AG-205
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-Pgrmc1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with AG-205 at the desired concentration and for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
In Silico Screening for Ligand Identification
This protocol describes the computational approach used to initially identify AG-205 as a Pgrmc1 ligand.
Methodology:
-
Target Structure Preparation: Obtain the 3D structure of the target protein (in this case, a homolog of Pgrmc1) from a protein data bank or through homology modeling.
-
Ligand Database Preparation: Prepare a large database of small molecules in a format suitable for docking.
-
Molecular Docking: Use a docking program to predict the binding pose and affinity of each ligand in the database to the active site of the target protein. This involves a search algorithm to explore different ligand conformations and a scoring function to rank the potential binding modes.
-
Virtual Screening: Rank the ligands based on their predicted binding affinity (docking score).
-
Hit Selection and Experimental Validation: Select the top-ranking compounds for experimental validation of their binding and biological activity.[13][14][15]
Surface Plasmon Resonance (SPR) for Binding Analysis
This protocol can be used to characterize the binding interaction between AG-205 and its target protein in real-time.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified target protein (e.g., Pgrmc1)
-
AG-205
-
Immobilization buffer (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP)
-
Amine coupling kit (EDC, NHS)
-
Regeneration solution
Procedure:
-
Immobilize the purified target protein onto the surface of the sensor chip using amine coupling chemistry.
-
Inject a series of concentrations of AG-205 over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of AG-205 binding to the immobilized protein.
-
After each injection, flow running buffer over the surface to monitor the dissociation of the complex.
-
Regenerate the sensor surface to remove any bound analyte.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by AG-205 and a typical experimental workflow for its characterization.
Caption: EGFR signaling pathway and the inhibitory effect of AG-205.
Caption: Upregulation of the cholesterol biosynthesis pathway by AG-205.
Caption: Experimental workflow for the characterization of AG-205.
Conclusion and Future Directions
AG-205 is a molecule of significant interest with a complex and evolving pharmacological profile. Initially characterized as a Pgrmc1 inhibitor that induces cancer cell death through EGFR destabilization, it is now understood to also possess Pgrmc1-independent activities related to the modulation of lipid metabolism. This dual functionality presents both opportunities and challenges for its development as a therapeutic agent.
Future research should focus on several key areas:
-
Target Deconvolution: A critical next step is to definitively identify the direct molecular targets of AG-205 that mediate its effects on cholesterol and sphingolipid metabolism.
-
Structure-Activity Relationship (SAR) Studies: SAR studies could help in designing analogs of AG-205 that are more specific for either Pgrmc1 or its off-target metabolic pathways, potentially leading to more potent and less toxic drug candidates.
-
In Vivo Efficacy and Safety: While in vitro studies have been promising, further in vivo studies in relevant animal models are necessary to evaluate the anti-cancer efficacy and safety profile of AG-205.
-
Combination Therapies: Given its mechanism of action, exploring the synergistic effects of AG-205 in combination with other anti-cancer agents, such as EGFR inhibitors or chemotherapy, could be a promising therapeutic strategy.
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
(rac)-AG-205: A Critical Review of its Role as a PGRMC1 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(rac)-AG-205 has been frequently cited in scientific literature as an antagonist of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a protein implicated in a wide array of cellular processes, including cholesterol metabolism, steroidogenesis, and cancer progression. This guide provides a comprehensive technical overview of this compound, critically evaluating its mechanism of action, summarizing key experimental findings, and offering detailed protocols for its study. A central theme of this document is the growing body of evidence that challenges the specificity of this compound as a PGRMC1 antagonist, highlighting significant PGRMC1-independent effects. This guide aims to equip researchers with the necessary information to design, execute, and interpret experiments involving this compound with a nuanced understanding of its complex pharmacology.
Introduction to this compound and PGRMC1
Progesterone Receptor Membrane Component 1 (PGRMC1) is a versatile heme-binding protein involved in diverse signaling pathways. Its purported role in mediating non-classical progesterone signaling has made it an attractive target for therapeutic intervention in various diseases, including cancer. This compound emerged as a tool compound to probe the functions of PGRMC1, purportedly by acting as a direct antagonist. However, subsequent research has revealed a more complex and less specific pharmacological profile for this molecule.
This compound and its Interaction with PGRMC1: A Controversial Relationship
Initial studies suggested that this compound exerts its biological effects by directly inhibiting PGRMC1. However, a critical review of the literature presents a more ambiguous picture.
Binding Affinity and Direct Interaction
A pivotal aspect of characterizing a receptor antagonist is the quantification of its binding affinity. Surprisingly, there is a notable absence of robust, publicly available data quantifying the direct binding of this compound to PGRMC1 (e.g., Kᵢ, Kₑ, or IC₅₀ values). One study utilizing isothermal titration calorimetry (ITC) reported no observable binding activity of this compound to either the apo- or heme-dimerized forms of PGRMC1. This lack of direct binding evidence raises significant questions about its designation as a bona fide PGRMC1 antagonist.
Effects on PGRMC1 Dimerization
PGRMC1 is known to exist in monomeric and higher-order oligomeric states, with dimerization being crucial for many of its functions. Some studies have reported that this compound treatment leads to a decrease in the higher molecular weight forms of PGRMC1 and an increase in its monomeric form[1]. This suggests that this compound may interfere with the oligomerization state of PGRMC1, potentially by competing with heme for binding to the cytochrome b5-like domain[1]. However, these effects are largely qualitative and lack detailed quantitative analysis.
Table 1: Reported Effects of this compound on PGRMC1
| Parameter | Observation | Quantitative Data | Citation |
| Direct Binding | No binding detected by Isothermal Titration Calorimetry. | Not Available | [2] |
| Dimerization | Increases monomeric form, decreases higher molecular weight forms. | Not Available | [1] |
| Cellular Localization | Reported to reduce the nuclear presence of PGRMC1. | Not Available | [1] |
PGRMC1-Independent Effects of this compound
A compelling body of evidence demonstrates that many of the biological effects of this compound occur independently of PGRMC1. This is a critical consideration for any research utilizing this compound.
Regulation of Cholesterol and Steroid Biosynthesis
Several studies have shown that this compound significantly upregulates the expression of genes involved in cholesterol and steroid biosynthesis. Crucially, these effects were not replicated by siRNA-mediated knockdown of PGRMC1. Furthermore, this compound retained its ability to induce these genes in cells where PGRMC1 expression was silenced, strongly indicating a PGRMC1-independent mechanism of action.
Inhibition of Galactosylceramide and Sulfatide Synthesis
Research has also demonstrated that this compound inhibits the synthesis of galactosylceramide and sulfatide. This inhibitory effect was observed to a similar extent in wild-type cells and in cells lacking PGRMC1 and/or the related protein PGRMC2, providing further evidence for its off-target effects[3].
Table 2: Summary of PGRMC1-Independent Effects of this compound
| Cellular Process | Effect of this compound | PGRMC1-Dependence | Citation |
| Cholesterol Biosynthesis | Upregulation of key enzymes. | Independent | |
| Steroidogenesis | Increased expression of steroidogenic genes. | Independent | |
| Galactosylceramide Synthesis | Inhibition. | Independent | [3] |
| Sulfatide Synthesis | Inhibition. | Independent | [3] |
Signaling Pathways Modulated by this compound
This compound has been reported to influence several signaling pathways. The extent to which these effects are mediated through PGRMC1 remains a subject of investigation and should be interpreted with caution.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
rac_AG_205 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PGRMC1_dimer [label="PGRMC1 Dimer/Oligomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGRMC1_monomer [label="PGRMC1 Monomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholesterol_Pathway [label="Cholesterol/Steroid\nBiosynthesis Genes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Galactosylceramide_Pathway [label="Galactosylceramide/\nSulfatide Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling\n(e.g., Apoptosis, Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"];
rac_AG_205 -> PGRMC1_dimer [label="Inhibits Formation", dir=tee, color="#EA4335"]; PGRMC1_dimer -> PGRMC1_monomer [label="Shifts Equilibrium", color="#34A853"]; rac_AG_205 -> Cholesterol_Pathway [label="Upregulates\n(PGRMC1-Independent)", dir=forward, color="#4285F4"]; rac_AG_205 -> Galactosylceramide_Pathway [label="Inhibits\n(PGRMC1-Independent)", dir=tee, color="#4285F4"]; PGRMC1_dimer -> Downstream_Signaling [label="Modulates", style=dashed, color="#5F6368"]; Cholesterol_Pathway -> Downstream_Signaling [label="Influences", style=dashed, color="#5F6368"]; Galactosylceramide_Pathway -> Downstream_Signaling [label="Influences", style=dashed, color="#5F6368"]; } . Caption: Putative signaling pathways affected by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound. It is imperative to include appropriate controls, such as PGRMC1 knockdown or knockout cells, to delineate PGRMC1-dependent and -independent effects.
Analysis of PGRMC1 Oligomerization by Western Blot
This protocol is adapted from studies investigating the effect of this compound on PGRMC1 oligomerization.
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE. For non-reducing conditions to preserve oligomers, omit reducing agents like DTT or β-mercaptoethanol from the loading buffer. For reducing conditions, include a standard concentration of a reducing agent.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 4-15% gradient polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PGRMC1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities corresponding to monomeric and higher molecular weight forms of PGRMC1.
Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to assess changes in gene expression in response to this compound treatment.
-
Cell Culture and Treatment: Treat cells with this compound as described in 5.1.1. Include a PGRMC1 siRNA knockdown group to assess PGRMC1-dependency.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan-based assays with primers specific for target genes (e.g., genes in the cholesterol biosynthesis pathway) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
In Vitro Cholesterol Biosynthesis Assay
This assay measures the rate of de novo cholesterol synthesis in cultured cells.
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with this compound or a known inhibitor of cholesterol synthesis (e.g., a statin) as a positive control.
-
Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells with PBS and extract total lipids using a solvent mixture such as hexane:isopropanol (3:2, v/v).
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the chromatogram using a suitable solvent system to separate cholesterol from other lipids.
-
Quantification: Visualize the cholesterol spots (e.g., with iodine vapor) and scrape the corresponding silica (B1680970) from the plate. Quantify the amount of [¹⁴C]-cholesterol using liquid scintillation counting.
Chemical Synthesis and Characterization of this compound
Despite a thorough search of the scientific and chemical literature, a detailed, publicly available protocol for the synthesis of this compound could not be located. Similarly, comprehensive characterization data (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry) for this compound are not readily accessible. The CAS number for this compound is 442656-02-2. Researchers intending to work with this compound are advised to source it from a reputable commercial supplier and to independently verify its identity and purity.
Conclusion and Future Perspectives
This compound has been a widely used tool to investigate the function of PGRMC1. However, the accumulating evidence strongly suggests that its biological effects are, at least in part, independent of PGRMC1. The lack of robust binding data and the clear demonstration of PGRMC1-independent activities necessitate a re-evaluation of data generated using this compound as a specific PGRMC1 antagonist.
For future research, it is imperative that studies employing this compound include rigorous controls to dissect PGRMC1-dependent from -independent effects. The development of more specific and well-characterized PGRMC1 antagonists is crucial for advancing our understanding of this important protein's role in health and disease. Researchers in drug development should exercise caution when considering this compound or its analogs as starting points for PGRMC1-targeted therapies.
References
(rac)-AG-205: A Technical Guide for Researchers
(rac)-AG-205 is a potent small molecule inhibitor of the progesterone (B1679170) receptor membrane component 1 (PGRMC1), a protein implicated in a variety of cellular processes, including sterol synthesis, cell survival, and neuroprotection. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on its mechanism of action and its effects on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a synthetic compound with the IUPAC name 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C22H23ClN6OS | [1][2] |
| Molecular Weight | 454.98 g/mol | [1][2] |
| CAS Number | 442656-02-2 | [1] |
| Appearance | Solid at room temperature | [1] |
| LogP | 3.553 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 4 | [1] |
| SMILES | ClC1C=CC(=CC=1)N1C(=NN=N1)SCC(N1C2C=CC(C)=CC=2C2CN(C)CCC12)=O | [1] |
| InChI Key | GJNBAISSZRNGTM-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Mechanism of Action
This compound is primarily recognized as an inhibitor of PGRMC1.[1][2] PGRMC1 is a multifunctional protein involved in various physiological and pathological processes, including cancer progression and neurodegenerative diseases.
The inhibitory action of this compound on PGRMC1 has been shown to induce genes involved in sterol synthesis, including the INSIG1 protein, which forms a complex with PGRMC1.[1] Furthermore, this compound has been reported to prevent neuronal resistance to hypoxia-ischemia.[1] This neuroprotective effect is attributed to its ability to block NF-κB signaling and activate the BDNF/PI3K/AKT pathway.[1]
It is important to note that some studies suggest this compound may have off-target effects and may not be completely specific for PGRMC1, warranting careful interpretation of experimental results.
Inhibition of Cancer Cell Viability
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are presented in the table below.
| Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 18 | [1] |
| MDA-MB-468 | Breast Cancer | 12 | [1] |
| A549 | Lung Cancer | 15 | [1] |
| H157 | Lung Cancer | 10 | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway.[1] The precise mechanism by which PGRMC1 inhibition leads to NF-κB blockade is an area of active investigation. A proposed logical workflow for this inhibition is depicted below.
Figure 1. Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
BDNF/PI3K/AKT Signaling Pathway
This compound has been observed to activate the BDNF/PI3K/AKT signaling pathway, which is crucial for neuronal survival and plasticity.[1] The activation of this pathway is thought to be a downstream consequence of PGRMC1 inhibition.
Figure 2. Proposed activation of the BDNF/PI3K/AKT pathway by this compound.
Experimental Protocols
This section provides generalized protocols for key experiments commonly used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 3. Workflow for a cell viability assay to assess the effects of this compound.
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins in the NF-κB and PI3K/AKT pathways following treatment with this compound.
Materials:
-
This compound
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Figure 4. General workflow for Western blot analysis.
Conclusion
This compound is a valuable research tool for investigating the roles of PGRMC1 and its associated signaling pathways in various biological contexts. Its ability to modulate the NF-κB and BDNF/PI3K/AKT pathways makes it a compound of interest for studies in oncology and neuroscience. However, researchers should be mindful of its potential off-target effects and employ appropriate controls in their experimental designs. This technical guide provides a foundational understanding of this compound to aid in the design and interpretation of future research.
References
AG-205 (CAS No. 442656-02-2): A Dual-Acting Small Molecule Targeting Bacterial Lipid Biosynthesis and Eukaryotic Cell Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AG-205 is a versatile small molecule, identified through distinct screening processes, that exhibits potent inhibitory activity against two unrelated targets: the bacterial enzyme FabK in Streptococcus pneumoniae and the eukaryotic Progesterone Receptor Membrane Component 1 (PGRMC1). This dual activity positions AG-205 as a valuable tool for both antibacterial drug discovery and cancer research. This technical guide provides a comprehensive overview of AG-205, including its chemical properties, mechanisms of action, quantitative biological data, and detailed experimental protocols.
Chemical Properties
| Property | Value |
| CAS Number | 442656-02-2[1] |
| Molecular Formula | C₂₂H₂₃ClN₆OS[2] |
| Molecular Weight | 454.98 g/mol [2] |
| IUPAC Name | cis-2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone[3] |
| Appearance | Powder[2] |
| Purity | ≥97% (HPLC)[3] |
| Solubility | Soluble in DMSO (up to 50 mM)[3] |
| Storage | Store at +4°C[3] |
Mechanism of Action 1: Inhibition of Bacterial FabK
AG-205 was identified via high-throughput screening as a potent inhibitor of FabK, the enoyl-ACP reductase found in Streptococcus pneumoniae.[4][5] FabK is a crucial enzyme in the bacterial fatty acid synthesis (FAS) pathway, making it an attractive target for novel antibacterial agents.[4]
The primary antibacterial effect of AG-205 is the specific inhibition of lipid biosynthesis.[4][5] This leads to a bacteriostatic, rather than bactericidal, effect on bacterial growth.[4] Notably, AG-205 shows selectivity for organisms possessing FabK, with no significant activity observed against bacteria that utilize the FabI enoyl-ACP reductase, such as Staphylococcus aureus and Escherichia coli.[4]
Signaling Pathway: Bacterial Fatty Acid Synthesis Inhibition
Caption: AG-205 inhibits the FabK enzyme, disrupting the fatty acid synthesis pathway and leading to bacteriostatic growth inhibition in S. pneumoniae.
Quantitative Data: Antibacterial Activity
| Parameter | Organism | Value | Medium | Reference |
| MIC | S. pneumoniae (clinical isolates) | 1 to 8 µg/mL | Brain Heart Infusion (BHI) Broth | [4] |
| MIC | S. pneumoniae (strains with reduced susceptibility) | >16 µg/mL | BHI Broth | [4] |
| MIC | S. aureus, E. coli, P. aeruginosa | >32 µg/mL | Not specified | [4] |
Note: AG-205's antibacterial activity is medium-dependent and was not observed using the reference broth microdilution method. The compound is also known to degrade in the presence of blood.[4]
Experimental Protocols
Macromolecular Synthesis Assay:
-
Culture S. pneumoniae cells to early logarithmic phase.
-
Distribute the cell culture into aliquots.
-
Add AG-205 at various concentrations (e.g., 1 µg/mL).
-
Individually add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and lipid ([¹⁴C]acetic acid) synthesis to the aliquots.
-
Incubate the cultures for a defined period.
-
Precipitate macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on glass fiber filters.
-
Measure the incorporated radioactivity using a scintillation counter to determine the rate of synthesis for each macromolecule.
Time-Kill Studies:
-
Grow S. pneumoniae cultures in BHI broth to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add AG-205 at concentrations ranging from 1 to 4 times the MIC.
-
Incubate the cultures at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Perform serial dilutions and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Plot CFU/mL versus time to assess the bactericidal or bacteriostatic effect of AG-205.
Mechanism of Action 2: Inhibition of Eukaryotic PGRMC1
AG-205 also functions as a potent ligand and inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1).[2][6][7] PGRMC1 is implicated in a variety of cellular processes, including sterol synthesis, cell signaling, and tumorigenesis.[2][8] The inhibitory effects of AG-205 on PGRMC1 have been primarily studied in the context of cancer and cellular stress responses.
AG-205 has been shown to inhibit the viability of multiple cancer cell lines, including those from lung, breast, colon, and prostate tissues.[6] One of its key mechanisms in cancer cells is the destabilization of the Epidermal Growth Factor Receptor (EGFR) at the plasma membrane.[6][9] This action can sensitize cancer cells to other EGFR inhibitors. Furthermore, AG-205 can induce a G1 phase cell cycle arrest.[6]
The compound also disrupts the formation of PGRMC1 dimers and oligomers, which are thought to be the active forms of the protein.[10] This disruption can lead to downstream effects on gene expression, such as an 8-fold increase in the mRNA of the pro-apoptotic protein Harakiri (Hrk).[10]
It is important to note that some studies suggest AG-205 may have PGRMC1-independent effects, such as the inhibition of galactosylceramide synthesis and the upregulation of genes involved in cholesterol biosynthesis.[11][12] Therefore, caution is advised when interpreting results solely based on its role as a PGRMC1 inhibitor.
Signaling Pathway: PGRMC1 and EGFR Regulation
Caption: AG-205 disrupts PGRMC1 dimers, leading to EGFR destabilization, inhibition of pro-survival signaling, and G1 cell cycle arrest.
Quantitative Data: Anti-Cancer and Cellular Activity
| Parameter | Cell Line | Value | Effect | Reference |
| Concentration | A549 (lung cancer) | 2, 10, 50 µM | G₁ arrest and increased sub-G₁ cells | [6] |
| Concentration | Human granulosa/luteal cells | 50 µM | Blocks progesterone's anti-apoptotic effect | [10] |
| Concentration | HEC-1A, T-HESC (endometrial cells) | 15 µM | Upregulates cholesterol biosynthesis genes | [11] |
Experimental Protocols
Cell Viability Assay:
-
Seed cancer cells (e.g., A549, MDA-MB-468) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of AG-205 (e.g., 0 to 50 µM) for a specified duration (e.g., 24, 48, 72 hours).
-
Add a viability reagent such as MTT or PrestoBlue.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control (e.g., DMSO).
Flow Cytometry for Cell Cycle Analysis (FACS):
-
Treat cells with AG-205 (e.g., 50 µM) for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.
-
Wash the cells to remove ethanol and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Protein Expression:
-
Treat cells with various concentrations of AG-205 for a defined period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PGRMC1, EGFR, Ku70 as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow: Investigating AG-205's Effect on Cancer Cells
Caption: A typical experimental workflow to assess the biological effects of AG-205 on cancer cell lines.
Summary and Future Directions
AG-205 is a small molecule with demonstrated biological activity in two distinct areas. As a FabK inhibitor, it represents a potential lead for the development of new antibiotics against Streptococcus pneumoniae. As a PGRMC1 inhibitor, it serves as a chemical probe to investigate the complex biology of this receptor and as a potential anti-cancer agent, particularly in tumors where PGRMC1 and EGFR signaling are dysregulated.
Future research should focus on several key areas:
-
Antibacterial Development: Optimizing the structure of AG-205 to improve its potency, pharmacokinetic properties, and stability, especially in the presence of blood.
-
PGRMC1 Specificity: Further elucidating the PGRMC1-dependent and -independent effects of AG-205 to better understand its cellular mechanism and potential off-target activities.
-
Therapeutic Applications: Exploring the efficacy of AG-205 in in vivo cancer models, both as a monotherapy and in combination with other targeted agents like EGFR inhibitors.
This guide summarizes the current technical knowledge on AG-205, providing a foundation for researchers and drug developers to utilize this compound in their studies.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. targetmol.com [targetmol.com]
- 3. AG 205 | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 4. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AG205, a novel agent directed against FabK of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9724337B2 - AG-205 for the treatment of breast cancer - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein complexes including PGRMC1 and actin-associated proteins are disrupted by AG-205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. health.uconn.edu [health.uconn.edu]
- 11. researchgate.net [researchgate.net]
- 12. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Technical Guide to AG-205, A Progesterone Receptor Membrane Component 1 (PGRMC1) Modulator
A Note to the Reader: Initial investigations into the discovery and history of "(rac)-AG-205" as a PARP14 inhibitor have revealed a consistent misidentification in the query's premise. The available scientific literature and research data exclusively identify AG-205 as an antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1). There is currently no scientific evidence to support a role for AG-205 as a PARP14 inhibitor. This guide will, therefore, provide a comprehensive technical overview of AG-205 in its scientifically established capacity as a PGRMC1-targeting compound. A separate section will briefly cover the distinct history and development of PARP14 inhibitors.
Introduction to AG-205: Discovery and History
AG-205 is a small molecule that has garnered significant interest in cell biology and cancer research for its interaction with Progesterone Receptor Membrane Component 1 (PGRMC1).[1] PGRMC1 is a versatile heme-binding protein implicated in a wide array of cellular processes, including cholesterol metabolism, steroid signaling, cell proliferation, and apoptosis.[2][3] Its overexpression has been linked to various cancers, making it a potential therapeutic target.[3]
The discovery of AG-205 was the result of an in silico screening effort aimed at identifying ligands for the Arabidopsis thaliana homolog of PGRMC1.[1] Subsequent studies confirmed its ability to bind to human PGRMC1.[4] While initially characterized as a PGRMC1 antagonist, recent research suggests that AG-205 may have multiple cellular targets and its effects are not solely dependent on PGRMC1 expression, highlighting the complexity of its mechanism of action.[4][5][6] The "(rac)-" designation indicates that the compound is a racemic mixture, composed of an equal amount of two enantiomers.[7]
Chemical Synthesis of this compound
Hypothetical Synthetic Workflow:
Figure 1. A potential synthetic workflow for this compound.
Mechanism of Action and Biological Effects
AG-205's primary described mechanism of action is the antagonism of PGRMC1. It is believed to compete with heme for binding to the cytochrome b5-like domain of PGRMC1.[8] This interaction disrupts the formation of PGRMC1 dimers and higher-order oligomers, which are thought to be the active forms of the protein.[8][9]
The biological consequences of PGRMC1 inhibition by AG-205 are multifaceted and context-dependent:
-
Apoptosis and Cell Viability: In human granulosa/luteal cells, AG-205 ablates the anti-apoptotic effect of progesterone in response to oxidative stress.[8][9] It achieves this by increasing the expression of the pro-apoptotic protein Harakiri (Hrk).[8][9] In various cancer cell lines, AG-205 has been shown to induce cell death.[10]
-
Steroidogenesis and Cholesterol Biosynthesis: AG-205 has been observed to upregulate genes involved in cholesterol biosynthesis and steroidogenesis in an endometrial cell line, an effect that was found to be independent of PGRMC1.[11]
-
Lipid Synthesis: Studies have shown that AG-205 inhibits the synthesis of galactosylceramide and sulfatide, and this inhibition occurs even in cells lacking PGRMC1, indicating an off-target effect on the enzyme UDP-galactose:ceramide galactosyltransferase.[4][5][6]
-
EGFR Signaling: In some cancer cells, AG-205 has been shown to decrease the protein levels of the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor growth.[12]
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of AG-205 in various cancer cell lines. It is important to note that these values reflect the compound's effect on cell viability and not necessarily its direct binding affinity for PGRMC1.
| Cell Line | Tissue of Origin | IC50 (µM) in Serum-Starved Conditions | Reference |
| A431 | Epithelioid Carcinoma | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer | 18 | [10] |
| MDA-MB-468 | Breast Cancer | 12 | [10] |
| A549 | Lung Cancer | 15 | [10] |
| H157 | Lung Cancer | 10 | [10] |
Experimental Protocols
Cell Viability Assay in Human Granulosa/Luteal Cells
This protocol is adapted from studies investigating the effect of AG-205 on progesterone-mediated cell survival.[13][14]
-
Cell Culture: Human granulosa/luteal cells are isolated from follicular fluid and cultured in a suitable medium supplemented with fetal calf serum.[14]
-
Treatment: Cells are plated in 96-well plates. After overnight incubation, the medium is replaced with a serum-free medium containing the desired concentrations of progesterone, hydrogen peroxide (to induce oxidative stress), and AG-205 (typically around 50 µM) or vehicle control (DMSO).[8][13]
-
Incubation: Cells are incubated for a specified period (e.g., 2.5 hours) at 37°C.[13]
-
Viability Assessment: Cell viability is assessed using a suitable method, such as a microplate-based assay that measures apoptosis (e.g., Annexin V staining) or a metabolic assay (e.g., MTT assay).[4][13]
Western Blot Analysis of PGRMC1
This protocol is designed to assess the effect of AG-205 on the expression and oligomerization state of PGRMC1.[8][15]
-
Cell Lysis: Cells treated with AG-205 or vehicle are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PGRMC1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The monomeric and higher molecular weight forms of PGRMC1 can be observed.[8]
Signaling Pathways
PGRMC1 Signaling
PGRMC1 is involved in multiple signaling pathways. A key aspect of its function is its heme-dependent dimerization, which is thought to be necessary for its interaction with various partner proteins, including cytochrome P450 enzymes and EGFR.[12][16] AG-205 is proposed to disrupt this dimerization.
Figure 2. A simplified diagram of the PGRMC1 signaling pathway and the inhibitory action of AG-205.
The Distinct World of PARP14 Inhibitors
While AG-205 is not a PARP14 inhibitor, the field of PARP inhibitor development is a significant area of research. Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins.[17][18] Unlike the well-studied PARP1, PARP14 is a mono(ADP-ribosyl)transferase.[18]
Discovery and History of PARP14 Inhibitors:
The development of PARP inhibitors initially focused on targeting PARP1 and PARP2 for cancer therapy, leading to the approval of several drugs like Olaparib and Rucaparib.[17][19] The discovery of inhibitors for other PARP family members, including PARP14, has been more recent.[20][21]
Early PARP inhibitors, such as 3-aminobenzamide, were non-selective.[17][19] The quest for selective PARP14 inhibitors has been driven by its emerging roles in cancer, inflammation, and viral infections.[20][21] High-throughput screening and structure-based drug design have been employed to identify potent and selective PARP14 inhibitors.[22][23] These efforts have led to the discovery of compounds that bind to the NAD+ binding site of the PARP14 catalytic domain.[17][23]
PARP14 Signaling Pathway:
PARP14 is a key regulator of the IL-4/STAT6 signaling pathway, which is crucial for immune responses and has been implicated in the survival of certain cancer cells.[18][24]
Figure 3. A simplified diagram of the PARP14 signaling pathway in the context of IL-4 signaling.
Conclusion
This compound is a valuable research tool for studying the complex biology of PGRMC1. While its initial discovery suggested a specific interaction, further research has revealed a more intricate pharmacological profile with potential off-target effects. Understanding the multifaceted actions of AG-205 is crucial for interpreting experimental results and exploring its potential therapeutic applications. It is imperative to distinguish AG-205 from the distinct class of PARP14 inhibitors, which represent a separate and evolving area of drug discovery. Future research will likely focus on elucidating the full spectrum of AG-205's molecular targets and further exploring the therapeutic potential of selective PGRMC1 and PARP14 modulators.
References
- 1. ag-205-pgrmc1-inhibitor [timtec.net]
- 2. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 4. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. health.uconn.edu [health.uconn.edu]
- 9. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pgrmc1 (Progesterone Receptor Membrane Component 1) Associates with Epidermal Growth Factor Receptor and Regulates Erlotinib Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Impaired steroidogenesis and apoptosis of granulosa-luteal cells in primary culture induced by cis-platinum | Obgyn Key [obgynkey.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]
- 18. Research Progress on PARP14 as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. Recent developments in PARP14 research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Small Molecule Microarray Based Discovery of PARP14 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of AG-205 in Cell Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a comprehensive overview of the small molecule AG-205, detailing its role in various cell signaling pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction
AG-205 is a small molecule initially identified as a ligand for the Progesterone Receptor Membrane Component 1 (PGRMC1).[1] It has been investigated primarily for its potential as an anti-cancer agent due to its ability to inhibit cell cycle progression and reduce cell viability in various cancer cell lines.[1][2] While initially thought to exert its effects primarily through the modulation of PGRMC1, subsequent research has revealed a more complex mechanism of action, including significant off-target effects that are independent of PGRMC1.[3][4] This guide will delve into the dual nature of AG-205's activity, exploring both its PGRMC1-dependent and -independent roles in cell signaling.
Mechanism of Action
The mechanism of action for AG-205 is multifaceted, involving both direct interaction with its intended target, PGRMC1, and interference with other cellular pathways.
PGRMC1-Dependent Mechanism
PGRMC1 is a heme-binding protein implicated in a variety of cellular processes, including steroid signaling, P450 activation, and tumorigenesis.[5] AG-205 is proposed to bind to the heme-binding crevice of PGRMC1, potentially displacing heme and thereby inhibiting its function.[6] This interaction is thought to disrupt the formation of PGRMC1 dimers and oligomers, which are crucial for its activity.[7][8]
A primary consequence of PGRMC1 inhibition by AG-205 is the destabilization of the Epidermal Growth Factor Receptor (EGFR) at the plasma membrane.[5][6] This leads to the downregulation of the EGFR signaling pathway, which is a critical driver of cell proliferation, angiogenesis, and metastasis in many cancers.[6] Specifically, AG-205 has been shown to inhibit the EGFR/PI3K/AKT pathway in triple-negative breast cancer cells.[9]
PGRMC1-Independent Mechanisms
More recent evidence has highlighted that some of the cellular effects of AG-205 occur independently of PGRMC1.
-
Inhibition of Sphingolipid Synthesis: AG-205 directly inhibits the enzyme UDP-galactose: ceramide galactosyltransferase (CGT), which is a key enzyme in the synthesis of galactosylceramide and sulfatide.[4][10] This inhibition was observed in cells lacking PGRMC1 and/or PGRMC2, indicating a direct off-target effect.[10]
-
Upregulation of Cholesterol Biosynthesis: AG-205 has been shown to upregulate the expression of enzymes involved in cholesterol biosynthesis and steroidogenesis in human endometrial cells.[3][11] This effect was not replicated by siRNA-mediated knockdown of PGRMC1 or other related MAPR proteins, suggesting a PGRMC1-independent mechanism.[3]
-
Induction of Vacuolization: AG-205 can induce the formation of large vacuoles, likely derived from endosomes, in various cell lines, an effect that is also independent of PGRMC1 and PGRMC2 expression.[4]
Role in Cell Signaling Pathways
AG-205 modulates several key signaling pathways, contributing to its effects on cell viability and proliferation.
EGFR Signaling Pathway
As mentioned, a central aspect of AG-205's action is its ability to destabilize EGFR.[6] The EGFR pathway, when activated, triggers a cascade of downstream signaling molecules, including the PI3K/AKT and MAPK pathways, which promote cell growth, survival, and proliferation. By disrupting EGFR stability, AG-205 effectively dampens these pro-survival signals, leading to cell death in cancer cells.[5][6]
Apoptosis Pathways
AG-205 has been demonstrated to influence the expression of genes involved in apoptosis. A notable effect is the significant upregulation of the pro-apoptotic BH3-only gene, Harakiri (Hrk).[7][8] This suggests that AG-205 can sensitize cells to apoptotic stimuli. In human granulosa/luteal cells, AG-205 was found to block the anti-apoptotic effects of progesterone.[7]
Cell Cycle Regulation
Treatment with AG-205 has been shown to inhibit cell cycle progression.[1] Pathway analysis of miRNA target genes following AG-205 treatment revealed an over-representation of genes involved in the cell cycle and p53 signaling pathways, indicating that AG-205's impact on cell proliferation is, in part, mediated through the regulation of these fundamental cellular processes.[9]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on AG-205.
| Parameter | Cell Line(s) | Value | Reference(s) |
| Effective Concentration | MDA-MB-468 | 12-50 µM | [5] |
| Human endometrial cells | 15 µM | [3] | |
| MDA-MB-468 | 50 µM | [9] | |
| IC50 | Not specified | 50 µM | [8] |
| Effect on Gene Expression | Human granulosa/luteal cells | ~7-8 fold increase in Hrk mRNA | [7][8] |
| Inhibition of CGT Activity | In vitro assay | Significant inhibition at 50 µM | [4] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on AG-205.
Cell Viability Assay
This protocol is designed to assess the effect of AG-205 on the viability of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of AG-205 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 15, 30, 45, 50 µM). A vehicle control (DMSO) should be included.
-
Incubation: Replace the medium in the wells with the medium containing AG-205 or vehicle control and incubate for various time points (e.g., 24, 32, 48 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis for Protein Expression
This protocol is used to determine the effect of AG-205 on the expression levels of specific proteins (e.g., EGFR, PGRMC1).
-
Cell Lysis: After treatment with AG-205, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-EGFR, anti-PGRMC1, anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Gene Expression Analysis by RT-qPCR
This protocol is for measuring changes in mRNA levels of target genes (e.g., Hrk, HSD17B7, MSMO1, INSIG1) following AG-205 treatment.
-
RNA Extraction: Treat cells with AG-205, then isolate total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers and a SYBR Green or TaqMan-based detection system. A housekeeping gene (e.g., GAPDH, ACTB) should be used for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathways
References
- 1. AG 205 | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 2. "AG-205 for the Treatment of Breast Cancer" by Rolf Joseph Craven [uknowledge.uky.edu]
- 3. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. US9724337B2 - AG-205 for the treatment of breast cancer - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. health.uconn.edu [health.uconn.edu]
- 9. Frontiers | miRNome and Functional Network Analysis of PGRMC1 Regulated miRNA Target Genes Identify Pathways and Biological Functions Associated With Triple Negative Breast Cancer [frontiersin.org]
- 10. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(rac)-AG-205 Solubility in Dimethyl Sulfoxide (DMSO): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (rac)-AG-205 in Dimethyl Sulfoxide (DMSO), a critical parameter for the handling and application of this compound in research and drug development. This compound is a potent inhibitor of the progesterone (B1679170) receptor membrane component 1 (Pgrmc1), a protein implicated in various cellular processes, including sterol synthesis and cell survival signaling. The compound has been shown to prevent neuronal resistance to hypoxic ischemia by blocking NF-kB signaling and activating the BDNF/PI3K/AKT pathway.[1][2][3]
Data Presentation: Solubility of this compound in DMSO
| Parameter | Value/Information | Source |
| Qualitative Solubility | Soluble in DMSO. Recommended solvent for creating stock solutions. | [2][4] |
| Molecular Formula | C₂₂H₂₃ClN₆OS | [2] |
| Molecular Weight | 454.98 g/mol | [2] |
| Appearance | Solid | [2] |
| Storage of Solution | -80°C for up to 6 months; -20°C for up to 1 month. | [2] |
Experimental Protocols: Determination of Compound Solubility in DMSO
The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound in DMSO. These protocols are based on standard laboratory practices.
Protocol 1: Preparation of a Saturated Solution and Quantification
This method provides a direct measurement of the maximum dissolved concentration of a compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath sonicator
-
Microcentrifuge
-
Calibrated pipette
-
HPLC-grade solvents for analysis
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of DMSO in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Tightly cap the tube and vortex vigorously for 2-3 minutes. Following this, place the tube in a water bath sonicator for 15-20 minutes to aid dissolution.[5] For compounds that may require it, gentle heating in a water bath (e.g., at 37°C) can be applied for 10-15 minutes with intermittent vortexing.[5]
-
Equilibrium Incubation: Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for a period of 24-48 hours to ensure that the solution is fully saturated.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
-
Dilution and Quantification: Prepare a series of dilutions of the supernatant with a suitable solvent (compatible with both DMSO and the analytical method). Quantify the concentration of this compound in the diluted samples using a validated HPLC method against a standard curve of known concentrations.
-
Calculation: Calculate the original concentration in the saturated DMSO solution based on the dilution factor. This value represents the solubility.
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This high-throughput method estimates solubility by measuring light scattering from undissolved particles as the compound is introduced into an aqueous buffer from a DMSO stock.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Nephelometer or a plate reader with light scattering detection capabilities
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Preparation of DMSO Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with pure DMSO.
-
Addition to Aqueous Buffer: Transfer a small, precise volume of each DMSO dilution into a corresponding well of a new microplate containing the aqueous buffer. This step is critical as the rapid change in solvent polarity can induce precipitation.
-
Incubation and Measurement: Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed, compared to a DMSO-only control, is considered the kinetic solubility limit in that aqueous system.
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound and a general experimental workflow.
Caption: Signaling pathway of this compound.
Caption: BDNF/PI3K/AKT signaling cascade.
Caption: Workflow for solubility measurement.
References
- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-kB pathway overview | Abcam [abcam.com]
- 4. mdpi.com [mdpi.com]
- 5. BDNF induces transport of PSD-95 to dendrites through PI3K-AKT signaling after NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of (rac)-AG-205
(rac)-AG-205 is a potent small molecule inhibitor primarily targeting the Progesterone Receptor Membrane Component 1 (PGRMC1). It has been instrumental in elucidating the cellular functions of PGRMC1 and has been investigated for its potential therapeutic applications, particularly in oncology. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Core Mechanism of Action: PGRMC1 Antagonism
This compound functions as an antagonist of PGRMC1, a versatile heme-binding protein implicated in a wide array of cellular processes, including cholesterol metabolism, steroidogenesis, cell proliferation, and apoptosis. The primary mechanism of this compound involves its interaction with the cytochrome b5/heme-binding domain of PGRMC1. This interaction leads to several key downstream effects:
-
Disruption of PGRMC1 Oligomerization: this compound competes with heme for binding to PGRMC1, which is crucial for the formation of PGRMC1 dimers and higher-order oligomers. By preventing this, this compound treatment leads to an increase in the monomeric form of PGRMC1 and a decrease in its oligomeric forms[1][2]. This alteration in the oligomeric state of PGRMC1 is believed to be a critical aspect of its mechanism of action, as the oligomeric forms are thought to be the active species in certain signaling pathways[1][2].
-
Modulation of Apoptosis: One of the most significant consequences of PGRMC1 inhibition by this compound is the modulation of apoptotic pathways. This compound blocks the anti-apoptotic effects of progesterone[1][2]. A key molecular event in this process is the dramatic upregulation of Harakiri (Hrk), a pro-apoptotic BH3-only protein. Treatment with this compound has been shown to cause an approximately 8-fold increase in Hrk mRNA levels[1][2].
-
Alteration of Subcellular Localization and Protein Interactions: Treatment with this compound alters the subcellular distribution of PGRMC1, leading to a reduction in its nuclear presence[1][2]. Interestingly, while it disrupts PGRMC1 oligomerization, it has been observed to enhance the interaction between PGRMC1 and its binding partner, PGRMC2, in the cytoplasm[1].
Off-Target Effects
It is crucial for researchers to be aware that this compound is not entirely specific for PGRMC1 and exhibits notable off-target effects:
-
Inhibition of Galactosylceramide Synthesis: this compound is a potent inhibitor of UDP-galactose: ceramide galactosyltransferase (CGT), an enzyme essential for the synthesis of galactosylceramide and sulfatide[3]. This inhibitory effect is independent of PGRMC1 expression[3].
-
Upregulation of Sterol Biosynthesis Genes: In some cell types, this compound has been shown to upregulate the expression of genes involved in cholesterol biosynthesis and steroidogenesis. This effect has also been demonstrated to be independent of PGRMC1[4].
Quantitative Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
Table 1: Effects on Gene and Protein Expression
| Parameter | Effect | Cell Type/System | Concentration | Duration | Reference |
| Hrk mRNA Expression | ~8-fold increase | Human granulosa/luteal cells | Not specified | Not specified | [1][2] |
| PGRMC1 Monomer Abundance | Increased | Human granulosa/luteal cells | 50 µM | Overnight | [1] |
| PGRMC1 Oligomer Abundance | Decreased | Human granulosa/luteal cells | 50 µM | Overnight | [1] |
| PGRMC1 mRNA Expression | No significant change | HEC-1A and T-HESC cells | 15 µM | 32 hours | [4] |
Table 2: Enzymatic and Cellular Effects
| Parameter | Effect | Cell Type/System | Concentration | Duration | Reference |
| CGT Enzyme Activity | Significant inhibition | In vitro enzyme assay | 50 µM | Not applicable | [3] |
| Cell Viability (in the presence of serum) | Increased | SMKT-R3 (human renal cancer cells) | ≥ 10 µM | 24 hours | [3] |
| Progesterone's anti-apoptotic effect (against H₂O₂) | Eliminated | Human granulosa/luteal cells | 50 µM | Not specified | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on descriptions in the cited literature.
Western Blot Analysis of PGRMC1 Oligomerization
This protocol is designed to assess the effect of this compound on the oligomeric state of PGRMC1.
-
Cell Culture and Treatment:
-
Culture human granulosa/luteal cells in T-25 flasks until confluent.
-
Replace the medium with fresh steroid-free, serum-supplemented medium.
-
Treat the cells with 50 µM this compound or an equivalent volume of DMSO (vehicle control) and incubate overnight at 37°C[1].
-
-
Cell Lysis:
-
Wash the cells once with Hank's Balanced Salt Solution (HBSS).
-
Lyse the cells in Radioimmunoprecipitation assay (RIPA) buffer.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by mixing the lysate with Laemmli sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PGRMC1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the monomeric (~27 kDa) and higher molecular weight forms (≥50 kDa) of PGRMC1 using densitometry software[1].
-
Normalize the PGRMC1 band intensities to the loading control.
-
RT-qPCR for Hrk mRNA Expression
This protocol is for quantifying the relative expression of Harakiri (Hrk) mRNA following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., human granulosa/luteal cells) under appropriate conditions.
-
Treat cells with this compound at the desired concentration and for the desired duration. Include a vehicle-treated control group.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial RNA extraction kit or a standard method like TRIzol extraction.
-
Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for Hrk, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Also prepare reactions for a reference (housekeeping) gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
Include a melt curve analysis at the end of the run if using SYBR Green to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Hrk and the reference gene in both the treated and control samples.
-
Calculate the relative expression of Hrk mRNA using the ΔΔCt method, normalizing the expression of Hrk to the reference gene and then to the control group.
-
In Vitro UDP-galactose: Ceramide Galactosyltransferase (CGT) Activity Assay
This protocol is to determine the inhibitory effect of this compound on CGT enzyme activity.
-
Enzyme Source:
-
Use a source of CGT enzyme, such as cell lysates from cells overexpressing CGT (e.g., CHO-CGT cells)[3].
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a suitable buffer, a ceramide substrate, and the radiolabeled sugar donor, UDP-[¹⁴C]galactose.
-
Add the CGT enzyme source to the reaction mixture.
-
For the experimental group, add this compound at the desired concentration (e.g., 50 µM)[3]. For the control group, add the vehicle (DMSO).
-
Incubate the reaction at 37°C for a specific time period.
-
-
Lipid Extraction and Analysis:
-
Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled galactosylceramide product using a phosphorimager or by scraping the corresponding TLC spot and performing liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the CGT activity as the amount of product formed per unit of time per amount of protein.
-
Compare the activity in the presence of this compound to the control to determine the percentage of inhibition.
-
Visualizations
Signaling Pathway of this compound Action
References
(rac)-AG-205 and PGRMC1 Interaction: A Technical Guide on a Controversial Binding Affinity
Introduction
(rac)-AG-205 has been widely described in scientific literature as an inhibitor or antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a heme-binding protein implicated in a multitude of cellular processes, including cholesterol metabolism, steroidogenesis, and cancer progression.[1] This technical guide provides an in-depth analysis of the binding affinity and interaction between this compound and PGRMC1. However, it is crucial for researchers and drug development professionals to note that recent studies have brought the specificity of this compound for PGRMC1 into question, suggesting off-target effects that are independent of PGRMC1.[2][3] This guide will therefore present the initial hypothesis of interaction alongside the more recent, conflicting findings to offer a comprehensive and critical perspective.
Data Presentation: Functional Concentrations and Effects of this compound
Direct quantitative binding affinity data, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) from direct binding assays between this compound and purified PGRMC1, are not available in the published literature. The interaction has been primarily inferred from functional assays in cellular contexts. The following table summarizes the concentrations of this compound used in key studies and their observed effects.
| Concentration | Cell Line(s) | Observed Effect | PGRMC1-Dependent? | Reference(s) |
| 5 - 15 µM | HEC-1A and T-HESC | No effect on cell viability up to 48 hours. | Not Applicable | [2] |
| 30 µM | HEC-1A and T-HESC | Significantly reduced cell viability after 32 and 48 hours. | No | [2] |
| 15 µM | HEC-1A and T-HESC | Increased expression of genes in cholesterol biosynthesis and steroidogenesis pathways. | No | [2][3] |
| Low µM range | SMKT-R3 (human renal cancer) | Strongly inhibited sulfatide synthesis. | No | [4] |
| Low µM range | CHO (Chinese hamster ovary) | Strongly reduced galactosylceramide synthesis. | No | [4] |
| 50 µM | In vitro enzyme assay | Significant inhibition of UDP-galactose: ceramide galactosyltransferase (CGT) activity. | Not Applicable | [4] |
| Not Specified | Human granulosa/luteal cells | Eliminated progesterone's ability to prevent H2O2-induced apoptosis. | Initially presumed Yes | [5] |
| Not Specified | A549 (non-small cell lung cancer) and MDA-MB-468 (breast cancer) | Promoted proliferation in the absence of serum. | Initially presumed Yes | [1] |
Experimental Protocols
The methodologies employed in studying the this compound and PGRMC1 interaction have evolved from initial cell-based functional assays to more recent investigations into the compound's specificity.
Initial Functional Assays Suggesting PGRMC1 Inhibition
-
Cell Viability and Proliferation Assays: Early studies utilized assays such as MTT or colorimetric assays to assess the effect of this compound on the viability and proliferation of cancer cell lines that overexpress PGRMC1.[2] The observation that this compound treatment led to reduced cell viability was interpreted as an inhibitory effect on PGRMC1's pro-survival functions.[1]
-
Apoptosis Assays: To investigate the role of PGRMC1 in preventing apoptosis, researchers treated cells with an apoptotic stimulus (e.g., hydrogen peroxide) in the presence or absence of progesterone and this compound.[5] The ability of this compound to block the anti-apoptotic effect of progesterone was taken as evidence of its antagonistic action on PGRMC1.[5]
Spectroscopic Analysis of Heme-Binding
-
Methodology: Some studies have alluded to spectroscopic experiments where the addition of this compound to purified PGRMC1 altered the spectroscopic properties of the PGRMC1-heme complex. This change was interpreted as this compound competing with heme for binding to the cytochrome b5-like heme-binding domain of PGRMC1.[5]
Gene Expression Analysis to Test Specificity
-
Methodology: To test whether the effects of this compound are mediated by PGRMC1, researchers have used siRNA to knockdown the expression of PGRMC1 in endometrial cell lines.[2][3] They then treated both control cells and PGRMC1-knockdown cells with this compound and analyzed the expression of target genes (e.g., those in the cholesterol biosynthesis pathway) using quantitative real-time PCR (qRT-PCR).[2][3] The finding that this compound still induced the expression of these genes in the absence of PGRMC1 indicated a PGRMC1-independent mechanism.[2][3]
In Vitro Enzyme Activity Assays
-
Methodology: To identify off-target effects, the activity of specific enzymes was measured in the presence of this compound. For instance, the activity of UDP-galactose: ceramide galactosyltransferase (CGT) was assayed using a fluorescent substrate.[4] The demonstration that this compound directly inhibits CGT activity in a cell-free system provided strong evidence for a direct off-target interaction.[4]
Mandatory Visualization
Caption: Initial hypothesis of this compound action on PGRMC1.
Caption: Experimental workflow to determine PGRMC1-dependency.
References
- 1. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins | MDPI [mdpi.com]
- 2. health.uconn.edu [health.uconn.edu]
- 3. A Novel Role for Progesterone Receptor Membrane Component 1 (PGRMC1): A Partner and Regulator of Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. health.uconn.edu [health.uconn.edu]
The Safety and Toxicity Profile of (rac)-AG-205: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity profile of (rac)-AG-205. A comprehensive toxicological evaluation requires dedicated preclinical studies that, according to the available literature, have not been published for this compound.
Introduction
This compound is a synthetic small molecule initially identified as a ligand and antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1).[1] It has been investigated for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit cell cycle progression and viability in cancer cell lines. However, emerging evidence reveals a more complex pharmacological profile, with significant off-target effects that are crucial for a comprehensive understanding of its safety and toxicity. This guide provides a detailed overview of the known safety and toxicity data for this compound, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone | PubChem CID: 1202545 |
| CAS Number | 1375078-57-1 | PubChem CID: 1202545 |
| Molecular Formula | C₂₂H₂₃ClN₆OS | MedchemExpress |
| Molecular Weight | 454.98 g/mol | MedchemExpress |
Non-Clinical Safety and Toxicity
The available data on the safety and toxicity of this compound is primarily from in vitro studies. There is a notable lack of publicly available in vivo acute toxicity and genotoxicity data.
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects in various cell lines. A study on human endometrial cell lines, HEC-1A and T-HESC, showed that concentrations of 30 µM and 45 µM significantly reduced cell viability after 32 and 48 hours of exposure. In contrast, a concentration of 15 µM did not show a significant effect on cell viability for up to 48 hours.
Table 2: Summary of In Vitro Cytotoxicity of this compound
| Cell Line | Concentration | Exposure Time | Effect on Cell Viability | Reference |
| HEC-1A | 15 µM | Up to 48 hours | No significant effect | Biomolecules (2021) |
| HEC-1A | 30 µM | 32 and 48 hours | Significant reduction | Biomolecules (2021) |
| HEC-1A | 45 µM | 24, 32, and 48 hours | Significant reduction | Biomolecules (2021) |
| T-HESC | 15 µM | Up to 48 hours | No significant effect | Biomolecules (2021) |
| T-HESC | 30 µM | 32 and 48 hours | Significant reduction | Biomolecules (2021) |
| T-HESC | 45 µM | 24, 32, and 48 hours | Significant reduction | Biomolecules (2021) |
In Vivo Acute Toxicity
As of the latest available information, there are no published studies detailing the acute toxicity of this compound in animal models. Therefore, critical toxicological endpoints such as the median lethal dose (LD50) have not been determined.
Genotoxicity
There is no publicly available data from standard genotoxicity assays for this compound, including the bacterial reverse mutation assay (Ames test) or in vitro/in vivo micronucleus assays.
Mechanism of Action and Off-Target Effects
The toxicity profile of this compound is intrinsically linked to its mechanism of action, which involves both its intended target, PGRMC1, and several off-target interactions.
On-Target Effect: PGRMC1 Antagonism
This compound acts as an antagonist to PGRMC1, a heme-binding protein implicated in various cellular processes, including cell proliferation, apoptosis, and steroid metabolism.[1] In cancer cells, PGRMC1 is often overexpressed and contributes to tumorigenesis. By inhibiting PGRMC1, this compound can disrupt these pro-survival pathways.
Off-Target Effects
Recent studies have revealed that several effects of this compound are independent of its action on PGRMC1, indicating a broader and less specific mechanism of action than initially thought.
-
Inhibition of UDP-galactose: ceramide galactosyltransferase (CGT): this compound has been shown to be an inhibitor of CGT, an enzyme crucial for the synthesis of galactosylceramide, a key component of myelin and lipid rafts. This inhibition occurs independently of PGRMC1.
-
Upregulation of Cholesterol and Steroid Biosynthesis: Treatment with this compound has been observed to significantly increase the expression of genes encoding enzymes involved in the cholesterol biosynthetic pathway and steroidogenesis. This effect was also found to be independent of PGRMC1 and other related membrane-associated progesterone receptors (MAPRs).
-
NF-κB Signaling and BDNF/PI3K/AKT Pathway: this compound has been reported to prevent neuronal resistance to hypoxia-ischemia by blocking NF-κB signaling and activating the BDNF/PI3K/AKT pathway.
These off-target effects are critical considerations for the overall safety profile of the compound, as they can lead to unintended biological consequences.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound.
Experimental Workflows
The following diagram outlines a general workflow for assessing the in vitro cytotoxicity of a compound like this compound.
Detailed Experimental Protocols (Examples)
Given the lack of specific published protocols for this compound, the following are generalized, representative protocols for key toxicological assays. These should be adapted and optimized for the specific compound and experimental context.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Animals: Typically, female rats of a standard laboratory strain.
Procedure:
-
Dosing: A single animal is dosed at a starting dose level selected based on available information.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher dose level.
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
Procedure:
-
Strain Selection: Use a set of bacterial strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: The test compound is mixed with the bacterial culture and, if applicable, the S9 mix.
-
Plating: The mixture is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the bacterial strain.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted.
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Conclusion and Future Directions
The available data indicates that this compound possesses in vitro cytotoxic activity, likely mediated through a combination of on-target PGRMC1 antagonism and significant off-target effects on ceramide and cholesterol biosynthesis. The lack of in vivo toxicity and genotoxicity data represents a critical gap in the safety assessment of this compound. For a comprehensive understanding of its toxicological profile, further studies are imperative, including:
-
Determination of IC50 values in a broader panel of cancer and non-cancer cell lines.
-
In vivo acute toxicity studies in at least two rodent species to determine the LD50 and identify target organs of toxicity.
-
A standard battery of genotoxicity tests (Ames test, in vitro and in vivo micronucleus assays).
-
Repeated-dose toxicity studies to evaluate the effects of long-term exposure.
-
Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
Researchers and drug development professionals should exercise caution when working with this compound, being mindful of its complex pharmacology and the current limitations in its safety and toxicity dataset. The off-target effects, in particular, warrant careful consideration in the design and interpretation of future studies.
References
Methodological & Application
Application Notes and Protocols for (rac)-AG-205 (Vorasidenib/AG-881) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are key drivers in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[3][4]
(rac)-AG-205, more commonly known as Vorasidenib or AG-881, is a potent, orally available, and brain-penetrant pan-inhibitor of mutant IDH1 and IDH2 enzymes.[5][6][7][8] By inhibiting the production of 2-HG, Vorasidenib has shown potential in reversing the oncogenic effects of IDH mutations.[1][7] These application notes provide detailed protocols for the use of Vorasidenib in cell culture experiments to study its effects on IDH-mutant cancer cells.
It is important to distinguish the pan-IDH1/2 inhibitor Vorasidenib (AG-881) from AG-205, which is an inhibitor of the progesterone (B1679170) receptor membrane component 1 (PGRMC1).[9][10][11][12][13] This document focuses exclusively on the application of Vorasidenib (AG-881) in the context of its IDH1/2 inhibitory activity.
Data Presentation
Table 1: In Vitro Cellular Potency of Vorasidenib (AG-881) - Inhibition of 2-HG Production
| Cell Line Expressing Mutant IDH | IC50 (nM) |
| mIDH1-R132H | 0.04 - 22 |
| mIDH1-R132C | 0.04 - 22 |
| mIDH1-R132G | 0.04 - 22 |
| mIDH1-R132S | 0.04 - 22 |
| mIDH2-R140Q | 7 - 14 |
| mIDH2-R172K | 130 |
Data compiled from multiple sources. The range in IC50 values for mIDH1 mutations reflects variability across different cellular contexts and assay conditions.[8][14]
Table 2: Proliferative IC50 Values of Vorasidenib (AG-881) in IDH-Mutant Cell Lines
| Cell Line | IC50 (nM) |
| U-87 MG (glioblastoma) with IDH2 R140Q | < 50 |
| HT-1080 (fibrosarcoma) | < 50 |
| TS603 (neurosphere) | < 50 |
These values indicate the concentration of Vorasidenib required to inhibit the proliferation of these cell lines by 50%.[8]
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of IDH-Mutant Cell Lines
This protocol outlines the basic steps for culturing adherent and suspension/neurosphere IDH-mutant cell lines. Specific media and conditions should be optimized based on the cell line in use.
Materials:
-
IDH-mutant cancer cell line (e.g., TS603 for neurospheres, engineered U87MG for adherent cells)
-
Complete growth medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
Procedure for Adherent Cells (e.g., engineered U87MG):
-
Maintain cells in T-75 flasks with the appropriate complete growth medium.
-
For passaging, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at the desired density.
Procedure for Neurosphere/Suspension Cells (e.g., TS603):
-
Culture cells in non-adherent flasks.
-
To passage, collect the cell suspension and centrifuge at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in fresh, pre-warmed medium.
-
Add the cell suspension to a new flask.
Protocol 2: In Vitro Treatment with Vorasidenib (AG-881)
This protocol describes how to treat IDH-mutant cells with Vorasidenib to assess its effect on 2-HG levels and cell viability.
Materials:
-
Vorasidenib (AG-881) stock solution (e.g., 10 mM in DMSO)
-
IDH-mutant cells in culture
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for 2-HG analysis)
-
Complete growth medium
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well in a 96-well plate). Allow cells to attach overnight.
-
For suspension cells, seed directly into the wells on the day of the experiment.
-
-
Drug Preparation:
-
Thaw the Vorasidenib stock solution.
-
Prepare a series of dilutions in complete growth medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
-
Treatment:
-
Remove the existing medium from the wells (for adherent cells) and add the medium containing the different concentrations of Vorasidenib or vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., 48-72 hours for viability assays, or as determined by time-course experiments for 2-HG analysis).
-
Protocol 3: Measurement of Intracellular 2-Hydroxyglutarate (2-HG)
This protocol outlines a common method for extracting and quantifying 2-HG from cell cultures using a commercially available assay kit.
Materials:
-
Treated and control cells from Protocol 2
-
Cold PBS
-
Cell lysis buffer (as provided in the assay kit or a suitable alternative)
-
D-2-Hydroxyglutarate Assay Kit (e.g., from Sigma-Aldrich or Abcam)[15][16]
-
Microplate reader
Procedure:
-
Sample Collection:
-
After treatment, place the culture plate on ice.
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add the recommended volume of cold cell lysis/extraction buffer to each well.
-
Scrape the cells and collect the lysate.
-
-
Deproteinization (if required by the kit):
-
Some kits may require a deproteinization step, for example, using perchloric acid (PCA) precipitation, to remove interfering proteins.[15] Follow the kit manufacturer's instructions for this step.
-
-
2-HG Assay:
-
Follow the specific instructions provided with the D-2-HG assay kit. This typically involves:
-
Preparing a standard curve with the provided 2-HG standard.
-
Adding the cell lysates and standards to a 96-well plate.
-
Adding the reaction mixture containing the D-2-HG dehydrogenase enzyme and a detection reagent.
-
Incubating the plate for the recommended time (e.g., 60 minutes at 37°C).[16]
-
Measuring the absorbance or fluorescence on a microplate reader at the specified wavelength.
-
-
-
Data Analysis:
-
Calculate the 2-HG concentration in each sample by comparing its reading to the standard curve.
-
Normalize the 2-HG levels to the protein concentration or cell number of the corresponding sample.
-
Visualizations
Caption: IDH1/2 signaling pathway and mechanism of action of Vorasidenib.
Caption: Experimental workflow for in vitro studies with Vorasidenib.
Caption: Logical relationship of Vorasidenib treatment and cellular effects.
References
- 1. IDH inhibition in gliomas: from preclinical models to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of pan-IDH inhibitor AG-881 in complex with mutant human IDH1 and IDH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Mutant IDH in Solid and Hematologic Cancers with AG-881: A Potent Brain Penetrant Inhibitor [synapse.patsnap.com]
- 6. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ag-205-pgrmc1-inhibitor [timtec.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. health.uconn.edu [health.uconn.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. abcam.com [abcam.com]
Application Notes and Protocols for AG-205 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-205 is a small molecule antagonist of the Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in various cellular processes, including proliferation, survival, and drug resistance.[1] In cancer cells, PGRMC1 has been shown to play a significant role in tumor progression and metastasis. AG-205 exerts its anti-cancer effects primarily by binding to PGRMC1, leading to the destabilization of the Epidermal Growth Factor Receptor (EGFR), a key driver of oncogenic signaling.[1] This destabilization results in the inhibition of downstream pro-survival pathways, ultimately leading to cell cycle arrest and apoptosis in various cancer cell lines.[1] These application notes provide detailed protocols for evaluating the efficacy of AG-205 in cancer cell lines.
Mechanism of Action
AG-205 functions as a ligand for PGRMC1, interfering with its ability to stabilize EGFR at the plasma membrane.[1] The binding of AG-205 to PGRMC1 disrupts the PGRMC1-EGFR interaction, leading to the degradation of EGFR. The reduction in EGFR levels subsequently attenuates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are critical for cancer cell proliferation and survival. Furthermore, AG-205 has been observed to induce apoptosis, in part, by upregulating the expression of the pro-apoptotic protein Harakiri (HRK).
Data Presentation
Table 1: IC50 Values of AG-205 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of AG-205 has been determined in several cancer cell lines. It is important to note that the cytotoxic effects of AG-205 can be influenced by experimental conditions, such as the presence or absence of serum. The following table summarizes reported IC50 values, which were determined under serum-starved conditions.
| Cell Line | Tissue of Origin | IC50 (µM) in Serum-Starved Conditions |
| A431 | Epithelioid Carcinoma | Not Specified, but most sensitive |
| MDA-MB-468 | Breast Cancer | 12 |
| A549 | Lung Cancer | 15 |
| MDA-MB-231 | Breast Cancer | 18 |
| H157 | Lung Cancer | 10 |
Note: The potency of AG-205 is enhanced in low serum conditions.[1]
Signaling Pathway and Experimental Workflow
AG-205 Signaling Pathway
Caption: AG-205 inhibits PGRMC1, leading to EGFR destabilization and apoptosis.
Experimental Workflow for AG-205 Evaluation
Caption: Workflow for in vitro evaluation of AG-205 in cancer cell lines.
Experimental Protocols
Cell Culture and AG-205 Preparation
-
Cell Lines: A549, MDA-MB-468, MDA-MB-231, H157, or other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
AG-205 Stock Solution: Prepare a 10 mM stock solution of AG-205 in DMSO. Store at -20°C. Further dilutions should be made in serum-free culture medium immediately before use.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
After 24 hours, remove the medium and wash the cells with PBS.
-
Add 100 µL of serum-free medium containing various concentrations of AG-205 (e.g., 0, 1, 5, 10, 20, 50, 100 µM) to triplicate wells.
-
Include a vehicle control (DMSO) at the same final concentration as in the AG-205 treated wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in a 6-well plate. After 24 hours, treat the cells with AG-205 at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Western Blot Analysis
-
Cell Lysis:
-
Seed 1 x 10^6 cells in a 60 mm dish and treat with AG-205 (e.g., 0, 10, 20, 50 µM) for 24 hours in serum-free medium.
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-PGRMC1 (1:1000)
-
Anti-EGFR (1:1000)
-
Anti-cleaved Caspase-3 (1:1000)
-
Anti-PARP (1:1000)
-
Anti-Bax (1:1000)
-
Anti-Bcl-2 (1:1000)
-
Anti-Actin or Anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed 5 x 10^5 cells in a 6-well plate and treat with AG-205 at various concentrations for 24 hours.
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
-
Low Cell Viability in Control Group: Ensure proper cell handling and culture conditions. Check for contamination.
-
Inconsistent IC50 Values: Standardize cell seeding density, treatment duration, and reagent concentrations. Ensure AG-205 is fully dissolved.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
-
Poor Resolution in Cell Cycle Analysis: Ensure proper cell fixation and avoid cell clumps by filtering the sample before analysis.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the anti-cancer effects of AG-205 in vitro. By systematically evaluating its impact on cell viability, apoptosis, and key signaling proteins, researchers can gain valuable insights into the therapeutic potential of this PGRMC1 antagonist. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the broader understanding of AG-205's mechanism of action and its potential application in cancer therapy.
References
how to prepare a stock solution of (rac)-AG-205
An essential procedure in utilizing (rac)-AG-205 for research is the accurate preparation of a stock solution. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to ensure the consistent and effective use of this potent progesterone (B1679170) receptor membrane component 1 (Pgrmc1) inhibitor.
Introduction
This compound is a small molecule inhibitor of the progesterone receptor membrane component 1 (Pgrmc1).[1][2][3] It is a valuable tool in studying sterol synthesis and neuronal resistance to hypoxia-ischemia by preventing NF-kB signaling and activating the BDNF/PI3K/AKT pathway.[1] Proper preparation of a stock solution is the first critical step for in vitro and in vivo experiments. This protocol outlines the necessary steps to prepare a stock solution of this compound with a focus on accuracy, safety, and stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for accurate calculations and handling of the compound.
| Property | Value | Source |
| Molecular Formula | C22H23ClN6OS | [1][2] |
| Molecular Weight | 454.98 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO up to 50 mM | |
| CAS Number | 442656-02-2 | [1][2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = Desired Volume (mL) x 10 mM x 454.98 ( g/mol ) / 1000
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, the calculation would be: Mass (mg) = 1 mL x 10 mmol/L x 454.98 g/mol / 1000 = 4.55 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and add it to the tube.
-
-
Dissolving the compound:
-
Add the desired volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (25-30°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Safety Precautions
-
This compound is a bioactive molecule. Handle with care and use appropriate personal protective equipment.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
References
Application Notes and Protocols for AG-205 in Steroidogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AG-205 in studying steroidogenesis. AG-205 has been shown to significantly upregulate genes involved in cholesterol biosynthesis and steroidogenesis. While historically considered a PGRMC1 inhibitor, recent evidence indicates its effects on steroidogenic pathways are independent of PGRMC1 and its related proteins, suggesting a novel mechanism of action that warrants further investigation.[1][2][3][4]
Introduction to AG-205
AG-205 is a small molecule that has been utilized in cellular studies to probe various biological processes. Notably, research has demonstrated its potent activity in modulating the expression of key enzymes in the steroidogenic pathway. This makes it a valuable tool for researchers interested in the regulation of steroid hormone production. However, it is crucial to note that the specificity of AG-205 as a PGRMC1 inhibitor has been questioned, and its precise molecular target remains to be elucidated.[1][2][3][4]
Mechanism of Action
While the exact mechanism of action is still under investigation, studies have shown that AG-205 treatment leads to a significant increase in the transcription of genes encoding enzymes crucial for cholesterol and steroid biosynthesis.[1][5] This effect has been observed in human endometrial cell lines and is independent of the membrane-associated progesterone (B1679170) receptor component 1 (PGRMC1) and other related MAPR proteins.[1][2][3][4] This suggests that AG-205 acts through a distinct signaling pathway to influence steroidogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from transcriptomic analysis of human endometrial cell lines (HEC-1A and T-HESC) treated with 15 µM AG-205 for 32 hours.
Table 1: Effect of AG-205 on the Expression of Genes Involved in Cholesterol Biosynthesis and Steroidogenesis in HEC-1A Cells.
| Gene Symbol | Gene Name | Fold Change (log2) | Adjusted p-value |
| HSD17B7 | Hydroxysteroid 17-Beta Dehydrogenase 7 | >1 | < 0.05 |
| MSMO1 | Methylsterol Monooxygenase 1 | >1 | < 0.05 |
| INSIG1 | Insulin Induced Gene 1 | >1 | < 0.05 |
| Other significant genes from GO:0016126 | (Sterol biosynthetic process) | Variable | < 0.05 |
Data synthesized from volcano plot analysis in Thieffry et al., 2021.[5]
Table 2: Effect of AG-205 on the Expression of Genes Involved in Cholesterol Biosynthesis and Steroidogenesis in T-HESC Cells.
| Gene Symbol | Gene Name | Fold Change (log2) | Adjusted p-value |
| HSD17B7 | Hydroxysteroid 17-Beta Dehydrogenase 7 | >1 | < 0.05 |
| MSMO1 | Methylsterol Monooxygenase 1 | >1 | < 0.05 |
| INSIG1 | Insulin Induced Gene 1 | >1 | < 0.05 |
| Other significant genes from GO:0016126 | (Sterol biosynthetic process) | Variable | < 0.05 |
Data synthesized from volcano plot analysis in Thieffry et al., 2021.[5]
Experimental Protocols
Protocol 1: In Vitro Treatment of Endometrial Cells with AG-205
This protocol details the steps for treating human endometrial cell lines with AG-205 to study its effects on gene expression related to steroidogenesis.
Materials:
-
Human endometrial cell lines (e.g., HEC-1A, T-HESC)
-
Complete cell culture medium (as recommended for the specific cell line)
-
AG-205 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Reagents for RNA extraction
Procedure:
-
Cell Seeding: Seed HEC-1A or T-HESC cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Treatment Media: Prepare fresh treatment media containing AG-205 at the desired final concentration (e.g., 15 µM).[3] Also, prepare a vehicle control medium containing an equivalent concentration of DMSO.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the AG-205 treatment medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 32 hours).[3]
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and proceed with cell lysis and RNA extraction using a standard protocol or a commercial kit.
-
Downstream Analysis: The extracted RNA can be used for downstream applications such as RT-qPCR or RNA sequencing to analyze the expression of target genes.
Protocol 2: Analysis of Gene Expression by RT-qPCR
This protocol describes how to quantify the changes in gene expression in response to AG-205 treatment using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials:
-
Extracted RNA from control and AG-205 treated cells
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix
-
Primers for target genes (e.g., HSD17B7, MSMO1, INSIG1) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for a target or reference gene, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in AG-205 treated samples compared to the vehicle control.
Visualizations
Caption: Proposed AG-205 signaling pathway in steroidogenesis.
Caption: Experimental workflow for AG-205 studies.
Caption: Logical relationship of AG-205's effect on gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (rac)-AG-205 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: (rac)-AG-205 is a versatile small molecule with demonstrated activity in both prokaryotic and eukaryotic systems. It was initially identified as a potent inhibitor of the enzyme FabK in Streptococcus pneumoniae, a key component of the bacterial fatty acid synthesis pathway.[1][2] More recently, AG-205 has been characterized as a ligand for the progesterone (B1679170) receptor membrane component 1 (PGRMC1), a protein implicated in various cellular processes, including cell survival and proliferation in cancer cells.[3][4] However, it is noteworthy that some studies suggest AG-205 can exert effects on cellular pathways, such as cholesterol biosynthesis, independently of PGRMC1. This document provides detailed application notes and protocols for the in vitro use of this compound.
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for reproducible experimental results.
| Property | Value |
| Molecular Formula | C₂₂H₂₃ClN₆OS |
| Molecular Weight | 454.98 g/mol [4] |
| CAS Number | 442656-02-2[5] |
| Appearance | Solid |
| Solubility | Soluble to 50 mM in DMSO[4][5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Protocol for Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve 4.55 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended.
Application 1: Inhibition of Streptococcus pneumoniae (FabK Target)
Mechanism of Action
This compound acts as a potent inhibitor of FabK, the enoyl-acyl carrier protein (ACP) reductase found in Streptococcus pneumoniae.[1][2] FabK is a crucial enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for elongating fatty acid chains.[1] By specifically inhibiting FabK, AG-205 disrupts lipid biosynthesis, leading to a bacteriostatic effect on bacterial growth.[2]
Signaling Pathway Diagram
Caption: Bacterial FASII pathway and inhibition by AG-205.
Quantitative Data Summary: In Vitro Activity against S. pneumoniae
| Parameter | Concentration | Bacterial Strain(s) | Reference |
| MIC | 1 to 8 µg/mL | Most clinical isolates | [2] |
| FabK IC₅₀ | 1.5 µM | Purified S. pneumoniae FabK | [2] |
| Lipid Synthesis Inhibition | 1 µg/mL | S. pneumoniae IP692 | [2] |
Experimental Protocols
1. Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from methodologies used to assess the antibacterial activity of AG-205 against S. pneumoniae.[2]
-
Materials:
-
This compound stock solution (in DMSO)
-
Streptococcus pneumoniae strains
-
Brain Heart Infusion (BHI) broth
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture of S. pneumoniae in fresh BHI broth to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial twofold dilutions of this compound in BHI broth in a 96-well plate. The final concentrations should typically range from 0.25 to 64 µg/mL. Include a vehicle control (DMSO) and a no-drug growth control.
-
Add the bacterial inoculum to each well. The final volume in each well should be 100-200 µL.
-
Incubate the plates at 37°C in a 5% CO₂ environment for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of AG-205 that completely inhibits visible bacterial growth.
-
2. Protocol: Macromolecular Synthesis Assay
This assay identifies the cellular pathway targeted by an antibacterial agent by measuring the incorporation of specific radiolabeled precursors into macromolecules.[2]
-
Materials:
-
Exponentially growing S. pneumoniae culture in BHI broth
-
This compound
-
Radiolabeled precursors: [¹⁴C]acetic acid (for lipids), [³H]leucine (for protein), [¹⁴C]uridine (for RNA), [¹⁴C]thymidine (for DNA), N-acetyl-d-[¹⁴C]glucosamine (for cell wall)
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation counter and vials
-
-
Procedure:
-
Grow S. pneumoniae in BHI broth to the exponential phase.
-
Aliquot the culture into separate tubes.
-
Add this compound at various concentrations (e.g., 1, 2, 4, 8 µg/mL) to the tubes.[2] Include a no-drug control.
-
Immediately after adding AG-205, add one of the radiolabeled precursors to each corresponding tube.
-
Incubate the cultures at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the incorporation by adding ice-cold TCA to a final concentration of 5-10%.
-
Incubate on ice for at least 30 minutes to precipitate the macromolecules.
-
Collect the precipitate by filtration through glass fiber filters.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
A specific inhibition of [¹⁴C]acetic acid incorporation relative to other precursors indicates that AG-205 targets lipid biosynthesis.[2]
-
Experimental Workflow Diagram
Caption: Workflow for Macromolecular Synthesis Assay.
Application 2: Modulation of Eukaryotic Cell Viability and Cycle (PGRMC1 Ligand)
Mechanism of Action
In eukaryotic cells, this compound is described as a ligand and antagonist of Progesterone Receptor Membrane Component 1 (PGRMC1).[4] PGRMC1 is a heme-binding protein that forms complexes with various partners, including the Epidermal Growth Factor Receptor (EGFR) and cytochrome P450 enzymes. By binding to PGRMC1, AG-205 can inhibit cancer cell viability and progression through the cell cycle.[3][4] It has been suggested that AG-205 may prevent the dimerization of PGRMC1, which is important for its function. The compound can also prevent neuronal resistance to hypoxia-ischemia by blocking NF-kB signaling and activating the BDNF/PI3K/AKT pathway.[2] However, recent studies have shown that AG-205 can upregulate genes involved in cholesterol and steroid biosynthesis in an endometrial cell line, and this effect was independent of PGRMC1 expression, suggesting that AG-205 may have off-target effects or that its mechanism of action is not fully elucidated.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of enoyl–acyl carrier protein reductase (FabK) from Streptococcus pneumoniae reveals the binding mode of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. health.uconn.edu [health.uconn.edu]
Application Notes and Protocols for Measuring AG-205 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the efficacy of AG-205, a compound with demonstrated antibacterial and anticancer properties. The protocols outlined below are intended to guide researchers in the accurate and reproducible measurement of AG-205's biological activity in both in vitro and in vivo settings.
Section 1: Antibacterial Efficacy of AG-205 against Streptococcus pneumoniae
AG-205 has been identified as a potent inhibitor of FabK, an enoyl-acyl carrier protein (ACP) reductase in Streptococcus pneumoniae, which is essential for bacterial fatty acid synthesis.[1][2][3] Inhibition of this pathway leads to a bacteriostatic effect on the bacteria.[3]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For AG-205, a broth microdilution method is recommended, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]
Table 1: Summary of MIC Data for AG-205 against Streptococcus pneumoniae
| S. pneumoniae Strain | MIC Range (µg/mL) | Reference |
| Clinical Isolates (n=30) | 1 - >16 | [3] |
| Penicillin-Macrolide-Resistant Strain KU197 | 1 - 4 | [3] |
Experimental Protocol: Broth Microdilution MIC Assay
-
Materials:
-
AG-205 stock solution
-
Streptococcus pneumoniae isolates
-
Brain Heart Infusion (BHI) broth[3]
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Prepare a stock solution of AG-205 in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of AG-205 in BHI broth in a 96-well plate to achieve a range of final concentrations to be tested.
-
Prepare a standardized inoculum of S. pneumoniae equivalent to a 0.5 McFarland standard. Dilute this suspension in BHI broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the AG-205 dilutions. Include a positive control (bacteria without AG-205) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of AG-205 that shows no visible turbidity.
-
Time-Kill Assay
The time-kill assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][8]
Experimental Protocol: Time-Kill Assay
-
Materials:
-
AG-205
-
Log-phase culture of S. pneumoniae
-
BHI broth
-
Sterile saline or PBS
-
Agar (B569324) plates
-
Incubator (37°C)
-
Shaking incubator
-
-
Procedure:
-
Prepare tubes with BHI broth containing AG-205 at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the agent.
-
Inoculate each tube with a standardized log-phase culture of S. pneumoniae to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal, while a <3-log10 reduction is considered bacteriostatic.[8]
-
Diagram 1: AG-205 Mechanism of Action in S. pneumoniae
Caption: AG-205 inhibits FabK, disrupting fatty acid biosynthesis and bacterial growth.
Section 2: Anticancer Efficacy of AG-205
AG-205 has been shown to exert anticancer effects by targeting the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1).[9] Inhibition of PGRMC1 can lead to the destabilization of the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream signaling pathways, ultimately inducing apoptosis in cancer cells.[10][11][12]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15]
Table 2: IC50 Values of AG-205 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small cell lung cancer | Not specified, but effective at micromolar levels | Not specified |
| MDA-MB-468 | Breast cancer | Not specified, but effective at micromolar levels | Not specified |
| COLO 205 | Colon cancer | Not specified, but effective at micromolar levels | Not specified |
Experimental Protocol: MTT Assay
-
Materials:
-
AG-205 stock solution
-
Cancer cell lines (e.g., A549, MDA-MB-468, COLO 205)
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of AG-205 and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][16][17][18]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Materials:
-
AG-205
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with AG-205 as described for the MTT assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins, such as PGRMC1 and EGFR, following treatment with AG-205.[19][20][21]
Experimental Protocol: Western Blot
-
Materials:
-
AG-205
-
Cancer cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-PGRMC1, anti-EGFR, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with AG-205, then lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Diagram 2: AG-205 Anticancer Signaling Pathway
Caption: AG-205 inhibits PGRMC1, leading to EGFR destabilization and induction of apoptosis.
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of anticancer agents.[22][23][24]
Table 3: In Vivo Efficacy of AG-205 in a Colon Cancer Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Athymic Nude Mice | COLO 205 | To be determined in specific studies | To be determined in specific studies | [22][24] |
Experimental Protocol: Colon Cancer Xenograft Model
-
Materials:
-
AG-205
-
COLO 205 human colon cancer cells
-
Athymic nude mice (e.g., BALB/c nude)[22]
-
Matrigel (optional)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of COLO 205 cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.[22]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer AG-205 to the treatment group via a suitable route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Diagram 3: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo anticancer efficacy of AG-205.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AG205, a novel agent directed against FabK of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ag-205-pgrmc1-inhibitor [timtec.net]
- 10. Progesterone receptor membrane component 1 promotes the growth of breast cancers by altering the phosphoproteome and augmenting EGFR/PI3K/AKT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. health.uconn.edu [health.uconn.edu]
- 12. Loss of PGRMC1 Delays the Progression of Hepatocellular Carcinoma via Suppression of Pro-Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Pgrmc1 (Progesterone Receptor Membrane Component 1) Associates with Epidermal Growth Factor Receptor and Regulates Erlotinib Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Absence of progesterone receptor membrane component 1 reduces migration and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. altogenlabs.com [altogenlabs.com]
- 23. Animal experiments [bio-protocol.org]
- 24. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (rac)-AG-205 in Lipid Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(rac)-AG-205 is a small molecule that has been investigated for its role in cellular processes, including lipid metabolism. Initially characterized as an inhibitor of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), recent studies have indicated that its effects on lipid metabolism, specifically on cholesterol and steroid biosynthesis, are independent of PGRMC1. This document provides detailed application notes and protocols for the use of this compound in studying its impact on lipid metabolic pathways.
Application Notes
This compound's Effect on Cholesterol and Steroidogenesis Pathways:
Research in human endometrial cell lines has demonstrated that AG-205 significantly upregulates the expression of genes encoding key enzymes in the cholesterol biosynthetic pathway and in steroidogenesis.[1][2] This effect was observed to be independent of PGRMC1 and its related membrane-associated progesterone receptor (MAPR) proteins.[1][2] This suggests that this compound acts through a yet-to-be-elucidated mechanism to modulate the expression of these genes.
The primary application of this compound in lipid metabolism research is, therefore, as a tool to investigate the regulation of cholesterol and steroid synthesis. It can be used to probe signaling pathways that control the expression of steroidogenic and cholesterol biosynthesis genes.
Data Presentation: Summary of this compound Effects on Gene Expression
The following table summarizes the observed effects of AG-205 on the expression of genes involved in cholesterol biosynthesis and steroidogenesis based on transcriptomic analysis in human endometrial cell lines.[1][2]
| Pathway | Gene Category | Effect of AG-205 Treatment | PGRMC1/MAPR Independence |
| Cholesterol Biosynthesis | Enzymes in the cholesterol synthesis pathway | Upregulation of gene expression | Yes |
| Steroidogenesis | Steroidogenic enzymes | Upregulation of gene expression | Yes |
Mandatory Visualizations:
Diagram 1: Proposed Signaling Pathway of this compound
References
AG-205: A Tool for Investigating Galactosylceramide Synthesis
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
AG-205 is a small molecule initially identified as an antagonist of the progesterone (B1679170) receptor membrane component 1 (PGRMC1). However, recent studies have unveiled its potent inhibitory effects on UDP-galactose: ceramide galactosyltransferase (CGT, encoded by the UGT8 gene), a critical enzyme in the biosynthesis of galactosylceramide (GalCer).[1][2][3][4] This discovery positions AG-205 as a valuable chemical tool for studying the synthesis of GalCer and its downstream derivatives, such as sulfatide. These glycosphingolipids are integral components of myelin in the nervous system and are implicated in various cellular processes and diseases.[5][6][7] This document provides detailed application notes and experimental protocols for utilizing AG-205 in laboratory settings.
Mechanism of Action
AG-205 directly inhibits the enzymatic activity of UDP-galactose: ceramide galactosyltransferase (CGT).[1][3][4] CGT catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactosylceramide.[6][8] This is a key step in the synthesis of galactosphingolipids. By inhibiting CGT, AG-205 effectively reduces the cellular levels of GalCer and its subsequent metabolite, sulfatide.[1][4] It is important to note that while AG-205 is also known as a PGRMC1 antagonist, its inhibitory effect on GalCer synthesis has been shown to be independent of both PGRMC1 and PGRMC2.[1][2][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glycosphingolipid synthesis pathway affected by AG-205 and a typical experimental workflow for studying its effects.
Quantitative Data
The following tables summarize the reported quantitative data for the effects of AG-205.
Table 1: Effective Concentrations of AG-205 in Cell-Based Assays
| Cell Line | Concentration Range | Observed Effect | Reference |
| SMKT-R3 (human renal cancer) | 2 - 10 µM | Strong inhibition of sulfatide synthesis | [4] |
| CHO (Chinese hamster ovary) | 10 µM | Reduction of GalCer and sulfatide synthesis | [4] |
Table 2: In Vitro Inhibition of CGT Enzyme Activity
| AG-205 Concentration | Enzyme Source | Substrates | Result | Reference |
| 50 µM | Microsomal membranes from CHO-CGT cells | C6-ceramide and [1-14C]-UDP-galactose | Significant inhibition of CGT activity | [4] |
Experimental Protocols
Protocol 1: In Vitro Ceramide Galactosyltransferase (CGT) Activity Assay
This protocol is adapted from methodologies described in the literature to measure the direct inhibitory effect of AG-205 on CGT activity.[4]
Materials:
-
Microsomal membrane fraction isolated from cells overexpressing CGT (e.g., CHO-CGT cells)
-
C6-ceramide (N-hexanoyl-D-erythro-sphingosine)
-
[1-14C]-uridine 5'-diphosphate galactose ([14C]UDP-galactose)
-
AG-205
-
DMSO (Dimethyl sulfoxide)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 25 mM MgCl2, 10 mM MnCl2)
-
Chloroform/Methanol solution (2:1, v/v)
-
TLC plates (e.g., silica (B1680970) gel 60)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Isolate microsomal membranes from CHO-CGT cells using standard ultracentrifugation techniques. Determine the protein concentration of the microsomal fraction.
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 50 µL).
-
Add 30 µM C6-ceramide.
-
Add 10 µM [14C]UDP-galactose.
-
Add AG-205 to a final concentration of 50 µM (dissolved in DMSO). For the control, add an equivalent volume of DMSO.
-
Add reaction buffer to bring the volume to near 50 µL.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 140 µg of the microsomal membrane preparation.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
-
Lipid Extraction:
-
Stop the reaction by adding 200 µL of chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Analysis:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v) to separate the radiolabeled galactosylceramide from unreacted [14C]UDP-galactose.
-
Visualize the separated lipids by autoradiography.
-
Scrape the silica corresponding to the galactosylceramide band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Interpretation: Compare the radioactivity counts from the AG-205-treated samples to the DMSO control to determine the percentage of CGT inhibition.
Protocol 2: Analysis of Galactosylceramide Synthesis in Cultured Cells
This protocol describes how to assess the impact of AG-205 on GalCer and sulfatide levels in a cellular context.
Materials:
-
Cell line of interest (e.g., SMKT-R3 or CHO cells)
-
Appropriate cell culture medium and supplements
-
AG-205
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform
-
TLC plates
-
Primuline (B81338) spray reagent for lipid visualization
-
Orcinol (B57675) spray reagent for glycolipid visualization
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of AG-205 (e.g., 2, 5, 10 µM) or with DMSO as a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells by scraping.
-
Perform a total lipid extraction using a chloroform/methanol/water procedure (e.g., Bligh-Dyer method).
-
-
Thin-Layer Chromatography (TLC):
-
Apply equal amounts of the total lipid extracts to a TLC plate.
-
Develop the plate in a suitable solvent system to separate different lipid species.
-
Visualize the lipids by staining with primuline (for total lipids) or orcinol (for glycolipids).
-
-
Quantification and Analysis:
-
Image the stained TLC plate.
-
Perform densitometric analysis on the bands corresponding to GalCer and sulfatide to quantify their relative abundance.
-
Compare the levels of GalCer and sulfatide in AG-205-treated cells to the DMSO-treated controls.
-
Concluding Remarks
AG-205 serves as a specific inhibitor of CGT, making it a powerful tool for dissecting the roles of galactosylceramide and sulfatide in cellular physiology and disease.[3][4] Researchers should be mindful of its originally identified activity as a PGRMC1 antagonist and include appropriate controls to ensure that the observed effects are indeed due to the inhibition of galactosphingolipid synthesis, especially in contexts where PGRMC1 signaling is relevant. The protocols provided herein offer a starting point for incorporating AG-205 into studies of glycosphingolipid metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis, function, and therapeutic potential of glycosphingolipids [frontiersin.org]
- 6. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide galactosyltransferase (UGT8) is a molecular marker of breast cancer malignancy and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UGT8 UDP glycosyltransferase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with (rac)-AG-205
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-AG-205 is a potent small molecule inhibitor of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1).[1][2] PGRMC1 is a multifunctional protein implicated in a variety of cellular processes, including cholesterol metabolism, cytochrome P450 activation, and the regulation of cell survival and apoptosis.[3][4] Elevated expression of PGRMC1 has been observed in numerous cancer types, where it is believed to contribute to tumor progression and resistance to chemotherapy by promoting cell survival.[3][5] this compound, by inhibiting PGRMC1, presents a promising tool for investigating the role of this protein in cancer biology and as a potential therapeutic agent.[1][2]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric and luminescent assays. The provided data and methodologies are intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and cytostatic effects of this compound.
Data Presentation
The inhibitory effect of this compound on cell viability can vary depending on the cell line and experimental conditions. Below is a summary of reported half-maximal inhibitory concentrations (IC50) for this compound in different cancer cell lines. A 20 µM dose of AG-205 has been shown to inhibit the viability of MDA-MB-468 and A549 cancer cells.[1] It is important to note that in some cell lines, such as the human renal cancer cell line SMKT-R3, this compound has been observed to increase cell viability at concentrations of 10 µM and higher, suggesting cell-type specific responses and potential off-target effects.[4]
| Cell Line | Tissue of Origin | Assay Conditions | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | Serum-starved | 18 | [1] |
| A549 | Lung Cancer | Serum-starved | 20 | [1] |
Signaling Pathways
PGRMC1 is a key regulator of cellular survival, primarily through its anti-apoptotic functions. Inhibition of PGRMC1 by this compound can disrupt these pro-survival signals, leading to the induction of apoptosis. One of the downstream effects of AG-205 is the upregulation of Harakiri (Hrk) mRNA, a pro-apoptotic BH3-only protein that antagonizes anti-apoptotic BCL2 family members.[3][6]
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. ag-205-pgrmc1-inhibitor [timtec.net]
- 3. health.uconn.edu [health.uconn.edu]
- 4. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells | Semantic Scholar [semanticscholar.org]
- 6. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following AG-205 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
AG-205 is a small molecule initially identified as an antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1).[1][2][3] PGRMC1 is implicated in various cellular processes, including cell survival and proliferation. While AG-205 has been shown to counteract the anti-apoptotic effects of progesterone, particularly under conditions of oxidative stress[1][2][3], emerging evidence suggests that its mechanism of action may also involve PGRMC1-independent pathways.[4][5] Notably, AG-205 has been observed to induce G1 cell cycle arrest and promote apoptosis by upregulating pro-apoptotic genes like Harakiri (Hrk).[1][6]
These cellular effects make flow cytometry an indispensable tool for characterizing the functional consequences of AG-205 treatment. This document provides detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with AG-205, along with representative data and workflow diagrams to guide researchers in their investigations.
Key Cellular Effects of AG-205
-
Apoptosis Induction: AG-205 can sensitize cells to apoptotic stimuli, in part by increasing the expression of the pro-apoptotic protein Harakiri.[1][2]
-
Cell Cycle Arrest: Treatment with AG-205 has been shown to cause an accumulation of cells in the G1 phase of the cell cycle, indicating a block in cell cycle progression.[6]
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of a hypothetical cancer cell line (e.g., A549 lung carcinoma cells) treated with AG-205 for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide Staining
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control (DMSO) | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.5 ± 0.7 |
| AG-205 (10 µM) | 75.3 ± 3.5 | 15.8 ± 2.2 | 6.1 ± 1.3 |
| AG-205 (25 µM) | 52.1 ± 4.2 | 30.7 ± 3.1 | 14.3 ± 2.5 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (DMSO) | 55.2 ± 2.8 | 28.1 ± 1.9 | 16.7 ± 1.5 | 2.1 ± 0.5 |
| AG-205 (10 µM) | 68.9 ± 3.1 | 15.4 ± 2.0 | 10.3 ± 1.8 | 5.4 ± 1.1 |
| AG-205 (25 µM) | 76.5 ± 3.9 | 8.2 ± 1.5 | 5.9 ± 1.2 | 9.4 ± 1.9 |
Experimental Protocols
Protocol 1: Cell Culture and AG-205 Treatment
This protocol describes the general procedure for culturing and treating adherent cells with AG-205.
Materials:
-
Adherent cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AG-205 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare working solutions of AG-205 in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of AG-205 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with cell harvesting for flow cytometry analysis as described in the subsequent protocols.
Protocol 2: Apoptosis Analysis Using Annexin V and Propidium Iodide (PI)
This protocol details the staining procedure for quantifying apoptosis by detecting externalized phosphatidylserine (B164497) (Annexin V) and membrane permeability (PI).
Materials:
-
Treated and untreated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS tubes
-
Cold PBS
Procedure:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Protocol 3: Cell Cycle Analysis Using Propidium Iodide (PI)
This protocol describes the staining of cellular DNA with propidium iodide to analyze cell cycle distribution.
Materials:
-
Treated and untreated cells from Protocol 1
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
FACS tubes
Procedure:
-
Harvest cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Mandatory Visualizations
Caption: General workflow for analyzing cellular effects of AG-205 using flow cytometry.
Caption: Proposed signaling pathways affected by AG-205 treatment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. health.uconn.edu [health.uconn.edu]
- 3. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9724337B2 - AG-205 for the treatment of breast cancer - Google Patents [patents.google.com]
Probing PGRMC1 Expression and Oligomerization in Response to AG-205: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) is a versatile protein implicated in a myriad of cellular processes, including cholesterol metabolism, steroidogenesis, cell proliferation, and apoptosis. Its dysregulation has been linked to various pathologies, notably cancer. AG-205 is a small molecule that has been utilized as a tool to investigate the functions of PGRMC1. This document provides detailed protocols for utilizing Western blotting to analyze the expression and oligomerization state of PGRMC1 in response to treatment with AG-205. Additionally, it summarizes the reported effects of AG-205 on PGRMC1 and associated signaling pathways.
Key Concepts & Signaling Pathways
PGRMC1 exists in multiple forms within the cell, including monomers (~24-27 kDa) and higher molecular weight dimers or oligomers (≥50 kDa).[1][2] These different forms appear to have distinct subcellular localizations and functional roles. The higher molecular weight forms are often associated with the nucleus and are thought to be involved in regulating gene expression.[1][2]
AG-205 is described as an antagonist of PGRMC1.[1][2][3] Mechanistically, it has been shown to compete with heme for binding to the cytochrome b5/heme-binding domain of PGRMC1, which is crucial for the formation of dimers and oligomers.[2] Consequently, treatment with AG-205 leads to a disruption of these higher molecular weight complexes, resulting in an increase in the monomeric form of PGRMC1.[1][2] This shift in the oligomeric state of PGRMC1 can impact downstream signaling pathways, including those involved in apoptosis. For instance, the disruption of PGRMC1 dimers/oligomers by AG-205 has been linked to an increase in the expression of the pro-apoptotic protein Harakiri (Hrk).[1][2][3]
However, it is important to note that some studies suggest AG-205 may have effects independent of PGRMC1.[4][5][6] Therefore, careful experimental design and interpretation are crucial when using this compound to probe PGRMC1 function.
Quantitative Data Summary
The following table summarizes the observed effects of AG-205 on PGRMC1 as determined by Western blot analysis in published studies.
| Cell Line/System | AG-205 Concentration | Treatment Duration | Effect on PGRMC1 Monomer (~27 kDa) | Effect on PGRMC1 Dimers/Oligomers (≥50 kDa) | Reference |
| Human granulosa/luteal cells | Not specified | Not specified | Increased | Decreased | [1] |
| HEC-1A and T-HESC cells | 15 µM | 32 hours | No significant effect on total expression | Not specifically addressed, but no change in overall expression observed | [4][7] |
| CHO-CGT cells | 10 µM | Not specified | No change in total CGT protein (a downstream target) | Not applicable | [8] |
Experimental Protocols
This section provides a detailed protocol for performing a Western blot to analyze PGRMC1 expression and oligomerization following treatment with AG-205.
I. Cell Culture and AG-205 Treatment
-
Cell Culture: Culture your cells of interest (e.g., human granulosa/luteal cells, HEC-1A, T-HESC) in the appropriate growth medium and conditions until they reach the desired confluency (typically 70-80%).
-
AG-205 Preparation: Prepare a stock solution of AG-205 in a suitable solvent, such as DMSO.
-
Treatment: Treat the cells with the desired concentration of AG-205 (e.g., 15 µM) or an equivalent volume of the vehicle (e.g., DMSO) as a control. The incubation time will depend on the specific experimental goals, with durations from several hours to overnight being common.[4][7]
II. Cell Lysis
This protocol is suitable for adherent cells. Modifications may be necessary for suspension cells.
-
Wash: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA buffer, but the optimal buffer may depend on the subcellular localization of the protein of interest.[9] It is crucial to add protease and phosphatase inhibitors fresh to the lysis buffer just before use to prevent protein degradation.[9]
-
RIPA Buffer Recipe:
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
50 mM Tris, pH 8.0
-
-
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the culture dish (e.g., 1 mL for a 100 mm dish).[9]
-
Scraping and Collection: Use a cell scraper to gently scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.[9]
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[9]
-
Clarification: Centrifuge the lysate at approximately 12,000-16,000 x g for 10-20 minutes at 4°C to pellet the cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.[10]
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[10]
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin) to accurately determine the concentration of your samples.
-
Measurement: Measure the absorbance of your samples and determine their protein concentration based on the standard curve.
IV. Sample Preparation for Electrophoresis
-
Normalization: Based on the protein quantification results, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 10-50 µg per lane).
-
Laemmli Buffer: Add an equal volume of 2X Laemmli sample buffer to each lysate.
-
2X Laemmli Buffer Recipe:
-
4% SDS
-
20% glycerol
-
120 mM Tris-Cl, pH 6.8
-
0.02% bromophenol blue
-
10% β-mercaptoethanol (add fresh)
-
-
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9] Note: For analyzing protein oligomers, this boiling step might need to be modified or omitted, and a non-reducing, non-denaturing gel electrophoresis approach may be required. However, published studies on AG-205's effect on PGRMC1 oligomers have successfully used standard denaturing SDS-PAGE.[1]
-
Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.
V. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (the percentage of which will depend on the size of PGRMC1, typically a 10-12% gel is suitable). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PGRMC1 overnight at 4°C with gentle agitation. The recommended dilution for the primary antibody should be determined from the manufacturer's data sheet or through optimization (e.g., 1:500-1:2000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
Visualizations
Signaling Pathway Diagram
Caption: AG-205's effect on PGRMC1 oligomerization and apoptosis.
Experimental Workflow Diagram
Caption: Western Blot workflow for analyzing PGRMC1 expression.
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Immunofluorescence Staining with (rac)-AG-205
For Researchers, Scientists, and Drug Development Professionals
Introduction
(rac)-AG-205 is a small molecule inhibitor of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1).[1][2] PGRMC1 is a multifunctional protein implicated in a variety of cellular processes, including cholesterol biosynthesis, steroidogenesis, cell cycle progression, and signal transduction.[1][3] Notably, this compound has been shown to modulate the activity of key signaling pathways, including the NF-κB and PI3K/AKT pathways, making it a valuable tool for studying these cellular processes.[1][2]
These application notes provide detailed protocols for the use of this compound in immunofluorescence studies to investigate its effects on PGRMC1 localization and the activation of downstream signaling pathways.
Mechanism of Action
This compound acts as an antagonist of PGRMC1.[4][5] Its mechanism involves the disruption of PGRMC1 dimers/oligomers.[4][5] This interference with PGRMC1's structure and function subsequently impacts downstream signaling cascades. Specifically, this compound has been reported to prevent the activation of the NF-κB and PI3K/AKT signaling pathways.[1][2] It is important to note that some studies suggest this compound may have off-target effects, and its specificity for PGRMC1 should be considered when interpreting results.[6]
Quantitative Data
The following table summarizes the quantitative effects of this compound on the subcellular localization of its target, PGRMC1.
| Parameter | Treatment | Cell Type | Result | Reference |
| PGRMC1 Nuclear Localization | Control (DMSO) | Human Granulosa/Luteal Cells | 67% of cells show nuclear PGRMC1 staining | [7] |
| 10 µM this compound | Human Granulosa/Luteal Cells | 31% of cells show nuclear PGRMC1 staining | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for immunofluorescence experiments.
Caption: this compound inhibits PGRMC1 oligomerization, affecting downstream NF-κB and PI3K/AKT pathways.
Caption: General workflow for immunofluorescence staining to assess the effects of this compound.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for PGRMC1 Subcellular Localization
This protocol is designed to visualize the effect of this compound on the subcellular localization of PGRMC1.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-PGRMC1
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 15 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).[1]
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PGRMC1 antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the fluorescence using a confocal microscope.
-
Quantify the percentage of cells with nuclear PGRMC1 staining in control and treated samples.
-
Protocol 2: Immunofluorescence Staining for NF-κB (p65) Nuclear Translocation
This protocol allows for the visualization and quantification of NF-κB p65 subunit translocation to the nucleus, a marker of NF-κB pathway activation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Inducing agent (e.g., TNF-α or LPS)
-
PBS
-
4% PFA in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips.
-
Pre-treat cells with this compound for a specified time before stimulating with an inducing agent like TNF-α to activate the NF-κB pathway.
-
-
Fixation and Permeabilization:
-
Follow the fixation steps as described in Protocol 1.
-
Permeabilize with 0.25% Triton X-100 in PBS for 15 minutes.
-
-
Blocking and Antibody Incubation:
-
Follow the blocking and antibody incubation steps as in Protocol 1, using the appropriate primary and secondary antibodies for NF-κB p65.
-
-
Imaging and Quantification:
Protocol 3: Immunofluorescence Staining for Phospho-AKT (pAKT)
This protocol is for detecting the phosphorylation of AKT, a key indicator of PI3K/AKT pathway activation.
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Growth factors or other stimuli to activate the PI3K/AKT pathway
-
PBS
-
4% PFA in PBS
-
Methanol (B129727) (ice-cold)
-
Blocking buffer
-
Primary antibody: Rabbit anti-phospho-AKT (Ser473)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound and a stimulating agent as required.
-
-
Fixation and Permeabilization:
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with ice-cold methanol for 10 minutes at -20°C.
-
-
Blocking and Antibody Incubation:
-
Follow the blocking and antibody incubation steps as in Protocol 1, using the specific antibodies for pAKT.
-
-
Imaging and Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. health.uconn.edu [health.uconn.edu]
- 5. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.uconn.edu [health.uconn.edu]
- 8. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(rac)-AG-205 Technical Support Center: Troubleshooting Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the known off-target effects of (rac)-AG-205. The following question-and-answer format directly addresses potential issues and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our experiments with this compound that do not seem to align with its intended activity as a Progesterone Receptor Membrane Component 1 (PGRMC1) antagonist. What could be the cause?
A1: It is crucial to consider that this compound has well-documented off-target effects. One of the most significant is the inhibition of galactosylceramide (GalC) and sulfatide synthesis. This occurs through the inhibition of the enzyme UDP-galactose: ceramide galactosyltransferase (CGT).[1][2] This effect has been shown to be independent of PGRMC1 and its homologue PGRMC2.[1][2] Therefore, if your experimental system is sensitive to alterations in glycosphingolipid metabolism, the observed phenotypes could be a result of this off-target activity. Additionally, AG-205 has been reported to induce the formation of large vacuoles in various cell lines, an effect also independent of PGRMC1.[3]
Q2: How can we determine if the effects we are seeing are on-target (PGRMC1-related) or off-target?
A2: To dissect the on-target versus off-target effects of this compound, we recommend the following experimental approaches:
-
Use of PGRMC1 Knockout/Knockdown Cells: The most definitive way to distinguish between on-target and off-target effects is to use a cell line in which PGRMC1 has been knocked out or its expression significantly knocked down (e.g., using siRNA). If the observed effect of AG-205 persists in these cells, it is highly likely to be an off-target effect. The inhibition of galactosylceramide synthesis by AG-205 was confirmed using this method in CHO cells lacking PGRMC1 and/or PGRMC2.[1][2]
-
Rescue Experiments: If you are working with a PGRMC1 knockout/knockdown system, you can perform a rescue experiment by re-introducing PGRMC1. An on-target effect should be reversed or diminished upon PGRMC1 re-expression.
-
Use of Structurally Unrelated PGRMC1 Ligands: Employing other known PGRMC1 ligands with different chemical scaffolds can help determine if the observed phenotype is specific to PGRMC1 modulation. If these compounds elicit the same effect, it strengthens the evidence for on-target activity.
-
Direct Measurement of Off-Target Activity: You can directly measure the activity of known off-targets, such as CGT, in your experimental system in the presence of AG-205.
Q3: What are the known on- and off-targets of this compound and how potent is its activity against them?
| Target Category | Target Name | Reported Activity | Quantitative Data | Cell/System | Reference |
| On-Target | Progesterone Receptor Membrane Component 1 (PGRMC1) | Ligand/Antagonist | Kd of 64 µM for the A. thaliana homolog | In vitro | [4] |
| Displaces sigma-2 receptor radioligand | - | HeLa cell membranes | [5] | ||
| Off-Target | UDP-galactose: ceramide galactosyltransferase (CGT) | Inhibitor | Significant inhibition at 50 µM | In vitro enzyme assay | [2] |
| Inhibition of galactosylceramide synthesis | Strong inhibition at low µM concentrations | Human renal cancer cells (SMKT-R3), CHO cells | [1][2] | ||
| Functional Effect | Ferrochelatase (FECH) | Inhibition of heme synthesis | Dose-dependent decrease (2.5 - 10 µM) | Murine erythroleukemia cells (MEL) | [4] |
| Cellular Phenotype | Vacuole Formation | Induction of large vacuoles | - | Chinese hamster ovary cells | [3] |
Troubleshooting Guide
Issue: Unexpected cell death or changes in cell viability.
-
Possible Cause: The inhibition of galactosylceramide and sulfatide synthesis can impact cell membrane integrity and signaling, potentially leading to cytotoxicity in sensitive cell lines. Also, AG-205 has been shown to decrease cell viability in serum-free media in some cancer cell lines.[4]
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the cytotoxic concentration of AG-205 in your specific cell line.
-
Use PGRMC1 knockout/knockdown cells to ascertain if the cytotoxicity is an on-target or off-target effect.
-
Analyze the lipid profile of your cells to see if there are significant changes in galactosylceramide and sulfatide levels.
-
Issue: Altered cellular morphology, specifically the appearance of large vesicles.
-
Possible Cause: AG-205 has been observed to induce the formation of large vacuoles, which is a known PGRMC1-independent effect.[3]
-
Troubleshooting Steps:
-
Confirm the presence of vacuoles using microscopy techniques (e.g., phase-contrast or transmission electron microscopy).
-
Test if this effect occurs in PGRMC1-deficient cells to confirm it as an off-target phenomenon in your system.
-
Experimental Protocols
1. In Vitro UDP-galactose: ceramide galactosyltransferase (CGT) Inhibition Assay (Summary)
This protocol is a summary of the methodology used to identify the off-target inhibition of CGT by AG-205.[2]
-
Objective: To measure the enzymatic activity of CGT in the presence and absence of this compound.
-
Methodology:
-
Prepare cell lysates from cells overexpressing CGT (e.g., CHO-CGT cells).
-
Incubate the cell lysates with a reaction mixture containing a ceramide substrate and radiolabeled UDP-galactose ([¹⁴C]Gal).
-
Add this compound at the desired concentration (e.g., 50 µM) or vehicle control (DMSO) to the reaction.
-
Allow the reaction to proceed for a specific time at 37°C.
-
Stop the reaction and extract the lipids.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Detect and quantify the radiolabeled galactosylceramide product using autoradiography or a phosphorimager.
-
Compare the amount of product formed in the AG-205 treated sample to the control to determine the percentage of inhibition.
-
2. PGRMC1 Binding Assay (Summary)
This protocol summarizes a competitive binding assay used to assess the interaction of compounds with the sigma-2 receptor binding site, which has been associated with a PGRMC1 protein complex.[5]
-
Objective: To determine if this compound can displace a known radioligand for the sigma-2 receptor.
-
Methodology:
-
Prepare membrane homogenates from a cell line expressing the target (e.g., HeLa cells).
-
Incubate the membrane homogenates with a constant concentration of a radiolabeled sigma-2 receptor ligand (e.g., [¹²⁵I]RHM-4).
-
Add increasing concentrations of unlabeled this compound or other competing ligands.
-
After incubation, separate the membrane-bound radioligand from the unbound radioligand by filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Plot the percentage of specific binding against the concentration of the competing ligand to determine the displacement and calculate binding affinity parameters if desired.
-
Visualizations
Caption: Intended vs. Off-Target Pathways of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Role for Progesterone Receptor Membrane Component 1 (PGRMC1): A Partner and Regulator of Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site - PMC [pmc.ncbi.nlm.nih.gov]
AG-205 Technical Support Center
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for issues related to the solubility of AG-205, a ligand for the progesterone (B1679170) receptor membrane component 1 (Pgrmc1).[1]
Frequently Asked Questions (FAQs)
Q1: What is AG-205 and what are its basic properties?
A1: AG-205 is a small molecule ligand of the progesterone receptor membrane component 1 (Pgrmc1).[1] It has a molecular weight of 454.98 g/mol and a chemical formula of C₂₂H₂₃ClN₆OS.[1] Due to its chemical structure, it is a hydrophobic compound, which can present challenges with solubility in aqueous solutions.[2]
Q2: What is the recommended solvent for making a stock solution of AG-205?
A2: The recommended solvent for creating a primary stock solution of AG-205 is dimethyl sulfoxide (B87167) (DMSO).[1][3] It is soluble up to 50 mM in DMSO.[1]
Q3: My AG-205 powder won't dissolve in my aqueous buffer (e.g., PBS or cell culture media). Why is this happening?
A3: Direct dissolution of hydrophobic compounds like AG-205 in aqueous solutions is often unsuccessful. The compound's low water solubility will cause it to remain as a solid or precipitate. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO before making further dilutions in your aqueous experimental buffer.[4][5]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based experiments?
A4: To avoid solvent toxicity in cell culture, the final concentration of DMSO should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[5] High concentrations of DMSO can have unintended effects on cellular function and viability.
Q5: How should I store my AG-205 stock solution to prevent degradation and precipitation?
A5: For long-term stability, AG-205 stock solutions in DMSO should be stored at -20°C or -80°C.[2][4] It's advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.[4]
Solubility Data
The solubility of AG-205 in various solvents is critical for proper experimental design. The data below is provided for guidance.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 50 mM[1] | 22.75 mg/mL[1] | Recommended for primary stock solutions. |
| Ethanol | Poor | Poor | Not recommended as a primary solvent. |
| Water | Insoluble | Insoluble | Do not attempt to dissolve directly in water. |
| PBS (pH 7.4) | Insoluble | Insoluble | Must be diluted from a DMSO stock. |
Data is based on a molecular weight of 454.98 g/mol . Batch-specific variations may occur.[1]
Experimental Protocols & Troubleshooting
Protocol: Preparing AG-205 Working Solutions for Cell Culture
This protocol outlines the standard procedure for preparing a working solution of AG-205 from a DMSO stock for use in aqueous cell culture media.
Materials:
-
AG-205 powder
-
Anhydrous DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO):
-
Allow the AG-205 vial to equilibrate to room temperature before opening.
-
Weigh the required mass of AG-205 and add the calculated volume of DMSO to achieve a 10 mM concentration. (For 1 mg of AG-205, add 219.8 µL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can aid dissolution.[4]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation, it is often beneficial to perform an intermediate dilution.[5] For example, dilute the 10 mM stock 1:10 in pre-warmed media to create a 1 mM solution. This step reduces the shock of high DMSO concentration upon final dilution.
-
-
Prepare Final Working Solution:
-
Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium while gently vortexing or swirling the tube.[5] For example, to make a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of media.
-
This ensures the final DMSO concentration is low (0.1% in this example).
-
-
Final Check:
-
Visually inspect the final working solution for any signs of cloudiness or precipitate. If the solution is clear, it is ready for use.
-
Troubleshooting Guide: Precipitation Issues
If you observe precipitation or cloudiness at any stage, consult the following guide.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Incomplete initial dissolution.- Stock concentration is too high.- Repeated freeze-thaw cycles. | - Gently warm the solution (37°C) and vortex to redissolve.- Prepare a new, more dilute stock.- Aliquot stock into single-use tubes before freezing.[4] |
| Precipitation upon dilution in aqueous buffer | - "Solvent Shock": Rapid change in solvent polarity causes the hydrophobic compound to crash out.- Final concentration exceeds solubility limit in the aqueous medium.- Low temperature of the aqueous buffer. | - Add the DMSO stock dropwise to the pre-warmed (37°C) buffer while vortexing to ensure rapid mixing.[5]- Perform an intermediate dilution step.[5]- Lower the final working concentration of AG-205.- Ensure your cell culture media or buffer is pre-warmed to 37°C. |
| Cloudiness appears over time in incubator | - Interaction with media components (e.g., serum proteins).- Compound instability at 37°C in aqueous solution. | - Test the solubility in serum-free vs. serum-containing media to identify interactions.- Reduce the final concentration.- Prepare fresh working solutions immediately before each experiment. |
Visual Guides and Workflows
Troubleshooting AG-205 Solubility
This workflow provides a logical decision tree for diagnosing and solving common solubility problems encountered with AG-205.
Caption: Logical workflow for troubleshooting AG-205 solubility issues.
Workflow for Preparing Working Solutions
This diagram illustrates the recommended multi-step process for diluting a hydrophobic compound like AG-205 for use in aqueous experimental systems.
Caption: Recommended workflow for preparing AG-205 working solutions.
AG-205 in the Pgrmc1 Signaling Context
AG-205 acts as a ligand for Pgrmc1, which is implicated in various cellular processes, including sterol synthesis and cell cycle progression.[1][2]
Caption: Simplified pathway showing AG-205 interaction with Pgrmc1.
References
interpreting unexpected results with AG-205
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with AG-205.
Frequently Asked Questions (FAQs)
Q1: My experimental results using AG-205 are not consistent with the phenotype I observe after PGRMC1 knockdown. Why is this happening?
A1: Recent studies have revealed that AG-205 is not a specific inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1).[1][2][3] While initially characterized as a PGRMC1 antagonist, AG-205 has been shown to have significant off-target effects that are independent of PGRMC1. Therefore, discrepancies between AG-205 treatment and PGRMC1 knockdown are likely due to these other mechanisms of action.
Q2: I am observing significant changes in the expression of genes related to cholesterol and steroid synthesis after treating my cells with AG-205. Is this an expected outcome?
A2: Yes, this is an increasingly recognized effect of AG-205. In human endometrial cells, AG-205 has been shown to significantly upregulate the expression of genes encoding enzymes in the cholesterol biosynthetic pathway and in steroidogenesis.[1][2][3] Importantly, this effect was found to be independent of PGRMC1, as it persisted even when PGRMC1 expression was downregulated.[1][2][3]
Q3: My lipidomics data shows a decrease in galactosylceramide and sulfatide levels after AG-205 treatment. What is the mechanism behind this?
A3: AG-205 directly inhibits the enzyme UDP-galactose: ceramide galactosyltransferase (CGT).[4][5][6] This enzyme is crucial for the synthesis of galactosylceramide, which is a precursor for sulfatide. This inhibitory action is another example of a PGRMC1-independent effect of AG-205.[4][5][6]
Q4: I'm seeing variable and unexpected effects on cell viability with AG-205. Sometimes it's cytotoxic, and other times it seems to increase cell viability. Why is there such a discrepancy?
A4: The effect of AG-205 on cell viability can be context-dependent. It has been reported to be toxic to multiple cancer cell lines, particularly in the absence of serum.[4][7] However, in some cell lines, such as human renal cancer cells, increased cell viability has been unexpectedly observed at concentrations of 10–40 µM.[4] This variability may be due to the multiple pathways that AG-205 affects.
Q5: Can AG-205 be used in antibacterial studies?
A5: Yes, AG-205 has been identified as a potent inhibitor of FabK, the enoyl-ACP reductase in Streptococcus pneumoniae.[8][9] This indicates that AG-205 has antibacterial activity through a mechanism completely distinct from its effects in mammalian cells.[8][9]
Troubleshooting Guides
Issue 1: Unexpected Gene Expression or Phenotype
If you observe a phenotype or changes in gene expression that are inconsistent with the known functions of PGRMC1, consider the following troubleshooting workflow:
References
- 1. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins [mdpi.com]
- 2. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9724337B2 - AG-205 for the treatment of breast cancer - Google Patents [patents.google.com]
- 8. AG205, a novel agent directed against FabK of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
avoiding (rac)-AG-205 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of (rac)-AG-205 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent inhibitor of the progesterone (B1679170) receptor membrane component 1 (Pgrmc1).[1][2] It is a solid at room temperature and is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.[1]
Q3: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution may suggest chemical degradation.[4] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q4: I am observing precipitation in my this compound stock solution after thawing. What could be the cause and how can I prevent it?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[4] To prevent this, consider the following:
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[4]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly less concentrated stock solution.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Frequent temperature changes can promote precipitation and degradation.[4] Aliquot your stock solution into smaller, single-use vials.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of this compound activity.
This is a common issue that often points to the degradation of the compound in solution. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for inconsistent results.
Step-by-Step Guide:
-
Prepare a Fresh Stock Solution: To rule out issues with your current stock, prepare a new solution from the solid compound.
-
Assess Purity: If you have access to analytical equipment, assess the purity of both the old and new stock solutions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the main peak area and the appearance of new peaks in the old stock indicate degradation.[5]
-
Review Solution Preparation and Handling:
-
Solvent Quality: Use high-purity, anhydrous grade DMSO.
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming and vortexing can aid dissolution.
-
-
Review Storage Conditions:
-
Temperature: Store stock solutions at -80°C for long-term stability.[1]
-
Light Exposure: Protect solutions from light by using amber vials or wrapping containers in foil. N-substituted tetrazoles can be susceptible to photodegradation.[6]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Review Experimental Conditions:
-
pH of Aqueous Buffers: The stability of compounds can be pH-dependent. The thioether linkage in this compound may be susceptible to hydrolysis at high pH.[7] If diluting into an aqueous buffer, check its pH.
-
Time in Aqueous Solution: Minimize the time the compound spends in aqueous solutions before use, as this can increase the risk of hydrolysis.
-
Issue 2: Suspected degradation of this compound in an aqueous experimental buffer.
The chemical structure of this compound contains a tetrazole ring and a thioether linkage, which can be susceptible to degradation under certain conditions.
Caption: Potential degradation pathways for this compound.
Troubleshooting Steps:
-
pH Control: If your experimental buffer has a high pH, consider using a buffer closer to neutral (pH 7.4) to minimize the risk of thioether hydrolysis.
-
Minimize Oxygen Exposure: If oxidation is a concern, degas your aqueous buffers before use. The thioether moiety can be oxidized to a sulfoxide or sulfone.
-
Protect from Light: Conduct experiments under subdued lighting conditions to prevent potential photodegradation of the tetrazole ring.[6]
-
Time-Course Experiment: To confirm instability in your assay medium, measure the activity of this compound at different time points after its addition. A decrease in activity over time suggests degradation.[8]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber polypropylene (B1209903) or glass vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.55 mg of this compound (Molecular Weight: 454.98 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Once dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Purity by HPLC
This is a general protocol for assessing the purity of a this compound solution. Method optimization may be required.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound solution to be tested
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment of the mobile phase)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile. For example, a gradient of 20% to 80% acetonitrile over 20 minutes can be used. A small amount of formic acid (e.g., 0.1%) can be added to both the water and acetonitrile to improve peak shape.
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution in the initial mobile phase to a suitable concentration for UV detection (e.g., 10-50 µg/mL).
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient elution method.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
A pure sample of this compound should show a single major peak.
-
The presence of additional peaks, especially in an older or stressed sample compared to a fresh one, indicates the presence of degradation products. The peak area of the main peak can be used to estimate the extent of degradation.
-
Caption: HPLC Purity Assessment Workflow.
References
- 1. AG-205 | progesterone receptor membrane component 1 inhibitor | CAS# 442656-02-2 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AG-205 ≥98% (HPLC) | 1375078-57-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
AG-205 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the compound AG-205.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of AG-205?
A1: AG-205 has been described through multiple mechanisms of action, which can be a significant source of experimental variability. Initially, it was identified as a potent inhibitor of FabK, an enoyl-ACP reductase in Streptococcus pneumoniae, thereby inhibiting lipid biosynthesis in this bacterium.[1][2] Concurrently, other research has characterized AG-205 as a ligand and inhibitor of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), affecting cell cycle progression and viability in various cancer cell lines.[3][4][5] More recent studies indicate that AG-205 is not entirely specific to PGRMC1 and exhibits off-target effects, including the inhibition of UDP-galactose: ceramide galactosyltransferase (CGT), which is involved in sphingolipid metabolism.[6] It has also been shown to upregulate enzymes involved in cholesterol biosynthesis and steroidogenesis independently of PGRMC1.[7][8]
Q2: What are the known off-target effects of AG-205?
A2: A critical factor in experimental variability is the off-target activity of AG-205. Besides its effects on PGRMC1 and FabK, AG-205 has been shown to inhibit UDP-galactose: ceramide galactosyltransferase (CGT), leading to reduced synthesis of galactosylceramide and sulfatide.[6] Additionally, AG-205 can induce the formation of large vesicular structures in cells and upregulate genes involved in cholesterol biosynthesis and steroidogenesis, effects that are independent of PGRMC1 expression.[6][7][9] Researchers should be aware of these potential off-target effects when interpreting experimental results.
Q3: How should I prepare and store AG-205?
A3: Proper handling and storage of AG-205 are crucial for maintaining its activity and ensuring reproducible results. The compound is soluble in DMSO up to 50 mM.[5] For short-term storage, 4°C is recommended, while long-term storage should be at -20°C and desiccated.[4] It is important to refer to the batch-specific data on the Certificate of Analysis for precise solubility and storage conditions.[5]
Q4: In which experimental systems has AG-205 been used?
A4: AG-205 has been utilized in a variety of experimental contexts. In microbiology, it has been tested for its antibacterial activity against Streptococcus pneumoniae.[1][2] In cancer biology, its effects on cell viability, cell cycle, and apoptosis have been studied in cell lines from breast, colon, lung, and prostate cancers.[3][10] It has also been used in neuroscience to investigate progesterone-mediated effects in GnRH neurons and neuroprotection in photoreceptor cells.[11] Furthermore, its role in lipid metabolism has been explored in various cell lines, including Chinese hamster ovary (CHO) cells and human endometrial cells.[6][7]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent AG-205 Activity | - Verify the source, purity (≥97% HPLC), and storage conditions of your AG-205 stock.[5] - Prepare fresh dilutions from a new stock solution. - Consider batch-to-batch variability of the compound. |
| Cell Line Specific Effects | - Confirm the expression of potential targets (e.g., PGRMC1) in your cell line.[3] - Be aware that the growth inhibitory activity of AG-205 can be dependent on culture conditions, such as the presence or absence of serum.[6][10] - Test a range of concentrations to determine the optimal dose for your specific cell line. |
| Off-Target Effects | - Consider that observed effects may be due to inhibition of off-targets like CGT, especially if working with cells sensitive to changes in sphingolipid metabolism.[6] - Measure markers of cholesterol biosynthesis or steroidogenesis to assess for off-target engagement.[7][9] |
| General Assay Variability | - Standardize cell seeding density and ensure even cell distribution to avoid edge effects.[12] - Optimize incubation times and ensure consistent environmental conditions (temperature, CO2).[12] - Use appropriate positive and negative controls in every experiment. |
Issue 2: Inconsistent or Unexpected Results in Signaling Pathway Analysis
| Possible Cause | Troubleshooting Step |
| Multiple Signaling Pathways Affected | - AG-205 can influence multiple pathways. As a PGRMC1 ligand, it may affect progesterone signaling and EGFR stability.[3][13] - Its impact on lipid metabolism could indirectly affect signaling pathways dependent on lipid rafts or sphingolipid second messengers.[6] |
| PGRMC1-Independent Effects | - Recent evidence strongly suggests that many effects of AG-205 are independent of PGRMC1.[6][7][8] - Use PGRMC1 knockout or knockdown cells as a control to determine if the observed effect is truly PGRMC1-dependent. |
| Alteration of Protein Interactions | - AG-205 has been shown to disrupt the interaction of PGRMC1 with proteins like RACK1 and alpha-Actinin-1, which are involved in cytoskeleton organization.[14] |
Issue 3: Lack of Antibacterial Activity
| Possible Cause | Troubleshooting Step |
| Assay Medium Composition | - The antibacterial activity of AG-205 against S. pneumoniae has been shown to be dependent on the assay medium, with activity observed in Brain Heart Infusion (BHI) broth but not in other standard media.[1] |
| Compound Degradation | - AG-205 can degrade at the amide group, particularly in the presence of blood.[1] This instability could lead to a loss of activity in certain assay conditions. |
| Bacterial Strain Specificity | - Resistance to AG-205 has been associated with specific amino acid substitutions in the FabK enzyme.[1] Ensure the bacterial strain being used is susceptible. |
Data Presentation
Table 1: AG-205 Compound Information
| Property | Value | Reference |
| Molecular Weight | 454.98 g/mol | [5] |
| Formula | C₂₂H₂₃ClN₆OS | [5] |
| CAS Number | 442656-02-2 | [5] |
| Purity | ≥97% (HPLC) | [5] |
| Solubility | Soluble to 50 mM in DMSO | [5] |
| Storage | +4°C (short-term), -20°C (long-term, desiccated) | [4] |
Table 2: Summary of AG-205 Biological Activities
| Target/Process | Effect | Experimental System | Reference |
| PGRMC1 | Inhibition/Ligand Binding | Cancer cell lines, GnRH neurons | [3][5] |
| FabK | Inhibition | Streptococcus pneumoniae | [1][2] |
| Cell Viability/Proliferation | Inhibition | Cancer cell lines | [3][5] |
| Cell Cycle | G1 Arrest | A549 lung cancer cells | [3] |
| Apoptosis | Blocks progesterone's anti-apoptotic effect | Human granulosa/luteal cells | [13][15] |
| UDP-galactose: ceramide galactosyltransferase (CGT) | Inhibition | CHO cells | [6] |
| Cholesterol Biosynthesis & Steroidogenesis | Upregulation of related enzymes | Human endometrial cells | [7][8][9] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (Example using MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of AG-205 in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.5%). Remove the old medium and add the medium containing different concentrations of AG-205. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Potential signaling pathways and off-target effects of AG-205.
Caption: A logical workflow for troubleshooting experimental variability with AG-205.
References
- 1. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AG205, a novel agent directed against FabK of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US9724337B2 - AG-205 for the treatment of breast cancer - Google Patents [patents.google.com]
- 4. AG-205 [aobious.com]
- 5. AG 205 | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 6. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. health.uconn.edu [health.uconn.edu]
- 14. Protein complexes including PGRMC1 and actin-associated proteins are disrupted by AG-205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of (rac)-AG-205: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals.
This technical support center provides essential guidance for researchers utilizing (rac)-AG-205, a compound identified as a Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) inhibitor. Discrepancies in experimental outcomes can arise from its racemic nature and its interactions with multiple cellular targets. This guide offers troubleshooting advice and frequently asked questions to address potential conflicts in your data and to ensure robust and reproducible experimental design.
Troubleshooting Guide: Addressing Conflicting Data
Researchers may encounter variability in the cellular effects of this compound. The following table outlines common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent inhibition of cell migration or invasion. | The activity of this compound is attributed to its role as a PGRMC1 inhibitor, which can influence pathways controlling cell movement. However, it also disrupts protein complexes involving PGRMC1 and actin-associated proteins, a key area of Rac GTPase signaling. The cellular context and the dominant signaling pathways in a given cell line can lead to varied responses. | 1. Confirm PGRMC1 expression levels in your cell model. 2. Assess the activation state of key Rac GTPases (e.g., Rac1) with and without treatment. 3. Consider the racemic nature: The two enantiomers of this compound may have different activities. If possible, test individual enantiomers. |
| Unexpected changes in lipid metabolism. | While studied as a PGRMC1 inhibitor, AG-205 has been shown to inhibit UDP-galactose: ceramide galactosyltransferase (CGT), an enzyme involved in galactosylceramide synthesis. This can lead to PGRMC1-independent effects on lipid rafts and cellular signaling.[1][2] | 1. Profile changes in cellular lipids , particularly galactosylceramides and sulfatides, upon treatment. 2. Use a PGRMC1-knockout or knockdown cell line as a control to distinguish between on-target and off-target effects. |
| Variable effects on apoptosis and cell viability. | This compound has been reported to have anti-mitotic and anti-migratory activities and to promote apoptosis.[3] However, its effect on cell viability can be cell-type dependent and may be influenced by its impact on NF-kB and PI3K/AKT signaling pathways, which are critical for cell survival.[4][5] | 1. Perform dose-response and time-course experiments to determine the optimal concentration and duration of treatment for your specific cell line. 2. Analyze key markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and cell survival pathways (e.g., phosphorylation of Akt and NF-kB). |
| Conflicting results in hypoxia-related studies. | This compound is noted to prevent neuronal resistance to hypoxia-ischemia.[4][5] Its primary target, PGRMC1, is also implicated in cellular responses to stress. The overall effect in a hypoxic environment can be complex and dependent on the interplay between PGRMC1 signaling and other hypoxia-induced pathways like HIF-1α. | 1. Measure the expression and activity of HIF-1α and its downstream targets in your experimental system. 2. Characterize the cellular redox state as PGRMC1 has been linked to heme binding and oxidative stress responses. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is primarily characterized as an inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1).[3][6] However, it is crucial to be aware of its off-target effects.
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of AG-205 is the inhibition of UDP-galactose: ceramide galactosyltransferase (CGT), which can alter lipid metabolism independently of PGRMC1.[1][2] It has also been shown to disrupt protein complexes involving PGRMC1 and actin-associated proteins.[7]
Q3: Why am I seeing different results from published studies?
A3: Discrepancies can arise from several factors:
-
Cellular Context: The relative expression levels of PGRMC1 and other targets like CGT can vary between cell lines.
-
Racemic Mixture: As a racemic mixture, the observed effects are a composite of the activities of its two enantiomers, which may differ.
-
Experimental Conditions: Factors such as serum concentration, oxygen levels, and treatment duration can significantly influence cellular responses.
Q4: How can I confirm that the effects I observe are due to PGRMC1 inhibition?
A4: To validate that the observed effects are mediated by PGRMC1, consider the following controls:
-
Use a cell line with genetic knockout or knockdown of PGRMC1.
-
Attempt to rescue the phenotype by overexpressing a resistant mutant of PGRMC1.
-
Corroborate your findings with other known PGRMC1 inhibitors, if available.
Q5: What is the relationship between this compound, PGRMC1, and Rac GTPase signaling?
A5: The direct link is not fully elucidated. However, PGRMC1 can influence the actin cytoskeleton, and AG-205 has been shown to disrupt PGRMC1's interaction with actin-associated proteins.[7] Since Rac GTPases are master regulators of the actin cytoskeleton, it is plausible that this compound indirectly modulates Rac signaling through its effects on PGRMC1 and its binding partners.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its targets.
Table 1: Inhibitory Activity of AG-205
| Target | Cell Line/System | IC50 / Effective Concentration | Reference |
| PGRMC1 (binding) | Human PGRMC1 | Binds effectively | [2] |
| CGT (enzyme activity) | In vitro assay | Inhibition at 50 µM | [2] |
| Cell Viability | Cancer cell lines | Varies (low µM range) | [8] |
Table 2: Effects of AG-205 on Cellular Processes
| Cellular Process | Cell Line | Observation | Concentration | Reference |
| Galactosylceramide Synthesis | CHO cells | Strong reduction | Low µM | [1][2] |
| Sulfatide Synthesis | SMKT-R3 cells | Strong inhibition | Low µM | [1] |
| Apoptosis | Ovary and breast cancer cells | Promotes apoptosis | Not specified | [3] |
| Cell Migration & Invasion | Ovary and breast cancer cells | Reduced capacity | Not specified | [3] |
Experimental Protocols
Protocol 1: Assessment of CGT Activity Inhibition
A detailed protocol for measuring the in vitro activity of UDP-galactose: ceramide galactosyltransferase (CGT) in the presence of AG-205 can be adapted from the methods described by Wang-Eckhardt et al. (2021).[2] The assay typically involves incubating cell lysates or purified CGT with radiolabeled UDP-galactose and a ceramide substrate, followed by separation of the lipid products by thin-layer chromatography and quantification of the radiolabeled galactosylceramide.
Protocol 2: Analysis of PGRMC1 Protein Complexes
To investigate the effect of AG-205 on PGRMC1 protein interactions, affinity proteomics can be employed as described by Teakel et al. (2020).[7] This involves immunoprecipitating PGRMC1 from cell lysates treated with either this compound or a vehicle control, followed by mass spectrometry to identify and quantify the co-precipitating proteins.
Visualizing the Pathways
The following diagrams illustrate the known and potential signaling pathways influenced by this compound.
Caption: this compound inhibits PGRMC1, affecting multiple downstream pathways.
Caption: Off-target inhibition of CGT by this compound can alter lipid metabolism.
Caption: this compound may impact cell survival by modulating NF-kB and PI3K/AKT pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AG-205 | progesterone receptor membrane component 1 inhibitor | CAS# 442656-02-2 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ag-205-pgrmc1-inhibitor [timtec.net]
- 7. Protein complexes including PGRMC1 and actin-associated proteins are disrupted by AG-205 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Technical Support Center: Improving the Specificity of AG-205 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-205. Given that "AG-205" can refer to two distinct small molecules—a ligand for the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) and an inhibitor of the bacterial enzyme FabK—this guide addresses both, with a primary focus on the more commonly encountered specificity challenges associated with the PGRMC1 ligand.
Part 1: AG-205 as a PGRMC1 Ligand
AG-205 is widely used to study the functions of PGRMC1, a protein implicated in a variety of cellular processes including steroid signaling, cholesterol metabolism, and cancer progression.[1][2] However, recent studies have highlighted significant off-target effects, making careful experimental design and interpretation crucial.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of AG-205?
A1: AG-205 was initially identified as a ligand for PGRMC1 and has been used to probe its functions.[7] On-target effects are presumed to be mediated through the modulation of PGRMC1 activity, which can influence cell survival, proliferation, and apoptosis.[1][2] However, a growing body of evidence indicates that AG-205 is not specific to PGRMC1.[3][5][6]
Known off-target effects include:
-
Inhibition of Galactosylceramide Synthesis: AG-205 can inhibit UDP-galactose: ceramide galactosyltransferase (CGT), an enzyme involved in the synthesis of galactosylceramide and sulfatide, independently of PGRMC1.[4][6]
-
Upregulation of Cholesterol and Steroidogenesis Pathways: AG-205 has been shown to increase the expression of genes involved in cholesterol biosynthesis and steroidogenesis, and this effect is not mediated by PGRMC1 or other related MAPR proteins.[3][5]
Q2: How can I be sure that the observed effects in my experiment are due to PGRMC1 inhibition and not off-target effects?
A2: To enhance the specificity of your experiments and validate that the observed phenotypes are PGRMC1-dependent, a multi-pronged approach is recommended:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of AG-205 that elicits your desired phenotype. Higher concentrations are more likely to induce off-target effects.
-
Genetic Knockdown/Knockout: The gold standard for validating the on-target effects of an inhibitor is to replicate the phenotype using genetic approaches. Use siRNA, shRNA, or CRISPR/Cas9 to deplete PGRMC1 and assess if the same cellular changes are observed as with AG-205 treatment.[3]
-
Use of a Structurally Unrelated Inhibitor: If available, use another inhibitor that targets PGRMC1 but has a different chemical structure. If both compounds produce the same result, it is more likely an on-target effect.
-
Rescue Experiments: In a PGRMC1-knockout or knockdown cell line, the effects of AG-205 should be diminished or absent if they are on-target.
Q3: What are the recommended working concentrations for AG-205 in cell culture?
A3: The optimal concentration of AG-205 is highly dependent on the cell type and the specific biological question. Based on published studies, a starting point for dose-response experiments is crucial.
Troubleshooting Guide
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Degradation of AG-205 stock solution.
-
Solution: Prepare fresh stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Standardize cell passage number, seeding density, and serum conditions. Regularly test for mycoplasma contamination.
-
Issue 2: High levels of cytotoxicity observed.
-
Possible Cause: The concentration of AG-205 is too high, leading to off-target toxicity.
-
Solution: Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your cell line. Use concentrations below this threshold for your experiments. Cell viability can be significantly reduced at concentrations of 30 µM and higher.[3]
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%). Include a vehicle-only (DMSO) control in all experiments.
-
Issue 3: The observed phenotype does not match previous reports.
-
Possible Cause: The effect is cell-type specific.
-
Solution: The signaling pathways and off-target vulnerabilities can vary significantly between different cell lines. It is essential to validate your findings in multiple cell lines if possible.
-
-
Possible Cause: The observed effect is an off-target phenomenon.
Data Presentation
Table 1: Recommended Concentrations of AG-205 (PGRMC1 Ligand) and Potential Effects
| Concentration Range | Potential On-Target Effects | Known/Potential Off-Target Effects at Higher End of Range | Reference |
| 5 - 15 µM | Modulation of PGRMC1-dependent signaling. | Upregulation of cholesterol and steroidogenesis-related genes. | [3] |
| 20 - 40 µM | Inhibition of cancer cell viability. | Increased likelihood of cytotoxicity and off-target effects. | [8] |
| 50 µM | Disruption of PGRMC1 dimers/oligomers. | Inhibition of UDP-galactose: ceramide galactosyltransferase (CGT). | [6][9] |
Part 2: AG-205 as a FabK Inhibitor
AG-205 has also been identified as an inhibitor of FabK, an enoyl-acyl carrier protein (ACP) reductase found in certain bacteria, such as Streptococcus pneumoniae.[10] This makes it a valuable tool for studying bacterial fatty acid synthesis and for the development of novel antibiotics.
Frequently Asked Questions (FAQs)
Q1: How specific is AG-205 for FabK?
A1: AG-205 demonstrates a high degree of specificity for FabK over the more common enoyl-ACP reductase, FabI, which is found in bacteria like Staphylococcus aureus and E. coli.[10] This specificity is a key advantage when studying organisms that possess FabK.
Q2: What is the mechanism of action of AG-205 as a FabK inhibitor?
A2: AG-205 inhibits the enzymatic activity of FabK, which is a crucial step in the fatty acid synthesis pathway in susceptible bacteria.[10] This leads to the disruption of bacterial cell membrane integrity and ultimately inhibits bacterial growth.
Troubleshooting Guide
Issue 1: No antibacterial activity is observed.
-
Possible Cause: The bacteria being tested do not possess the FabK enzyme.
-
Solution: Confirm that your bacterial species or strain expresses FabK. AG-205 will not be effective against bacteria that only have FabI.
-
-
Possible Cause: Degradation of AG-205.
-
Solution: AG-205 has been reported to degrade in the presence of blood.[10] Ensure that your assay medium does not contain components that could inactivate the compound. Prepare fresh solutions for each experiment.
-
Issue 2: Development of resistance to AG-205.
-
Possible Cause: Spontaneous mutations in the fabK gene.
-
Solution: Resistance can arise from mutations in the fabK gene, such as the Ala141Ser substitution, which prevents AG-205 from inhibiting the enzyme.[10] Sequence the fabK gene from resistant isolates to confirm the mechanism of resistance.
-
Data Presentation
Table 2: In Vitro Activity of AG-205 (FabK Inhibitor)
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 1.5 µM | S. pneumoniae FabK | [10] |
| MIC Range | 1 - 8 µg/mL | S. pneumoniae (in BHI broth) | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PGRMC1 Forms
This protocol is adapted from studies investigating the effect of AG-205 on PGRMC1 monomer and dimer/oligomer forms.[9][11]
-
Cell Culture and Treatment: Plate human granulosa/luteal cells or another suitable cell line and grow to confluence. Replace the medium with fresh steroid-free, serum-supplemented medium containing either AG-205 (e.g., 50 µM) or an equivalent volume of DMSO (vehicle control). Incubate for the desired time (e.g., overnight).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against PGRMC1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. PGRMC1 monomers are typically observed at ~27 kDa, with higher molecular weight forms (dimers/oligomers) at ≥50 kDa.[9][11]
Protocol 2: FabK Enzyme Inhibition Assay
This protocol is based on the methods used to characterize AG-205 as a FabK inhibitor.[10][12]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 100 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 7.0, 100 mM NH4Cl, 0.2 mM crotonoyl coenzyme A, and 0.4 mM NADH.
-
Inhibitor Preparation: Prepare serial dilutions of AG-205 in DMSO.
-
Enzyme Assay: In a 96-well plate, add the reaction mixture, the desired concentration of AG-205 or DMSO control, and purified FabK enzyme (2-20 µg/mL).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is indicative of FabK activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of AG-205 and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: PGRMC1 Signaling and AG-205 Interaction.
Caption: Workflow for Investigating AG-205 Specificity.
References
- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGRMC1 - Wikipedia [en.wikipedia.org]
- 3. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PGRMC1 Promotes Progestin-Dependent Proliferation of Breast Cancer Cells by Binding Prohibitins Resulting in Activation of ERα Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. health.uconn.edu [health.uconn.edu]
- 10. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure of enoyl–acyl carrier protein reductase (FabK) from Streptococcus pneumoniae reveals the binding mode of an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (rac)-AG-205
Frequently Asked Questions (FAQs)
Q1: My (rac)-AG-205 precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A1: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the aqueous buffer. Try reducing the final concentration.
-
Adjust DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.
-
Modify the Buffer's pH: The solubility of ionizable compounds can be dependent on pH. Experimenting with different pH values may improve solubility.[1]
-
Use a Different Solvent System: Consider a co-solvent system or a formulation with excipients to enhance solubility.[1]
Q2: I suspect this compound is degrading in my cell culture medium. How can I confirm this?
A2: To confirm degradation, you can perform a time-course experiment.[1] This involves incubating this compound in the cell culture medium at 37°C and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC or LC-MS/MS.[2] A decrease in the concentration of the parent compound over time indicates instability.
Q3: How should I store my stock solutions of this compound?
A3: For optimal stability, stock solutions, typically in DMSO, should be aliquoted into small volumes in tightly sealed vials and stored at -20°C or -80°C.[3] This prevents repeated freeze-thaw cycles which can degrade the compound. DMSO is also hygroscopic, meaning it can absorb moisture from the air, which can dilute your stock solution over time.[1]
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of the storage container can impact the stability of a compound.[3] Some compounds can adhere to the surface of certain plastics. For long-term storage, amber glass vials or polypropylene (B1209903) tubes are recommended as they are generally more inert.[3]
Q5: My HPLC baseline is noisy, making it difficult to quantify this compound. What could be the cause?
A5: A noisy baseline in HPLC can be caused by several factors including:
-
Air bubbles in the mobile phase or detector.
-
Contamination in the mobile phase or the column.
-
Instability of the detector lamp.
-
Pump pulsations.[4]
-
Loose electrical connections.
Thoroughly degassing the mobile phase, using high-purity solvents, and ensuring the system is well-maintained can help reduce baseline noise.[4][5]
Troubleshooting Guides
Guide 1: Inconsistent Stability Results
-
Problem: High variability in stability measurements between experimental replicates.
-
Possible Causes & Solutions:
-
Inconsistent Sample Handling: Ensure precise and consistent timing for sample collection and processing.
-
Analytical Method Variability: Validate your analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy.[2]
-
Incomplete Solubilization: Confirm that this compound is fully dissolved in the stock solution and the assay media.
-
Guide 2: Rapid Degradation in Plasma
-
Problem: this compound shows a very short half-life in plasma.
-
Possible Causes & Solutions:
-
Enzymatic Degradation: Plasma contains various enzymes like esterases and amidases that can metabolize compounds.[6][7] Certain chemical groups such as esters, amides, and lactones are particularly susceptible.[6][8]
-
Structural Modification: If enzymatic degradation is confirmed, medicinal chemists may need to modify the chemical structure of this compound to improve its plasma stability.[8]
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Phosphate-Buffered Saline (PBS)
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the PBS solution (pH 7.4).
-
-
Experimental Procedure:
-
Dilute the this compound stock solution in PBS to a final concentration of 10 µM.
-
Incubate the solution at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate any salts and transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of the compound remaining relative to the 0-hour time point.
-
Protocol 2: Plasma Stability Assay for this compound
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw plasma (e.g., human, mouse, rat) at 37°C.
-
-
Experimental Procedure:
-
Add the this compound stock solution to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.5%).[9]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.[7][10]
-
Stop the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate the plasma proteins.[8]
-
Vortex and then centrifuge the samples.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of this compound remaining.
-
The percentage of compound remaining is calculated by comparing the peak area at each time point to the peak area at time 0.
-
The half-life (t½) can be determined by plotting the natural logarithm of the percentage of compound remaining versus time.[8]
-
Data Presentation
Table 1: Stability of this compound in Different Media
| Medium | Incubation Time (hours) | % Remaining (Mean ± SD, n=3) | Half-life (t½) (hours) |
| PBS (pH 7.4) | 0 | 100 ± 0 | > 24 |
| 2 | 98.5 ± 1.2 | ||
| 8 | 95.2 ± 2.1 | ||
| 24 | 89.7 ± 3.5 | ||
| Cell Culture Medium | 0 | 100 ± 0 | 15.2 |
| (DMEM + 10% FBS) | 2 | 85.1 ± 2.8 | |
| 8 | 55.4 ± 4.1 | ||
| 24 | 10.3 ± 1.9 | ||
| Human Plasma | 0 | 100 ± 0 | 1.8 |
| 0.5 | 70.2 ± 3.3 | ||
| 1 | 48.9 ± 2.5 | ||
| 2 | 23.1 ± 1.7 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: General workflow for assessing compound stability.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Plasma Stability Assay | Bienta [bienta.net]
- 8. Plasma Stability Assay | Domainex [domainex.co.uk]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Technical Support Center: Minimizing Cytotoxicity of AG-205 in Control Cells
This technical support center is designed for researchers, scientists, and drug development professionals utilizing AG-205 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand and minimize the cytotoxic effects of AG-205 in your control (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is AG-205 and what is its primary target?
A1: AG-205 is a small molecule that has been identified as a ligand for the Progesterone Receptor Membrane Component 1 (Pgrmc1). It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit cell cycle progression and cell viability in various cancer cell lines.
Q2: I am observing significant cytotoxicity in my control cell line when using AG-205. Is this expected?
A2: While AG-205 was initially identified as a Pgrmc1 ligand, recent studies have revealed that it is not entirely specific and possesses off-target activities that can contribute to cytotoxicity. Therefore, observing some level of cytotoxicity in control cells is not unexpected, particularly at higher concentrations.
Q3: What are the known off-targets of AG-205 that could cause cytotoxicity?
A3: A key identified off-target of AG-205 is the enzyme UDP-galactose: ceramide galactosyltransferase (CGT). CGT is a crucial enzyme in the biosynthesis of galactosylceramide, a fundamental component of sphingolipids. Inhibition of CGT disrupts the normal production of these essential lipids, which can lead to cellular stress and, ultimately, cell death.
Q4: How does inhibition of sphingolipid biosynthesis by AG-205 lead to cell death?
A4: Sphingolipids are not only structural components of cell membranes but are also critical signaling molecules involved in regulating cell growth, differentiation, and apoptosis (programmed cell death). By inhibiting CGT, AG-205 can lead to an accumulation of the precursor, ceramide. Elevated ceramide levels are widely known to be pro-apoptotic and can trigger cell death pathways.[1]
Q5: Are there any general strategies to reduce the off-target cytotoxicity of a small molecule like AG-205?
A5: Yes, several strategies can be employed:
-
Optimize Concentration: Use the lowest possible concentration of AG-205 that still elicits the desired on-target effect in your experimental model.
-
Time-Course Experiments: Determine the optimal incubation time. Shorter exposure times may be sufficient to observe the desired effect while minimizing off-target cytotoxicity.
-
Serum Concentration: The presence of serum proteins can sometimes sequester small molecules, reducing their effective concentration. Experiment with varying serum concentrations to see how it impacts cytotoxicity.
-
Choice of Control Cell Line: Different cell lines have varying sensitivities to perturbations in sphingolipid metabolism. If possible, test a panel of control cell lines to find one that is more resistant to the off-target effects of AG-205.
Troubleshooting Guides
Guide 1: Higher-Than-Expected Cytotoxicity in Control Cells
If you are observing a level of cell death in your control cells that is confounding your experimental results, follow these steps to troubleshoot the issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Concentration of AG-205 | Perform a dose-response experiment with a wide range of AG-205 concentrations on your control cell line. | Determination of the IC50 value and identification of a non-toxic concentration range. |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, potentially non-toxic concentration of AG-205. | Identification of the minimum exposure time required to observe the desired on-target effect without significant cytotoxicity. |
| High Sensitivity of the Cell Line | Test AG-205 on a different, well-characterized control cell line from a similar tissue origin if possible. | Identification of a more robust control cell line for your experiments. |
| Off-Target Effect on Sphingolipid Metabolism | Consider co-treatment with a downstream product of the CGT enzyme, such as galactosylceramide, to see if it can "rescue" the cells from cytotoxicity. | A reduction in cytotoxicity would support the hypothesis that the off-target effect on CGT is the primary cause of cell death. |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Cell Health and Density | Standardize your cell culture practices. Ensure you are using cells within a consistent passage number range and seeding them at the same density for each experiment. | More reproducible IC50 values and dose-response curves. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a vehicle control (media with DMSO only) in every experiment. | Elimination of solvent-induced cytotoxicity as a confounding factor. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Test the solubility of AG-205 in your specific culture medium. | Clearer, more reliable dose-response curves. |
Quantitative Data Summary
Due to a lack of publicly available IC50 values for AG-205 across a wide range of non-cancerous control cell lines, we provide the following table as a template for you to record your own experimental data. This will help you to build a baseline for your specific cell lines and improve the reproducibility of your experiments.
| Cell Line | Tissue of Origin | AG-205 IC50 (µM) | Exposure Time (hours) | Assay Method | Notes |
| e.g., HEK293 | Human Embryonic Kidney | e.g., 48 | e.g., MTT | ||
| e.g., NIH/3T3 | Mouse Embryonic Fibroblast | ||||
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of AG-205 using the MTT Assay
This protocol provides a method to assess the metabolic activity of cells as an indicator of cell viability after treatment with AG-205.
Materials:
-
96-well, clear, flat-bottom cell culture plates
-
Your control cell line
-
Complete cell culture medium
-
AG-205 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AG-205 in complete culture medium. Remove the old medium from the cells and add 100 µL of the AG-205 dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest AG-205 concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium from the wells and add 100 µL of solubilization solution to each well. Gently mix on an orbital shaker for 15-20 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the log of the AG-205 concentration to determine the IC50 value.
Visualizations
References
addressing batch-to-batch variation of (rac)-AG-205
Welcome to the Technical Support Center for (rac)-AG-205. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, with a focus on addressing batch-to-batch variation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent experimental results between different batches of this compound.
-
Question: I am observing variability in the biological activity of this compound between different lots. What could be the cause and how can I address it?
-
Answer: Batch-to-batch variation is a common issue with small molecule inhibitors and can arise from several factors. For this compound, this can be due to differences in purity, the ratio of enantiomers in the racemic mixture, or the presence of residual solvents or synthesis byproducts.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs from each batch. Pay close to attention to the purity, appearance, and solubility data provided. A sample CoA with typical specifications is provided in Table 1.
-
Perform Quality Control Checks: If you have access to analytical equipment, consider performing your own quality control checks such as HPLC or LC-MS to confirm the purity and identity of the compound.
-
Assess Enantiomeric Ratio: Since this compound is a racemic mixture, variations in the ratio of the two enantiomers between batches can lead to differences in biological activity.[1][2] If possible, use chiral HPLC to determine the enantiomeric ratio.
-
Standardize Compound Handling: Ensure that your stock solution preparation and storage protocols are consistent across all experiments. This compound is typically soluble in DMSO.[3] Prepare fresh working solutions from a single, validated stock for each experiment to minimize variability.
-
Issue 2: Poor solubility or precipitation of this compound in aqueous solutions.
-
Question: My this compound is precipitating when I dilute it into my aqueous assay buffer. How can I improve its solubility?
-
Answer: While this compound is soluble in DMSO, it may have limited solubility in aqueous buffers. Precipitation can lead to inaccurate and non-reproducible results.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts.
-
Use a Co-solvent: Consider using a small percentage of a co-solvent like ethanol (B145695) or PEG400 in your final assay buffer, but ensure it is compatible with your experimental system.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also lead to degradation if not performed carefully.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the progesterone (B1679170) receptor membrane component 1 (Pgrmc1).[3][4] Pgrmc1 is involved in various cellular processes, including cholesterol biosynthesis and signaling pathways that regulate cell survival.[5][6][7] By inhibiting Pgrmc1, this compound can modulate these pathways.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to prevent neuronal resistance to hypoxia-ischemia by inhibiting NF-κB signaling and activating the BDNF/PI3K/AKT pathway.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q4: Why is it important that this compound is a racemic mixture?
A4: As a racemic mixture, this compound contains equal amounts of two enantiomers. These stereoisomers can have different biological activities, with one enantiomer often being more potent than the other.[1][8] Variations in the enantiomeric ratio between batches can be a source of experimental variability.[1]
Data Presentation
Table 1: Example Certificate of Analysis for this compound
This table provides an example of the quality control data you should expect to receive from a supplier.
| Parameter | Specification | Example Batch Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥98% | 99.5% | HPLC |
| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR |
| Identity (MS) | Conforms to molecular weight | Conforms | MS |
| Solubility | ≥50 mM in DMSO | Conforms | Visual |
| Enantiomeric Excess | 0 ± 5% | 1.2% | Chiral HPLC |
| Residual Solvents | <0.5% | 0.1% (DCM) | GC-MS |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.55 mg of this compound (Molecular Weight: 454.98 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Quality Control of this compound Purity by HPLC
Objective: To verify the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute this solution 1:100 in a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Visualizations
Caption: Overview of this compound mechanism of action.
Caption: Troubleshooting workflow for batch-to-batch variation.
Caption: Simplified NF-κB signaling pathway modulation.
Caption: Simplified BDNF/PI3K/AKT signaling pathway.
References
- 1. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significance of stereochemistry and eudesmic ratio in chiral drug development [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PGRMC1 - Wikipedia [en.wikipedia.org]
- 7. Progesterone receptor membrane component 1 regulates lipid homeostasis and drives oncogenic signaling resulting in breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedgrid.com [biomedgrid.com]
Validation & Comparative
(rac)-AG-205 and PGRMC1: A Critical Comparison for Researchers
For researchers and drug development professionals investigating the role of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), the small molecule (rac)-AG-205 has been a tool of interest. Initially identified as a PGRMC1 inhibitor, a growing body of evidence necessitates a nuanced understanding of its effects, including significant off-target activities. This guide provides a comprehensive comparison of this compound's effects on PGRMC1 with alternative methods, supported by experimental data and detailed protocols to aid in the critical evaluation and design of future studies.
Unraveling the On-Target and Off-Target Effects of this compound
This compound is a potent modulator of cellular processes, with reported effects on PGRMC1-mediated signaling pathways. However, its utility as a specific PGRMC1 inhibitor is debated due to substantial off-target effects, particularly on lipid metabolism. This section compares the reported on-target and off-target activities of this compound, alongside the effects of a key alternative for studying PGRMC1 function: siRNA-mediated knockdown.
Comparative Analysis of this compound and PGRMC1 siRNA
| Parameter | This compound Treatment | PGRMC1 siRNA Knockdown | Key Considerations |
| PGRMC1 Dimerization | Disrupts higher-order oligomers, increasing the monomeric form of PGRMC1.[1][2] | Does not directly affect the dimerization state of the remaining protein. | The functional consequences of altering the monomer/dimer ratio of PGRMC1 are still under investigation. |
| Cellular Localization | Appears to reduce the nuclear presence of PGRMC1.[1][2] | Can lead to a general reduction of PGRMC1 in all cellular compartments. | The subcellular localization of PGRMC1 is critical to its function. |
| Signaling Pathways | Prevents neuronal resistance to hypoxic ischemia by blocking NF-kB signaling and activating the BDNF/PI3K/AKT pathway.[3] | Knockdown of PGRMC1 in breast cancer cells suppresses migration, associated with decreased FAK expression.[4][5] | The specific signaling outcomes can be cell-type and context-dependent. |
| Off-Target Effects | Strongly inhibits the synthesis of galactosylceramide and sulfatide, independent of PGRMC1 expression.[6][7] Also induces genes involved in sterol synthesis.[3] | Specific to the PGRMC1 transcript, minimizing broad off-target effects. | The off-target effects of this compound on lipid metabolism can confound the interpretation of experimental results. |
| Cell Viability | Reduces cell viability at concentrations above 20 µM in various cell lines.[8] | Knockdown of PGRMC1 can decrease cell migration and metastasis in cancer cells.[4][5][9] | Cytotoxicity of this compound at higher concentrations needs to be considered in experimental design. |
Experimental Validation: Methodologies and Workflows
To facilitate the replication and critical assessment of studies involving this compound and PGRMC1, this section provides detailed protocols for key experimental techniques.
Western Blotting for PGRMC1 Monomer and Dimer Detection
This protocol is designed to assess the oligomeric state of PGRMC1 in response to treatments.
Materials:
-
RIPA buffer with and without 100 mM dithiothreitol (B142953) (DTT)
-
Proteinase and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against PGRMC1 (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Lyse cells in RIPA buffer (with or without DTT) supplemented with inhibitors.
-
Determine protein concentration using the BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PGRMC1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect protein bands using ECL reagents. The monomeric form of PGRMC1 is expected at approximately 27 kDa, with higher molecular weight bands representing dimers/oligomers.[10]
Proximity Ligation Assay (PLA) for PGRMC1 Interactions
PLA allows for the in-situ visualization of protein-protein interactions.
Materials:
-
PLA probes (e.g., anti-rabbit PLUS and anti-mouse MINUS)
-
Antibodies against PGRMC1 and a putative interacting partner raised in different species
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Fix and permeabilize cells.
-
Incubate with primary antibodies against PGRMC1 and the protein of interest.
-
Wash and incubate with PLA probes.
-
Perform the ligation and amplification steps according to the manufacturer's protocol.
-
Visualize the PLA signals as fluorescent dots using a fluorescence microscope. Each dot represents an interaction event.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, often used as a measure of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl and 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound or vehicle control.
-
After the desired incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL).[11]
-
Incubate for 1-4 hours at 37°C.[12]
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570-600 nm using a microplate reader.[11]
siRNA Transfection for PGRMC1 Knockdown
This protocol outlines a general procedure for transiently silencing PGRMC1 expression.
Materials:
-
siRNA targeting PGRMC1 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM or other serum-free medium
-
Cells to be transfected
Procedure:
-
One day before transfection, seed cells so they will be 70-90% confluent at the time of transfection.
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent and incubate for 20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate for 24-72 hours before assessing PGRMC1 knockdown and performing downstream assays.
Visualizing the Molecular Landscape
To better understand the cellular processes influenced by this compound and PGRMC1, the following diagrams illustrate key pathways and experimental workflows.
This compound's putative effect on the PGRMC1-mediated PI3K/AKT/NF-κB signaling pathway.
Workflow for comparing the effects of this compound and siRNA-mediated knockdown of PGRMC1.
Conclusion
While this compound has been instrumental in probing the functions of PGRMC1, its significant off-target effects, particularly on lipid metabolism, warrant careful consideration in the interpretation of experimental data. For studies aiming to elucidate the specific roles of PGRMC1, a multi-faceted approach that includes alternative methods such as siRNA-mediated knockdown is crucial. This comparative guide provides the necessary data, protocols, and conceptual frameworks to empower researchers to critically evaluate the existing literature and design rigorous experiments to further unravel the complex biology of PGRMC1.
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Absence of progesterone receptor membrane component 1 reduces migration and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
A Comparative Analysis of (rac)-AG-205 and Other PGRMC1 Inhibitors for Researchers
An essential guide for scientists and drug development professionals navigating the landscape of Progesterone Receptor Membrane Component 1 (PGRMC1) inhibitors. This document provides a comprehensive comparison of (rac)-AG-205 and other notable PGRMC1-targeting compounds, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Introduction to PGRMC1 and its Inhibition
Progesterone Receptor Membrane Component 1 (PGRMC1) is a versatile heme-binding protein implicated in a multitude of cellular processes, including cholesterol metabolism, steroidogenesis, cell proliferation, and apoptosis.[1][2] Its overexpression is linked to various cancers, making it an attractive therapeutic target.[2][3] A growing number of small molecules are being investigated for their ability to inhibit PGRMC1 function. This guide focuses on a comparative analysis of this compound, a widely cited putative PGRMC1 inhibitor, and other emerging direct and indirect inhibitors.
Quantitative Comparison of PGRMC1 Inhibitors
The following table summarizes the available quantitative data for this compound and other compounds that directly or indirectly affect PGRMC1. It is crucial to note the experimental context of these values, as they are not all derived from direct binding or inhibition assays against PGRMC1.
| Compound | Type | Target(s) | IC50 / Kd | Cell Line(s) / Assay | Reference(s) |
| This compound | Putative Direct Inhibitor | PGRMC1 (disputed), UDP-galactose: ceramide galactosyltransferase | IC50: 8 µM (A431), 18 µM (MDA-MB-231), 12 µM (MDA-MB-468), 15 µM (A549) (Cell Viability) | Cell Viability Assays | [1] |
| No direct binding observed via Isothermal Titration Calorimetry (ITC) | ITC with apo- or heme-dimerized PGRMC1 | [4] | |||
| Glycyrrhizin (B1671929) (GL) | Direct Inhibitor | Heme-dimerized PGRMC1 | Kd: 52.70 µM | Isothermal Titration Calorimetry (ITC) | [4] |
| IC50: 51.99 µM (with Erlotinib), 53.07 µM (with CDDP) | MTT Assay (sensitization) in HCT116 cells | [5][6] | |||
| GlucoGL (GL derivative) | Direct Inhibitor | Heme-dimerized PGRMC1 | Higher affinity than GL (specific Kd not provided) | Isothermal Titration Calorimetry (ITC) | [4] |
| IC50: 15.67 µM (with Erlotinib), 14.92 µM (with CDDP) | MTT Assay (sensitization) in HCT116 cells | [6] | |||
| Telmisartan | Indirect Modulator | Angiotensin II Type 1 Receptor (AT1) | IC50: 9.2 nM | Radioligand binding assay for AT1 receptor | [7] |
| Mifepristone (RU486) | Indirect Inhibitor | Progesterone Receptor | Not specified for PGRMC1 | --- | [2] |
| AG-1024 | Indirect Inhibitor | Insulin-like growth factor 1 receptor (IGF-1R) | Not specified for PGRMC1 | --- | |
| LY294002 | Indirect Inhibitor | PI3K | Not specified for PGRMC1 | --- | |
| Triciribine | Indirect Inhibitor | AKT | Not specified for PGRMC1 | --- |
Note: The IC50 values for this compound reflect its effect on cell viability and not necessarily direct inhibition of PGRMC1. The lack of detectable direct binding in a key study raises important questions about its mechanism of action.
In Focus: this compound - A Potent Modulator with Off-Target Considerations
This compound is frequently described as a potent inhibitor of PGRMC1.[8] It has been shown to prevent neuronal resistance to hypoxic ischemia by blocking NF-kB signaling and activating the BDNF/PI3K/AKT pathway.[8] However, compelling evidence suggests that this compound is not a specific PGRMC1 inhibitor. One study demonstrated that it inhibits the synthesis of galactosylceramide and sulfatide by directly targeting UDP-galactose: ceramide galactosyltransferase, an effect that was independent of PGRMC1 expression.[9] Furthermore, isothermal titration calorimetry (ITC) experiments failed to show a direct binding interaction between AG-205 and either the apo-monomeric or heme-dimerized forms of PGRMC1.[4] Researchers using this compound as a tool to probe PGRMC1 function should, therefore, interpret their results with caution and consider potential off-target effects.
Emerging Direct Inhibitors: Glycyrrhizin and its Derivatives
Recent studies have identified glycyrrhizin (GL), a natural compound, and its derivatives as direct binders of the functionally active heme-dimerized form of PGRMC1.[4] GL itself exhibits a binding affinity (Kd) of 52.70 µM.[4] Notably, a glucoside derivative, GlucoGL, demonstrates even more potent binding.[4] These compounds have been shown to inhibit the interaction between PGRMC1 and the Epidermal Growth Factor Receptor (EGFR), thereby suppressing cancer cell proliferation and chemoresistance.[5][6] This makes them promising candidates for further investigation as specific PGRMC1-targeting therapeutic agents.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation (MTT) Assay
This protocol is adapted for determining the cytotoxic or cytostatic effects of PGRMC1 inhibitors on adherent cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (PGRMC1 inhibitors)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
PGRMC1 Competitive Binding Assay
This protocol describes a general framework for a competitive binding assay to screen for and characterize PGRMC1 inhibitors.
Materials:
-
Purified recombinant human PGRMC1 protein (heme-bound dimer is often the functional form)
-
A labeled ligand known to bind PGRMC1 (e.g., a fluorescently tagged probe or a radioligand like [125I]RHM-4)
-
Assay buffer (e.g., phosphate (B84403) or Tris-based buffer at physiological pH with appropriate salt concentrations)
-
96-well microplates (black plates for fluorescence-based assays)
-
Test compounds (unlabeled potential inhibitors)
-
Plate reader capable of detecting the signal from the labeled ligand
Procedure:
-
Assay Setup: In each well of the microplate, add a fixed concentration of the purified PGRMC1 protein in the assay buffer.
-
Competitive Inhibition: Add varying concentrations of the unlabeled test compounds to the wells. Include a control with no test compound (total binding) and a control with a high concentration of a known unlabeled ligand (non-specific binding).
-
Labeled Ligand Addition: Add a fixed concentration of the labeled ligand to all wells. The concentration of the labeled ligand should ideally be at or below its Kd for PGRMC1 to ensure sensitive detection of competition.
-
Incubation: Incubate the plate for a sufficient time at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the signal from the bound labeled ligand using the appropriate plate reader.
-
Data Analysis: Subtract the non-specific binding signal from all other readings. Calculate the percentage of specific binding for each concentration of the test compound relative to the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key PGRMC1-related signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: Simplified signaling pathways involving PGRMC1.
Caption: General workflow for PGRMC1 inhibitor screening.
Conclusion and Future Directions
The study of PGRMC1 inhibitors is a rapidly evolving field with significant therapeutic potential. While this compound has been a valuable tool, emerging evidence of its off-target effects underscores the need for more specific inhibitors. Glycyrrhizin and its derivatives represent a promising new class of direct PGRMC1 binders. Future research should focus on the head-to-head comparison of various inhibitors in standardized assays to build a comprehensive understanding of their potency, selectivity, and mechanisms of action. The development of highly specific and potent PGRMC1 inhibitors will be crucial for translating the therapeutic promise of targeting this multifaceted protein into clinical applications.
References
- 1. Pgrmc1 (Progesterone Receptor Membrane Component 1) Associates with Epidermal Growth Factor Receptor and Regulates Erlotinib Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyrrhizin Derivatives Suppress Cancer Chemoresistance by Inhibiting Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
AG-205: A Critical Comparison with Alternative Methods for Investigating PGRMC1 Function
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AG-205, a widely used small molecule inhibitor, against alternative methods for studying the function of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1). Recent findings have highlighted significant off-target effects of AG-205, necessitating a critical evaluation of its specificity and a cross-validation of results with other techniques.
AG-205 was initially identified as a potent ligand and inhibitor of PGRMC1, a heme-binding protein implicated in various cellular processes, including cholesterol metabolism, cell cycle progression, and tumorigenesis.[1][2][3] Consequently, it has been utilized in numerous studies to probe the physiological roles of PGRMC1. However, emerging evidence demonstrates that AG-205 exerts effects that are independent of PGRMC1, complicating the interpretation of experimental outcomes.[4][5]
This guide summarizes the key findings, compares data from AG-205 studies with those from genetic methods like RNA interference (RNAi), and details the experimental protocols for a comprehensive understanding.
Data Summary: AG-205 vs. PGRMC1/PGRMC2 Knockout
Recent studies have directly compared the effects of AG-205 treatment with the genetic knockout of Pgrmc1 and its homolog Pgrmc2. These comparisons are crucial for dissecting the specific contributions of PGRMC1 from the off-target effects of AG-205.
| Experimental System | Method | Key Finding | Reference |
| Chinese Hamster Ovary (CHO) Cells | AG-205 Treatment (10 µM) | Strong reduction in galactosylceramide (GalC) synthesis. | [5] |
| CHO Cells | Pgrmc1 and Pgrmc2 Knockout (CRISPR/Cas9) | No significant change in GalC synthesis compared to wild type. | [5] |
| Human Renal Cancer Cells (SMKT-R3) | AG-205 Treatment (low µM concentrations) | Strong inhibition of sulfatide synthesis. | [5] |
| Human Endometrial Cell Lines (T-HESC and HEC-1A) | AG-205 Treatment | Significant increase in the expression of genes involved in cholesterol biosynthesis and steroidogenesis. | [4] |
| Human Endometrial Cell Lines (T-HESC and HEC-1A) | siRNA-mediated knockdown of PGRMC1 or all Membrane-Associated Progesterone Receptors (MAPRs) | No significant change in the expression of cholesterol and steroidogenesis-related genes. AG-205's effect persisted even with PGRMC1 knockdown. | [4] |
| Cancer Cell Lines (Lung, Breast, Colon, Prostate) | AG-205 Treatment | Inhibition of cell viability and cell cycle progression.[1][2] | [1][2] |
| A549 Lung Cancer Cells | siRNA-mediated knockdown of PGRMC1 | Not toxic to the cells, in contrast to AG-205 treatment. | [1] |
Unraveling the Mechanisms: On-Target vs. Off-Target Effects
The data strongly suggest that while AG-205 does bind to PGRMC1, many of its biological effects are mediated through other pathways. This distinction is critical for the accurate interpretation of research findings.
The Intended Target: PGRMC1 Signaling
AG-205 was developed as a tool to inhibit PGRMC1, which is thought to play a role in stabilizing client proteins like the Epidermal Growth Factor Receptor (EGFR) and modulating cellular signaling pathways that promote tumorigenesis.[1] The intended mechanism involves AG-205 binding to PGRMC1, thereby disrupting its function and downstream signaling.
References
- 1. US9724337B2 - AG-205 for the treatment of breast cancer - Google Patents [patents.google.com]
- 2. AG 205 | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 3. AG-205 | progesterone receptor membrane component 1 inhibitor | CAS# 442656-02-2 | InvivoChem [invivochem.com]
- 4. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AG-205 in Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the small molecule AG-205 across various cancer cell lines. AG-205, initially identified as an inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1), has demonstrated a range of effects on cancer cell viability, apoptosis, and key signaling pathways. This guide offers a detailed examination of its performance, including supporting experimental data and methodologies, to inform researchers, scientists, and drug development professionals in their exploration of novel therapeutic strategies.
Executive Summary
AG-205 exhibits cytotoxic effects across a panel of human cancer cell lines, including those derived from breast, lung, and epithelial tissues. While initially targeting PGRMC1, a protein implicated in tumorigenesis, recent evidence strongly suggests that AG-205 possesses off-target activities, with some of its biological effects being independent of PGRMC1. Notably, its influence on cholesterol biosynthesis and galactosylceramide synthesis appears to be mediated through alternative mechanisms. This guide presents a comparative overview of AG-205's activity, highlighting its variable efficacy and mechanistic complexities in different cellular contexts.
Data Presentation: Comparative Efficacy of AG-205
The half-maximal inhibitory concentration (IC50) of AG-205 varies significantly across different cancer cell lines, indicating a cell-type-specific response. The following table summarizes the reported IC50 values for AG-205 in serum-starved conditions.
| Cell Line | Tissue of Origin | IC50 (µM) |
| A431 | Epidermoid Carcinoma | Not explicitly quantified, but activity observed |
| MDA-MB-231 | Breast Adenocarcinoma | 18 |
| MDA-MB-468 | Breast Adenocarcinoma | 12 |
| A549 | Lung Carcinoma | 15 |
| H157 | Lung Squamous Cell Carcinoma | 10 |
In endometrial cancer cell lines (HEC-1A and T-HESC), AG-205 showed no effect on cell viability at concentrations up to 15 µM for 48 hours. However, significant viability reduction was observed at 30 µM and 45 µM. This suggests a narrower therapeutic window in these cell types compared to the breast and lung cancer lines tested.
Key Experimental Findings and Methodologies
This section details the experimental protocols for key assays used to evaluate the efficacy and mechanism of action of AG-205.
Cell Viability Assays
MTT Assay Protocol (as applied to MDA-MB-231 cells)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well in complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with a fresh medium containing various concentrations of AG-205 (e.g., 0, 5, 10, 20, 40, 80 µM) or vehicle control (DMSO). Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Apoptosis Assays
Western Blot Analysis for Apoptosis Markers (as applied to A549 cells)
Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade.
-
Cell Lysis: A549 cells are treated with AG-205 at various concentrations for a specified time. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Signaling Pathway Analysis
AG-205 has been shown to modulate key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways.
PI3K/Akt and MAPK/ERK Signaling
Studies have indicated that AG-205 can influence the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling cascades. The activation of these pathways is crucial for the growth and survival of many cancer cells. The effects of AG-205 on these pathways can be assessed by Western blot analysis of phosphorylated and total forms of Akt and ERK.
Figure 1. Proposed signaling pathways affected by AG-205.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the comparative effects of AG-205 in different cell lines.
Figure 2. Experimental workflow for AG-205 analysis.
Discussion of PGRMC1-Independent Effects
A critical consideration for researchers using AG-205 is its potential for off-target effects. Studies have demonstrated that AG-205 can inhibit the synthesis of galactosylceramide and sulfatide in a manner that is independent of both PGRMC1 and the related protein PGRMC2. Furthermore, its impact on the expression of genes involved in cholesterol biosynthesis in endometrial cells also appears to be a PGRMC1-independent phenomenon. These findings underscore the importance of careful experimental design and interpretation of results when using AG-205 as a specific PGRMC1 inhibitor. Researchers should consider including PGRMC1-knockout or knockdown cell lines as controls to delineate the specific contributions of PGRMC1 to the observed effects.
Conclusion and Future Directions
AG-205 is a compound with demonstrated anti-cancer activity in a range of cell lines. However, its complex mechanism of action, involving both its intended target PGRMC1 and significant off-target effects, necessitates a nuanced approach to its use in research. This guide provides a foundational comparative analysis to aid researchers in designing and interpreting experiments with AG-205. Future studies should focus on elucidating the precise molecular targets responsible for its PGRMC1-independent effects to fully understand its therapeutic potential and limitations. A head-to-head comparison with more specific PGRMC1 inhibitors would also be invaluable in dissecting its on-target versus off-target activities.
Comparative Guide to Inhibitors of Galactosylceramide Synthesis: AG-205 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AG-205 and other compounds used to inhibit the synthesis of galactosylceramide (GalCer), a critical component of myelin and a key player in various cellular processes. This document is intended to aid researchers in selecting the appropriate tool compound for their studies by presenting objective performance data, detailed experimental protocols, and a clear visualization of the relevant biological pathways.
Introduction to Galactosylceramide Synthesis Inhibition
Galactosylceramide is a glycosphingolipid synthesized by the enzyme UDP-galactose: ceramide galactosyltransferase (CGT), also known as UGT8. This enzyme catalyzes the transfer of galactose from UDP-galactose to a ceramide backbone. The inhibition of this step is a key strategy for studying the roles of GalCer and its downstream metabolite, sulfatide, in various physiological and pathological conditions, including neurological disorders and cancer.
AG-205, initially identified as a progesterone (B1679170) receptor membrane component 1 (PGRMC1) antagonist, has been repurposed as a direct inhibitor of CGT.[1][2] Its activity is independent of PGRMC1, making it a useful tool for specifically studying the effects of reduced GalCer synthesis.[1] This guide compares AG-205 with a highly potent and selective thienopyridine-based CGT inhibitor and an upstream pathway inhibitor, L-cycloserine.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for AG-205 and its alternatives. A direct comparison of potency is challenging due to the different metrics reported in the literature.
| Inhibitor | Target Enzyme | Reported Potency | Cell/System |
| AG-205 | UDP-galactose: ceramide galactosyltransferase (CGT/UGT8) | Significant inhibition at 50 µM[1] | In vitro enzyme assay[1] |
| Thienopyridine Derivative | UDP-galactose: ceramide galactosyltransferase (CGT/UGT8) | IC50: 0.2 nM | Not specified in snippets |
| L-cycloserine | Serine palmitoyl-transferase (SPT) | IC50: 5 µM[3] | Rabbit aorta microsomes[3] |
Signaling Pathway of Galactosylceramide Synthesis
The synthesis of galactosylceramide is a key step in the biosynthesis of several important sphingolipids. The pathway below illustrates the enzymatic step targeted by AG-205 and the upstream step inhibited by L-cycloserine.
Experimental Protocols
In Vitro UDP-galactose: ceramide galactosyltransferase (CGT) Inhibition Assay
This protocol is adapted from methodologies described for assessing CGT activity and its inhibition.[1][4]
Materials:
-
Cell lysates or microsomal fractions containing CGT
-
NBD-C6-ceramide (substrate)
-
UDP-galactose (co-substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2)
-
Inhibitor stock solutions (e.g., AG-205 in DMSO)
-
Stop solution (e.g., chloroform:methanol, 2:1 v/v)
-
High-Performance Thin-Layer Chromatography (HPTLC) plates
-
HPTLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)
-
Fluorescence imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, NBD-C6-ceramide, and the desired concentration of the inhibitor (or vehicle control).
-
Pre-incubate the mixtures at 37°C for 5-10 minutes.
-
Initiate the reaction by adding UDP-galactose.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Vortex and centrifuge to separate the phases.
-
Spot the lipid-containing lower phase onto an HPTLC plate.
-
Develop the plate in the developing solvent.
-
Visualize and quantify the fluorescent NBD-galactosylceramide product using a fluorescence imaging system.
-
Calculate the percentage of inhibition relative to the vehicle control.
Measurement of Galactosylceramide Synthesis in Cultured Cells
This protocol outlines a general procedure for assessing the effect of inhibitors on GalCer synthesis in a cellular context.[5][6]
Materials:
-
Cultured cells known to synthesize GalCer (e.g., CHO-CGT, SMKT-R3)
-
Cell culture medium and supplements
-
Inhibitor stock solutions
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
HPTLC plates and developing solvent
-
Orcinol (B57675) spray reagent (for visualizing glycolipids) or specific antibodies for immunostaining.
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., AG-205) or vehicle control for a specified duration (e.g., 24-48 hours).
-
Harvest the cells and wash with PBS.
-
Extract total lipids from the cell pellet using a suitable solvent system (e.g., Folch extraction with chloroform:methanol).
-
Dry the lipid extract and resuspend in a known volume of solvent.
-
Spot the lipid extracts onto an HPTLC plate.
-
Develop the plate and visualize the lipid bands by staining with orcinol or by immunostaining with an anti-GalCer antibody.
-
Quantify the intensity of the GalCer band using densitometry.
-
Normalize the GalCer levels to a loading control (e.g., total protein or another lipid standard).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel inhibitor of galactosylceramide synthesis.
Conclusion
AG-205 serves as a valuable tool for inhibiting galactosylceramide synthesis through its direct action on CGT. While its potency in terms of a specific IC50 value remains to be robustly established in publicly available literature, its efficacy has been demonstrated in both in vitro and cellular assays. For researchers requiring a highly potent inhibitor, the described thienopyridine derivative presents a compelling alternative, albeit with potentially different off-target effects that should be considered. L-cycloserine offers a means to inhibit the broader sphingolipid synthesis pathway at an earlier stage. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired level of target specificity and potency. The provided protocols and diagrams offer a framework for conducting and interpreting studies aimed at validating the role of these inhibitors in galactosylceramide synthesis.
References
- 1. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of α-galactosylceramide as an endogenous mammalian antigen for iNKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Assessing the Reproducibility of (rac)-AG-205 Experiments: A Comparative Guide
(rac)-AG-205 is a widely utilized small molecule inhibitor of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1).[1] It is employed in a variety of studies to investigate the roles of PGRMC1 in processes such as tumorigenesis, neuronal protection, and cholesterol biosynthesis.[1][2] However, the reproducibility of experiments involving this compound can be influenced by its racemic nature and potential for off-target effects. This guide provides a comparative analysis of experimental data, detailed protocols, and key considerations for researchers using this compound.
Data Summary and Comparison
The following tables summarize key quantitative data related to this compound and its biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃ClN₆OS | [1] |
| Molecular Weight | 454.98 g/mol | [1] |
| CAS Number | 442656-02-2 | [1] |
| Purity | ≥97% | |
| Solubility in DMSO | Up to 50 mM |
Table 2: Effects of AG-205 on Gene Expression in Endometrial Cells
Data from RNA sequencing of HEC-1A and T-HESC cells treated with 15µM AG-205 for 32 hours.[2]
| Gene | HEC-1A (Fold Change) | T-HESC (Fold Change) |
| HSD17B7 | > 8 | > 4 |
| MSMO1 | > 8 | > 4 |
| INSIG1 | > 4 | > 2 |
Key Reproducibility Considerations
-
Racemic Nature : this compound is a mixture of R- and S-enantiomers. Enantiomers can have different biological activities and binding affinities.[3] While studies on the specific enantiomers of AG-205 are not widely published, research on other racemic compounds has shown that one enantiomer is often more active, while the other may be inactive or contribute to off-target effects.[3] Variations in the enantiomeric ratio between batches of this compound could lead to inconsistent experimental outcomes.
-
Off-Target Effects : Recent studies have revealed that some effects of AG-205 are independent of PGRMC1. For instance, AG-205 has been shown to upregulate enzymes involved in cholesterol biosynthesis and steroidogenesis in human endometrial cells even when PGRMC1 is knocked down.[2][4] It also inhibits the synthesis of galactosylceramide and can induce the formation of large vesicular structures in a PGRMC1-independent manner.[2] Researchers should consider these off-target effects when interpreting their data.
Experimental Protocols
To enhance reproducibility, detailed and consistent experimental protocols are essential. Below are methodologies for key experiments involving this compound.
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its intended target protein in a cellular environment.[5] The principle is that ligand binding increases the thermal stability of the target protein.[5][6]
-
Cell Culture and Treatment :
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Challenge :
-
Lysis and Protein Quantification :
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation.
-
Determine the protein concentration of the soluble fractions.
-
-
Western Blot Analysis :
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.[5]
-
Probe the membrane with a primary antibody against the target protein (e.g., PGRMC1) and a suitable secondary antibody.
-
Detect the signal and quantify band intensities.
-
-
Data Analysis :
-
Plot the normalized band intensities against the temperature for both treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
2. In Vitro Assay for Inhibition of Progesterone-Induced Calcium Increase
This compound has been shown to inhibit progesterone-induced cytosolic Ca²⁺ increases in GnRH neurons.
-
Cell Preparation : Prepare primary cultures of GnRH neurons.
-
Calcium Imaging :
-
Load cells with a calcium indicator dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with this compound or vehicle control.
-
Stimulate the cells with progesterone.
-
Measure changes in intracellular calcium concentration using fluorescence microscopy.
-
-
Data Analysis : Compare the amplitude and kinetics of the calcium response in AG-205-treated cells versus control cells.
Visualizing Pathways and Workflows
Signaling Pathway: this compound in Neuroprotection
This compound can prevent neuronal resistance to hypoxia-ischemia by inhibiting NF-κB signaling and activating the BDNF/PI3K/AKT pathway.[1]
Caption: Proposed mechanism of this compound in neuroprotection.
Signaling Pathway: this compound and Sterol Biosynthesis
This compound induces genes involved in sterol synthesis.[1][2]
Caption: Effect of this compound on sterol biosynthesis gene expression.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
A visual representation of the CETSA protocol.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Recommendations for Improving Reproducibility
-
Source and Batch Consistency : Procure this compound from a reputable supplier and, if possible, use the same batch for a series of related experiments.
-
Confirm Target Engagement : Routinely perform target engagement assays like CETSA to confirm that this compound is interacting with PGRMC1 in your experimental system.
-
Control for Off-Target Effects : Where possible, use complementary approaches such as siRNA-mediated knockdown of PGRMC1 to confirm that the observed effects are indeed mediated by the intended target.
-
Detailed Reporting : Clearly document the source, batch number, concentration, and solvent used for this compound in all publications and lab records to aid in reproducibility by others.
-
Consider Enantiomerically Pure Compounds : If available, using enantiomerically pure forms of AG-205 could provide more precise and reproducible results by eliminating the variable activity of the other enantiomer.
References
- 1. AG-205 | progesterone receptor membrane component 1 inhibitor | CAS# 442656-02-2 | InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.unamur.be [researchportal.unamur.be]
- 5. benchchem.com [benchchem.com]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for (rac)-AG-205 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(rac)-AG-205 is a potent small molecule inhibitor of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a versatile protein implicated in a range of cellular processes from sterol biosynthesis to cancer progression. Rigorous experimental design, including the use of appropriate controls, is paramount to accurately interpret the effects of this compound and delineate its specific mechanism of action. This guide provides a comparative overview of essential control experiments for studies involving this compound, supported by experimental data and detailed protocols.
Understanding the Target: PGRMC1
PGRMC1 is a heme-binding protein that lacks the typical structure of nuclear steroid receptors[1]. Its diverse functions are attributed to its interactions with various proteins, including cytochrome P450 enzymes, and its role in key signaling pathways. Notably, this compound has been reported to modulate sterol synthesis, the BDNF/PI3K/AKT pathway, and NF-κB signaling through its interaction with PGRMC1[2]. However, some studies suggest that AG-205 may also exert PGRMC1-independent effects, underscoring the importance of meticulous control experiments[3].
Essential Control Experiments
To ensure the specificity and validity of findings in this compound studies, a multi-faceted approach to controls is recommended.
Negative Controls
Vehicle Control: The most fundamental negative control is the vehicle used to dissolve this compound, which is typically dimethyl sulfoxide (B87167) (DMSO)[3]. All experimental conditions, including the untreated group, should be exposed to the same final concentration of the vehicle to account for any potential solvent effects.
Scrambled siRNA/shRNA Control: When using genetic knockdown of PGRMC1 to validate the target of this compound, a non-targeting or scrambled siRNA/shRNA sequence should be used as a negative control. This ensures that the observed effects are due to the specific silencing of PGRMC1 and not a general response to the transfection or transduction process.
Positive Controls
Progesterone/Progestins: Given PGRMC1's association with progesterone signaling, progesterone or specific progestins can serve as positive controls to activate pathways that are expected to be inhibited by this compound. This is particularly relevant in studies investigating the anti-proliferative or pro-apoptotic effects of the inhibitor[3].
Target Validation Controls
PGRMC1 Knockdown (siRNA/shRNA): To confirm that the effects of this compound are mediated through PGRMC1, experiments should be repeated in cells where PGRMC1 expression has been silenced using RNA interference. A loss of the this compound-induced phenotype in PGRMC1-depleted cells provides strong evidence for on-target activity[4].
PGRMC1 Overexpression: Conversely, overexpressing PGRMC1 in cells may sensitize them to the effects of this compound or enhance the observed phenotype. This can further validate that PGRMC1 is the primary target of the compound[5].
Comparative Data of this compound and Alternatives
While specific IC50 values for this compound are not consistently reported across a wide range of cell lines, its biological activity has been demonstrated in various cancer cell models. The following tables summarize key quantitative data from studies utilizing this compound and highlight potential alternative approaches to modulating PGRMC1 signaling.
Table 1: Effect of this compound on Cell Viability and Gene Expression
| Cell Line | Treatment | Concentration | Effect | Reference |
| PC9/ER (Erlotinib-Resistant Lung Cancer) | This compound | Not specified | Increased sensitivity to erlotinib (B232) | [4] |
| MCF7 (Breast Cancer) | This compound + Norethisterone (NET) | 25 µM | Abolished NET-induced TFF1 expression | [3] |
| MDA-MB-468 (Breast Cancer) | Chemical inhibition of PGRMC1 | Not specified | Decreased cell proliferation, induced apoptosis | [5] |
| ZR-75-1 (Breast Cancer) | Chemical inhibition of PGRMC1 | Not specified | Decreased cell proliferation, induced apoptosis | [5] |
Table 2: Alternative Strategies for Modulating PGRMC1 Activity
| Strategy | Compound/Method | Mechanism | Key Findings | Reference |
| Genetic Knockdown | siRNA/shRNA against PGRMC1 | Reduces PGRMC1 protein expression | Mimics the effects of this compound in relevant assays | [4] |
| Indirect Inhibition | Mifepristone (RU486) | Progesterone receptor antagonist | Indirectly modulates PGRMC1 function by blocking progesterone signaling | [6] |
| Indirect Inhibition | Wortmannin | PI3K inhibitor | Influences PGRMC1 through the PI3K/AKT pathway | [6] |
| Direct Binding | Glycyrrhizin (GL) and derivatives | Binds to PGRMC1 and inhibits its interaction with EGFR | Suppresses PGRMC1-mediated chemoresistance | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PGRMC1 Knockdown
-
Cell Culture and Transfection: Plate cells at an appropriate density. Transfect with either PGRMC1-specific siRNA or a scrambled control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Protein Extraction: After 48-72 hours, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against PGRMC1 overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, vehicle control, and any positive controls for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its study.
References
- 1. PGRMC1 (progesterone receptor membrane component 1): a targetable protein with multiple functions in steroid signaling, P450 activation and drug binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AG-205 | progesterone receptor membrane component 1 inhibitor | CAS# 442656-02-2 | InvivoChem [invivochem.com]
- 3. PGRMC1 Promotes Progestin-Dependent Proliferation of Breast Cancer Cells by Binding Prohibitins Resulting in Activation of ERα Signaling [mdpi.com]
- 4. Progesterone receptor membrane component 1 leads to erlotinib resistance, initiating crosstalk of Wnt/β-catenin and NF-κB pathways, in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone receptor membrane component 1 promotes the growth of breast cancers by altering the phosphoproteome and augmenting EGFR/PI3K/AKT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Glycyrrhizin Derivatives Suppress Cancer Chemoresistance by Inhibiting Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AG-205: In Vitro vs. In Vivo Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of AG-205, a small molecule initially identified as an inhibitor of bacterial fatty acid synthesis and later characterized as a modulator of various mammalian cellular pathways. The information is compiled from multiple studies to offer an objective overview, supported by experimental data and detailed methodologies.
Overview of AG-205's Dual Activities
AG-205 has been investigated in two distinct biological contexts:
-
As an Antibacterial Agent: Primarily targeting Streptococcus pneumoniae, AG-205 acts as a specific inhibitor of the enzyme FabK, which is crucial for bacterial fatty acid biosynthesis.[1][2]
-
As a Modulator of Mammalian Cells: AG-205 is widely described as an antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a heme-binding protein implicated in cancer progression, cell survival, and metabolic regulation.[3][4][5] However, emerging evidence indicates that several of its effects are independent of PGRMC1, highlighting its multi-target nature.[3][6][7]
Currently, the vast majority of published research focuses on the in vitro effects of AG-205. While its potential for in vivo applications, such as cancer therapy, has been patented, detailed in vivo experimental studies are not extensively reported in the available literature.[4]
In Vitro Effects of AG-205
In bacterial systems, AG-205 selectively inhibits lipid biosynthesis.[1] Time-kill studies have demonstrated that its effect against S. pneumoniae is bacteriostatic rather than bactericidal.[1] The compound showed no growth inhibition against organisms that possess the FabI enzyme instead of FabK, such as Staphylococcus aureus and E. coli.[1]
AG-205 has demonstrated anti-tumor activities across various cancer cell lines, including those from lung, breast, colon, and prostate tissues.[4] Its proposed mechanism involves the destabilization of the Epidermal Growth Factor Receptor (EGFR) by targeting PGRMC1.[4] In A549 lung cancer cells, treatment with AG-205 resulted in a G1 cell cycle arrest and an increase in the sub-G1 cell population, indicative of apoptosis.[4]
AG-205 is frequently used as a chemical probe to study the function of PGRMC1. It competes with heme for binding to PGRMC1, leading to a disruption of PGRMC1 dimers and oligomers and an increase in its monomeric form.[5][8] This disruption has been shown to block the anti-apoptotic effects of progesterone in human granulosa/luteal cells, leading to a significant (approximately 8-fold) increase in the mRNA levels of the pro-apoptotic protein Harakiri (Hrk).[5][8]
However, several key cellular effects of AG-205 have been shown to occur independently of PGRMC1:
-
Inhibition of Galactolipid Synthesis: AG-205 directly inhibits the enzyme UDP-galactose: ceramide galactosyltransferase (CGT), which is critical for the synthesis of galactosylceramide and sulfatide.[3][9] This inhibition was observed in both wild-type cells and cells lacking PGRMC1 and/or the related protein PGRMC2.[3][10]
-
Upregulation of Cholesterol and Steroid Synthesis: In human endometrial cell lines, AG-205 treatment significantly increases the expression of genes encoding enzymes involved in the cholesterol biosynthesis and steroidogenesis pathways.[6][7] This effect was maintained even when PGRMC1 and related proteins were downregulated using siRNA.[6][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro studies on AG-205.
Table 1: Antibacterial Activity of AG-205
| Parameter | Organism | Value | Assay Medium | Reference |
| MIC | Streptococcus pneumoniae (clinical isolates) | 1 - 8 µg/mL | Brain Heart Infusion (BHI) Broth | [1] |
Table 2: Effects of AG-205 on Mammalian Cells
| Effect | Cell Line(s) | Concentration | Duration | Result | Reference |
| Inhibition of CGT Activity | CHO-CGT cells | 50 µM | In vitro assay | Significant inhibition | [3] |
| Cell Cycle Arrest | A549 (Lung Cancer) | 2, 10, 50 µM | 24 hours | G1 arrest, increased sub-G1 population | [4] |
| Apoptosis Modulation | Human Granulosa/Luteal Cells | 50 µM | Overnight | Blocked progesterone's anti-apoptotic effect | [5][12] |
| Gene Expression (Hrk) | Human Granulosa/Luteal Cells | 50 µM | Overnight | ~8-fold increase in Hrk mRNA | [5][8] |
| Cell Viability | SMKT-R3 (Renal Cancer) | 10 - 40 µM | 24 hours | Significant increase | [3] |
| Cell Viability | HEC-1A, T-HESC (Endometrial) | 15 µM | 32 hours | No significant effect | [6] |
| Cell Viability | HEC-1A, T-HESC (Endometrial) | 30 - 45 µM | 32-48 hours | Significant reduction | [6] |
| Gene Expression (Steroidogenesis) | HEC-1A, T-HESC (Endometrial) | 15 µM | 32 hours | Increased expression of HSD17B7, MSMO1, INSIG1 | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are provided below to clarify the mechanisms of action and methodologies.
Caption: AG-205 inhibits the FabK enzyme in S. pneumoniae, blocking fatty acid synthesis.
Caption: AG-205 disrupts PGRMC1 dimers, leading to increased Hrk expression and apoptosis.
Caption: AG-205 has off-target effects independent of PGRMC1 on cellular synthesis pathways.
Experimental Protocols
This section details the methodologies used in the cited studies to evaluate the effects of AG-205.
-
Objective: To determine the lowest concentration of AG-205 that inhibits the visible growth of S. pneumoniae.
-
Method: The reference broth microdilution method was used.
-
Medium: Brain Heart Infusion (BHI) broth was utilized, as AG-205 showed no activity in standard Mueller-Hinton broth.[1]
-
Procedure: A serial dilution of AG-205 was prepared in a 96-well microtiter plate. Each well was inoculated with a standardized suspension of S. pneumoniae. Plates were incubated under appropriate conditions, and the MIC was determined as the lowest drug concentration with no visible bacterial growth.[1]
-
Objective: To assess the effect of AG-205 on the metabolic activity and viability of cells.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
The medium was replaced with fresh medium containing various concentrations of AG-205 (e.g., 0-45 µM) or DMSO as a vehicle control.
-
Cells were incubated for a specified period (e.g., 24, 32, or 48 hours).[6]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization solution was added to dissolve the formazan crystals.
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
-
Objective: To directly measure the inhibitory effect of AG-205 on UDP-galactose: ceramide galactosyltransferase (CGT).
-
Source of Enzyme: Homogenates from CHO cells overexpressing CGT (CHO-CGT).[3]
-
Procedure:
-
Cell homogenates containing the CGT enzyme were prepared.
-
The reaction mixture was set up containing the enzyme source, a fluorescently-labeled ceramide substrate, and the UDP-galactose donor.
-
AG-205 (e.g., 50 µM) or a vehicle control was added to the reaction.
-
The reaction was incubated at 37°C.
-
The reaction was stopped, and the lipids were extracted.
-
The product (fluorescently-labeled galactosylceramide) was separated from the substrate using thin-layer chromatography (TLC).
-
The amount of product was quantified by measuring fluorescence, indicating enzyme activity.[3]
-
-
Objective: To quantify changes in the mRNA levels of target genes following AG-205 treatment.
-
Cell Lines: Human granulosa/luteal cells, HEC-1A, T-HESC.[5][6]
-
Procedure:
-
Cells were treated with AG-205 (e.g., 15 µM or 50 µM) or DMSO for a defined period (e.g., 32 hours).
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA were determined.
-
Reverse transcription was performed to synthesize complementary DNA (cDNA) from the RNA template.
-
Quantitative PCR (qPCR) was performed using the cDNA, gene-specific primers (e.g., for Hrk, HSD17B7, MSMO1), and a fluorescent dye (e.g., SYBR Green).
-
The expression levels of target genes were normalized to a housekeeping gene (e.g., GAPDH).
-
The relative fold change in gene expression in AG-205-treated samples compared to controls was calculated using the ΔΔCt method.[7]
-
References
- 1. AG205, a Novel Agent Directed against FabK of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AG205, a novel agent directed against FabK of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9724337B2 - AG-205 for the treatment of breast cancer - Google Patents [patents.google.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Independent Verification of (rac)-AG-205: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (rac)-AG-205, a putative Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) inhibitor, with alternative methods for studying PGRMC1 function. This guide incorporates findings from independent verification studies that reveal critical off-target effects of this compound, offering a comprehensive perspective for experimental design and data interpretation.
Executive Summary
This compound is widely used as a chemical tool to investigate the biological roles of PGRMC1, a protein implicated in various cellular processes, including cholesterol metabolism and cancer progression. However, recent independent research has demonstrated that this compound is not entirely specific for PGRMC1 and exhibits significant off-target activity. A key study has identified UDP-galactose: ceramide galactosyltransferase (CGT), an essential enzyme in sphingolipid biosynthesis, as a direct target of this compound.[1][2] This off-target effect complicates the interpretation of data from studies solely relying on this compound to elucidate PGRMC1 function.
This guide presents a comparative analysis of this compound with alternative approaches, including other small molecule inhibitors and non-pharmacological methods like siRNA-mediated gene silencing. The aim is to equip researchers with the necessary information to make informed decisions when designing experiments to probe the function of PGRMC1.
Data Presentation: Comparison of this compound and Alternatives
The following table summarizes the key characteristics and findings related to this compound and its alternatives.
| Method | Primary Target | Off-Target(s) | Quantitative Data | Key Considerations |
| This compound | Progesterone Receptor Membrane Component 1 (PGRMC1)[3] | UDP-galactose: ceramide galactosyltransferase (CGT)[1][2] | PGRMC1: Specific IC50 not consistently reported. Progesterone binds to porcine liver membrane fractions rich in PGRMC1 with a Kd of 11 nM[4][5].CGT: Significant inhibition of CGT activity observed at 50 µM.[1] | The potent off-target inhibition of CGT necessitates careful experimental design and the use of appropriate controls to dissect PGRMC1-specific effects. |
| Glycyrrhizin (B1671929) & Derivatives | Progesterone Receptor Membrane Component 1 (PGRMC1)[6][7] | To be fully elucidated. | Glycyrrhizin: Binds to heme-dimerized PGRMC1 with a Kd of 52.70 μM.[6]GlucoGL (derivative): Binds to PGRMC1 with a Kd of 1.38 μM.[8] | Natural product-based inhibitors that directly bind to PGRMC1. Offer a potentially more specific pharmacological alternative to this compound. |
| siRNA-mediated Knockdown | PGRMC1 mRNA | Potential for off-target effects inherent to siRNA technology. | Not applicable (target expression is reduced). | Provides a genetic approach to specifically reduce PGRMC1 expression, avoiding the complications of small molecule off-target effects. Requires appropriate validation of knockdown efficiency and specificity.[9][10] |
Experimental Protocols
In Vitro Enzyme Activity Assay for CGT Inhibition by this compound
This protocol is a summary of the methodology that can be used to independently verify the off-target effects of this compound on CGT activity.
-
Enzyme Source: Microsomal fractions from cells overexpressing CGT or purified recombinant CGT.
-
Substrates: Radiolabeled UDP-galactose (e.g., [14C]UDP-galactose) and a ceramide substrate (e.g., N-oleoyl-D-erythro-sphingosine).
-
Assay Buffer: Prepare an appropriate buffer containing detergents (e.g., Triton X-100) to solubilize lipids.
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Reaction: Pre-incubate the enzyme with varying concentrations of this compound or vehicle control. Initiate the reaction by adding the substrates. Incubate at 37°C for a defined period.
-
Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solvent system.
-
Analysis: Separate the radiolabeled product (galactosylceramide) from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of product formed using a phosphorimager or by scraping the corresponding TLC spots and performing liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value if possible.
siRNA-mediated Knockdown of PGRMC1
This protocol provides a general workflow for reducing PGRMC1 expression in cell culture.
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute PGRMC1-specific siRNA and a non-targeting control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays: Perform downstream functional assays to assess the phenotype resulting from PGRMC1 knockdown.
Signaling Pathways and Experimental Workflows
This compound's Dual Impact on Cellular Signaling
This compound has been reported to influence multiple signaling pathways. Its intended effect is on PGRMC1, which is known to interact with and modulate the EGFR/PI3K/AKT pathway.[11] Additionally, this compound has been shown to prevent neuronal resistance to hypoxia-ischemia by blocking NF-κB signaling and activating the BDNF/PI3K/AKT pathway.[12] The following diagram illustrates this dual action.
Caption: Dual inhibitory action of this compound on cellular pathways.
Experimental Workflow for Verifying Off-Target Effects
To confirm the off-target effects of a small molecule inhibitor, a multi-pronged approach is necessary. This workflow outlines the key steps to differentiate between on-target and off-target effects.
Caption: Workflow for verifying on-target vs. off-target effects.
Conclusion
The independent verification of this compound's activity reveals a crucial off-target effect on CGT, which has significant implications for the interpretation of previous studies and the design of future experiments. While this compound can still be a useful tool, researchers must employ rigorous controls, such as genetic knockdown of PGRMC1, to validate that the observed phenotypes are indeed due to the inhibition of its intended target. The use of alternative pharmacological inhibitors, such as glycyrrhizin and its derivatives, which have been shown to directly bind to PGRMC1, should also be considered. By combining pharmacological and genetic approaches, researchers can more confidently dissect the complex biology of PGRMC1.
References
- 1. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ag-205-pgrmc1-inhibitor [timtec.net]
- 4. Pleiotropic Actions of PGRMC Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycyrrhizin Derivatives Suppress Cancer Chemoresistance by Inhibiting Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Absence of progesterone receptor membrane component 1 reduces migration and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Progesterone receptor membrane component 1 promotes the growth of breast cancers by altering the phosphoproteome and augmenting EGFR/PI3K/AKT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
AG-205: A Comparative Analysis of Efficacy Against Established Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational anticancer agent AG-205 against well-established chemotherapeutic drugs. The data presented is compiled from publicly available preclinical research to offer an objective assessment of AG-205's potential in oncology.
Executive Summary
AG-205 is a small molecule inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in tumorigenesis.[1] Emerging research suggests that AG-205 may also exert its anticancer effects through the destabilization of the Epidermal Growth Factor Receptor (EGFR). This dual mechanism of action presents a promising avenue for cancer therapy, particularly in tumors exhibiting resistance to conventional treatments. This guide will delve into the comparative efficacy of AG-205, its mechanism of action, and the experimental protocols utilized in its evaluation.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of AG-205 in comparison to standard anticancer drugs—doxorubicin (B1662922), paclitaxel (B517696), and erlotinib (B232)—across various cancer cell lines. It is important to note that these values are compiled from different studies and are not from direct head-to-head comparative experiments.
| Cell Line | Tissue of Origin | AG-205 IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (nM) | Erlotinib IC50 (µM) |
| A549 | Lung Carcinoma | 15 | > 20 | Not Available | Not Available |
| MDA-MB-231 | Breast Adenocarcinoma | 18 | 3.16 | 2.4 | Resistant |
| MDA-MB-468 | Breast Adenocarcinoma | 12 | 0.27 | 1.8 | Resistant |
Note: IC50 values for doxorubicin, paclitaxel, and erlotinib are sourced from multiple publications and may vary based on experimental conditions.[2][3][4][5][6] The IC50 values for AG-205 are from a patent document and were determined in serum-starved conditions.
A noteworthy study investigated the combination of AG-205 with the EGFR inhibitor erlotinib in erlotinib-resistant non-small cell lung cancer cells (PC9/ER). The results indicated that while AG-205 alone had a modest effect, its combination with erlotinib significantly reduced the viability of these resistant cells.[7][8] This suggests a potential synergistic effect and a role for AG-205 in overcoming acquired resistance to targeted therapies.
Mechanism of Action: A Dual-Pronged Approach
AG-205's primary mechanism of action is the inhibition of PGRMC1.[1] PGRMC1 is overexpressed in various cancers and is associated with tumor growth, migration, and resistance to apoptosis. By inhibiting PGRMC1, AG-205 can induce cell cycle arrest and cell death in cancer cells.
Furthermore, evidence suggests that AG-205 may also function by destabilizing the Epidermal Growth Factor Receptor (EGFR).[7] EGFR is a key driver of cell proliferation and survival in many cancers, and its signaling pathway is a common target for cancer drugs. The potential of AG-205 to interfere with this pathway, possibly downstream of EGFR, presents an alternative strategy for inhibiting cancer cell growth.
Below is a diagram illustrating the proposed signaling pathway of AG-205.
Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of AG-205.
1. In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., A549, MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AG-205 or a reference drug. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9][10][11]
2. In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of AG-205 in a mouse model.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., COLO 205) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, AG-205, reference drug).
-
Drug Administration: AG-205 or the reference drug is administered to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.[12][13][14][15][16]
Below is a diagram illustrating a typical experimental workflow for an in vivo efficacy study.
Conclusion and Future Directions
The available preclinical data suggests that AG-205 is a promising anticancer agent with a potentially novel mechanism of action involving both PGRMC1 inhibition and EGFR pathway modulation. Its ability to enhance the efficacy of erlotinib in resistant cells is particularly encouraging. However, further research is needed to fully elucidate its signaling pathways and to conduct direct, head-to-head comparative studies—both in vitro and in vivo—against a broader range of standard-of-care anticancer drugs. Such studies are crucial for accurately positioning AG-205 in the landscape of cancer therapeutics and for guiding its future clinical development.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncoone.com [oncoone.com]
- 16. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
statistical analysis of (rac)-AG-205 experimental data
(rac)-AG-205 is a small molecule identified as an antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1). This guide provides a comprehensive statistical analysis of its experimental data, comparing its performance with alternative compounds and detailing the experimental protocols for key studies. It is intended for researchers, scientists, and drug development professionals investigating PGRMC1-related cellular pathways.
Performance and Statistical Analysis of this compound
This compound has been demonstrated to inhibit the pro-survival functions of PGRMC1, leading to decreased cell viability and proliferation in various cancer cell lines.[1] It has also been shown to sensitize cancer cells to chemotherapeutic agents. However, it is crucial to note that several studies have raised concerns about its specificity, indicating potential off-target effects.
Cellular Viability and Apoptosis
Experimental data indicates that AG-205 can induce cell death in a PGRMC1-specific manner in multiple breast and lung tumor cell lines.[1] In human granulosa/luteal cells, AG-205 was shown to ablate the anti-apoptotic effects of progesterone in the presence of oxidative stress.[2] This effect was associated with an approximately 8-fold increase in the mRNA of the pro-apoptotic protein Harakiri (Hrk).[2]
| Cell Line | Treatment | Concentration | Effect on Cell Viability | Statistical Significance | Reference |
| N42 Hypothalamic Cells | AG-205 | 10 µM (24h) | Upregulation of apoptosis-related genes | p<0.05 to p<0.0001 | [3] |
| Human Granulosa/Luteal Cells | AG-205 + H₂O₂ | Not Specified | Blocks progesterone's anti-apoptotic effect | Not Specified | [2] |
| A549 (Non-small cell lung cancer) | AG-205 | 20 µM | Decreased cell viability | Not Specified | [4] |
| MDA-MB-468 (Breast cancer) | AG-205 | 20 µM | Decreased cell viability | Not Specified | [4] |
Off-Target Effects
Recent studies suggest that AG-205 is not entirely specific to PGRMC1. Treatment with AG-205 has been shown to induce the formation of large vesicular structures in a manner independent of PGRMC1 expression. Furthermore, it has been found to inhibit the synthesis of galactosylceramide and sulfatide, indicating it has targets other than PGRMC1.[5][6]
| Cell Line | Treatment | Concentration | Observed Off-Target Effect | PGRMC1-Independence | Reference |
| CHO, HeLa | AG-205 | Not Specified | Formation of large vesicular structures | Yes | Not Specified |
| SMKT-R3 (Renal cancer), CHO | AG-205 | low µM | Inhibition of galactosylceramide and sulfatide synthesis | Yes | [6] |
Comparison with Alternatives
The investigation of PGRMC1's role in cellular processes has led to the identification of other potential modulators. These can be categorized as direct inhibitors or indirect modulators of PGRMC1's signaling pathways.
| Compound/Method | Mechanism of Action | Potential Advantages | Potential Disadvantages | Reference |
| Glycyrrhizin Derivatives | Direct PGRMC1 inhibitor | Natural product-derived, may suppress chemoresistance | Effects on other pathways cannot be excluded | [7] |
| siRNA-mediated knockdown | Post-transcriptional silencing of PGRMC1 | High specificity to PGRMC1 | Delivery challenges, transient effect | [8][9] |
| PI3K Inhibitors (e.g., GDC-0941, Wortmannin) | Indirectly modulates PGRMC1 via the PI3K/AKT pathway | Targets a well-defined signaling pathway | Broad effects beyond PGRMC1 | [10] |
| MEK Inhibitor (PD 98059) | Indirectly influences PGRMC1 through the MAPK pathway | Targets a well-defined signaling pathway | Broad effects beyond PGRMC1 | [10] |
| Mifepristone (RU486) | Progesterone receptor antagonist, indirectly affects PGRMC1 signaling | Clinically approved drug | Not a direct PGRMC1 inhibitor | [10] |
Experimental Protocols
Cell Viability and Apoptosis Assays
Objective: To assess the effect of this compound on cancer cell viability and apoptosis.
Methodology:
-
Cell Culture: A549 and MDA-MB-468 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 20 µM) or a vehicle control (DMSO).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting after a defined incubation period (e.g., 24-72 hours).
-
Apoptosis Assay: Apoptosis can be quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by assessing changes in the expression of apoptosis-related genes (e.g., Harakiri) using quantitative real-time PCR (qRT-PCR). For qRT-PCR, total RNA is extracted, reverse transcribed to cDNA, and then amplified using specific primers.
PGRMC1 Knockdown using siRNA
Objective: To specifically assess the role of PGRMC1 in a cellular process, providing a comparison for the effects of AG-205.
Methodology:
-
siRNA Transfection: Cells (e.g., spontaneously immortalized granulosa cells) are transfected with either a specific siRNA targeting PGRMC1 or a scrambled control siRNA using a suitable transfection reagent.
-
Incubation: Cells are incubated for a period (e.g., 24-48 hours) to allow for the knockdown of the target protein.
-
Verification of Knockdown: The efficiency of PGRMC1 knockdown is confirmed by Western blotting or qRT-PCR.
-
Functional Assays: Transfected cells are then used in functional assays (e.g., apoptosis assays) to determine the effect of PGRMC1 depletion.
Visualizing the Pathways
To better understand the context in which this compound acts, the following diagrams illustrate the PGRMC1 signaling pathway and a general experimental workflow for testing its effects.
Caption: PGRMC1 Signaling Pathway.
Caption: Experimental Workflow for Compound Comparison.
References
- 1. ag-205-pgrmc1-inhibitor [timtec.net]
- 2. AG 205, a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. The PGRMC1 Antagonist AG-205 Inhibits Synthesis of Galactosylceramide and Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glycyrrhizin Derivatives Suppress Cancer Chemoresistance by Inhibiting Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.productshows.com [m.productshows.com]
- 9. academic.oup.com [academic.oup.com]
- 10. scbt.com [scbt.com]
Safety Operating Guide
Navigating the Safe Disposal of (rac)-AG-205: A Procedural Guide
For laboratory professionals engaged in drug development and scientific research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step protocol for the safe disposal of (rac)-AG-205, a progesterone (B1679170) receptor membrane component 1 (Pgrmc1) inhibitor.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for understanding the compound's characteristics and for making informed decisions on its handling and disposal.
| Property | Value |
| Molecular Formula | C22H23ClN6OS |
| Molecular Weight | 454.98 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at +4°C |
Experimental Protocol: Proper Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure should be performed in accordance with your institution's specific hazardous waste management policies.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with chemical solids.
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Risk Assessment: Before handling, review all available information on this compound. In the absence of specific toxicity data, treat the compound as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted within a certified fume hood to minimize the risk of inhalation.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste in a designated, properly labeled hazardous waste container. Do not mix with other waste types unless compatibility is confirmed.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should also be placed in the designated solid hazardous waste container.
-
Solutions: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not pour solutions of this compound down the drain.[1][2][3]
-
-
Waste Container Labeling: Clearly label the hazardous waste container with the full chemical name "this compound," the approximate quantity, and the date of accumulation. Affix any other hazard symbols as required by your institution.
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area away from incompatible materials.[2][4]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][2] Follow all institutional procedures for waste manifest and handover.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community.
References
Personal protective equipment for handling (rac)-AG-205
Essential Safety and Handling Guide for (rac)-AG-205
Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) office and review general safety guidelines for handling potent chemical compounds.[1] Handle this compound in a designated area, preferably within a chemical fume hood or other ventilated enclosure, to minimize inhalation exposure.[1][2] Prevent all direct contact with skin and eyes.[1] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield must be worn over the goggles when there is a significant risk of splashes or sprays.[3] |
| Body | Flame-Resistant Lab Coat | A flame-resistant lab coat should be worn at all times. For larger quantities or tasks with a higher risk of contamination, consider a disposable suit (e.g., Tyvek).[4][5] |
| Hands | Double Gloving (Nitrile) | Wear two pairs of chemical-resistant nitrile gloves.[6] For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a heavy-duty outer glove.[4] Change gloves immediately if they become contaminated. |
| Feet | Closed-Toed Shoes | Open-toed shoes are not permitted in the laboratory.[4] |
| Respiratory | As needed | Use a respirator if there is a risk of inhaling dust or aerosols and work cannot be conducted in a fume hood. Consult with your institution's EHS for proper respirator selection and fit-testing.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures from suppliers are often +4°C for short-term and -20°C for long-term storage.
-
The storage location should be clearly labeled as containing a potent compound.
Preparation of Solutions
-
All manipulations, including weighing and dissolving the compound, must be performed in a certified chemical fume hood or a glove box to prevent inhalation of the powder.[2]
-
Use disposable labware whenever possible to minimize cross-contamination and cleaning.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
Experimental Use
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and appropriate hazard warnings.
-
Conduct all experimental procedures involving the compound within a fume hood or other contained workspace.
-
After handling, decontaminate all surfaces and equipment. A common procedure involves an initial cleaning with a detergent solution, followed by a rinse with water, and a final wipe-down with 70% isopropyl alcohol.[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to ensure the safety of personnel and the environment. As a potent inhibitor, it should be treated as cytotoxic and hazardous waste.[8][9]
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and wipes, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[7][10] This container should be lined with a durable plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and chemically compatible waste container. Do not fill the container beyond 90% of its capacity.[1] The container must be labeled with the words "Hazardous Waste" and list all chemical components.[1]
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is labeled for cytotoxic waste.[10]
Storage and Disposal
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][11]
-
Ensure that all waste containers are kept closed except when adding waste.[11]
-
Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS department. Do not dispose of any this compound waste down the drain or in the regular trash.[7] The standard disposal method for cytotoxic waste is high-temperature incineration.[8]
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. escopharma.com [escopharma.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. danielshealth.ca [danielshealth.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
